molecular formula C49H71N7O14 B1192566 Dota-peg5-C6-dbco

Dota-peg5-C6-dbco

货号: B1192566
分子量: 982.1 g/mol
InChI 键: KJESTZWHHDGJAU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DOTA-PEG5-C6-DBCO is a PEG Linker.

属性

分子式

C49H71N7O14

分子量

982.1 g/mol

IUPAC 名称

2-[4-[2-[2-[2-[2-[2-[2-[2-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid

InChI

InChI=1S/C49H71N7O14/c57-44(11-5-6-12-46(59)56-35-42-9-2-1-7-40(42)13-14-41-8-3-4-10-43(41)56)50-15-25-66-27-29-68-31-33-70-34-32-69-30-28-67-26-16-51-45(58)36-52-17-19-53(37-47(60)61)21-23-55(39-49(64)65)24-22-54(20-18-52)38-48(62)63/h1-4,7-10H,5-6,11-12,15-39H2,(H,50,57)(H,51,58)(H,60,61)(H,62,63)(H,64,65)

InChI 键

KJESTZWHHDGJAU-UHFFFAOYSA-N

外观

Solid powder

纯度

>95% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

DOTA-PEG5-C6-DBCO

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Application of Dota-peg5-C6-dbco

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dota-peg5-C6-dbco is a heterobifunctional linker widely utilized in the fields of bioconjugation, molecular imaging, and drug delivery. Its modular structure provides a versatile platform for linking different molecular entities, such as proteins, peptides, or nanoparticles, with chelating agents for radiolabeling. This guide details the structure, properties, and application of this linker.

Core Structure and Functionality

This compound is composed of four key chemical moieties, each contributing a specific function to its overall utility. The systematic arrangement of these components allows for precise control in complex bioconjugation strategies.

The molecule consists of:

  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic chelating agent known for its high affinity and stable complexation with trivalent metal ions, particularly radionuclides like Gallium-68 (⁶⁸Ga) and Lutetium-177 (¹⁷⁷Lu). This makes it invaluable for applications in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging, as well as targeted radiotherapy.[1]

  • PEG5 (Pentaethylene Glycol): A five-unit polyethylene (B3416737) glycol spacer. The PEG linker enhances the solubility and biocompatibility of the molecule.[1][2] It also provides flexibility and reduces steric hindrance, which can be crucial for the accessibility of the reactive groups and the biological activity of the conjugated molecule.

  • C6 (Hexyl Linker): A six-carbon alkyl chain that acts as a spacer, providing additional distance and flexibility between the PEG linker and the DBCO group.[1] This spatial separation can influence the molecule's overall conformation and reactivity.[1]

  • DBCO (Dibenzocyclooctyne): A cyclooctyne (B158145) derivative that is highly reactive towards azide (B81097) groups via strain-promoted alkyne-azide cycloaddition (SPAAC).[3][4][5] This reaction is a cornerstone of "click chemistry," enabling rapid and specific conjugation under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[5][6]

Below is a diagram illustrating the modular structure of this compound.

cluster_0 This compound Structure DOTA DOTA (Chelator) PEG5 PEG5 (Linker) DOTA->PEG5 -Linker- C6 C6 (Spacer) PEG5->C6 -Linker- DBCO DBCO (Click Chemistry Handle) C6->DBCO -Linker-

A diagram illustrating the modular components of this compound.

Physicochemical Properties

The quantitative data for this compound are summarized in the table below. These properties are essential for experimental design, including calculating molar equivalents for conjugation reactions and ensuring appropriate storage conditions.

PropertyValueReference(s)
Molecular FormulaC₄₉H₇₁N₇O₁₄[1][4][7]
Molecular Weight982.2 g/mol [4][7]
Purity≥95%[4][8]
SolubilityDMSO, DMF, Acetonitrile[4]
Storage Condition-20°C[4]

Experimental Protocols and Applications

This compound is primarily used as a linker in bioconjugation via copper-free click chemistry. The DBCO group reacts specifically with an azide-functionalized molecule (e.g., a protein, peptide, or nanoparticle) to form a stable triazole linkage.

General Experimental Workflow for Bioconjugation

The general workflow for using this compound in a bioconjugation experiment involves the following steps:

  • Preparation of Reactants:

    • Dissolve the azide-modified biomolecule in a suitable aqueous buffer (e.g., PBS).

    • Dissolve this compound in an organic solvent like DMSO or DMF to prepare a stock solution.[4]

  • Conjugation Reaction:

    • Add the this compound stock solution to the azide-modified biomolecule solution. The reaction is typically performed at room temperature.

    • The reaction progress can be monitored using analytical techniques such as HPLC or mass spectrometry.

  • Purification:

    • Remove excess, unreacted this compound and byproducts using a suitable purification method, such as size exclusion chromatography (SEC) or dialysis.

  • Radiolabeling (Optional):

    • The purified DOTA-conjugated biomolecule can then be radiolabeled with a suitable radionuclide (e.g., ⁶⁸Ga, ¹⁷⁷Lu) for imaging or therapeutic applications.

The diagram below illustrates the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction between this compound and an azide-containing molecule.

cluster_1 Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Dota_DBCO This compound Conjugate Stable Triazole Conjugate Dota_DBCO->Conjugate Azide_Molecule Azide-Containing Molecule (R-N₃) Azide_Molecule->Conjugate

A diagram of the SPAAC reaction involving this compound.

This versatile linker is also found in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are heterobifunctional molecules that can simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[3] In this context, this compound can serve as the linker connecting the target-binding moiety and the E3 ligase-binding moiety.

References

An In-depth Technical Guide to Dota-peg5-C6-dbco: Chemical Properties and Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and functions of Dota-peg5-C6-dbco, a heterobifunctional linker widely utilized in the fields of bioconjugation, molecular imaging, and targeted drug delivery. This document details its chemical characteristics, outlines its core functions, and provides exemplary experimental protocols for its application.

Core Chemical Properties

This compound is a molecule meticulously designed with three key functional components: a DOTA chelator, a polyethylene (B3416737) glycol (PEG) spacer, and a dibenzocyclooctyne (DBCO) group. Each of these moieties imparts specific properties that make this linker a versatile tool in the development of complex biomolecular constructs.

PropertyValueSource(s)
Molecular Formula C49H71N7O14[1][2][3][4]
Molecular Weight 982.13 g/mol [4][5]
Appearance White to off-white solid[5]
Purity Typically ≥95%[3]
Solubility Soluble in water, DMSO, and DMF[2]
Storage Conditions Store at -20°C for long-term stability.[3]

Key Functions and Applications

The unique tripartite structure of this compound dictates its primary functions as a linker molecule. It serves to connect a biomolecule of interest (e.g., an antibody, peptide, or oligonucleotide) to a radionuclide for imaging or therapeutic applications.

  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): This macrocyclic chelator forms highly stable complexes with a variety of radiometals, particularly trivalent cations. This is crucial for applications in Positron Emission Tomography (PET) imaging (e.g., with Gallium-68) and targeted radionuclide therapy (e.g., with Lutetium-177).[1]

  • PEG5 (Pentaethylene Glycol): The five-unit polyethylene glycol spacer enhances the solubility and biocompatibility of the entire conjugate. It also provides flexibility and reduces steric hindrance between the conjugated biomolecule and the DOTA-radionuclide complex.[1]

  • C6 (Hexyl Linker): A six-carbon alkyl chain that acts as an additional spacer, providing greater flexibility and potentially influencing the overall geometry and reactivity of the molecule.[1]

  • DBCO (Dibenzocyclooctyne): This strained alkyne is a key component for "click chemistry," specifically for copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The DBCO group reacts efficiently and specifically with azide-modified biomolecules under mild, aqueous conditions, making it ideal for bioconjugation without the need for a cytotoxic copper catalyst.[6]

The combination of these functionalities makes this compound a valuable tool for:

  • Development of PET imaging agents: By conjugating an azide-modified targeting molecule (e.g., an antibody against a cancer-specific antigen) with this compound and subsequently radiolabeling with a positron-emitting radionuclide like 68Ga, researchers can create probes for non-invasive in vivo imaging.[7]

  • Creation of targeted radiotherapeutics: For therapeutic applications, the DOTA chelator can be complexed with a particle-emitting radionuclide (e.g., 177Lu). When linked to a targeting biomolecule, this allows for the specific delivery of a cytotoxic radiation dose to diseased tissues, such as tumors.[8]

  • Assembly of antibody-drug conjugates (ADCs): While the primary application described is in radiopharmaceuticals, the DBCO moiety allows for the conjugation of any azide-modified payload, including cytotoxic drugs, to an antibody.

Experimental Protocols

The following are generalized protocols for the use of this compound. It is important to note that optimal conditions (e.g., molar ratios, reaction times, and purification methods) may vary depending on the specific biomolecule and radionuclide being used.

Bioconjugation via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the conjugation of this compound to an azide-modified antibody.

Materials:

  • Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing sodium azide.

  • This compound

  • Anhydrous DMSO or DMF

  • Desalting column or size-exclusion chromatography (SEC) system for purification.

Procedure:

  • Prepare this compound stock solution: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Reaction setup: Add a 3- to 5-fold molar excess of the this compound stock solution to the azide-modified antibody solution. The final concentration of the organic solvent should be kept to a minimum to avoid denaturation of the antibody.

  • Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight with gentle mixing.[9] Reaction progress can be monitored by analyzing the disappearance of the DBCO absorbance at approximately 309-310 nm using UV-Vis spectroscopy.

  • Purification: Remove excess, unreacted this compound and any reaction byproducts by purifying the conjugate using a desalting column or an SEC system.[9]

Radiolabeling with Gallium-68

This protocol provides a general procedure for radiolabeling the DOTA-conjugated biomolecule with 68Ga.

Materials:

  • 68Ge/68Ga generator

  • 0.1 M HCl for elution

  • Sodium acetate (B1210297) buffer (1 M, pH 4.5)

  • DOTA-conjugated biomolecule (from step 3.1)

  • Heating block or water bath

  • C18 Sep-Pak cartridge for purification (optional)

  • Radio-TLC or radio-HPLC for quality control

Procedure:

  • Elution of 68Ga: Elute the 68Ge/68Ga generator with 0.1 M HCl to obtain 68GaCl3 in solution.

  • Buffering: Add sodium acetate buffer to the 68GaCl3 solution to adjust the pH to 3.5-4.5.

  • Radiolabeling reaction: Add the DOTA-conjugated biomolecule to the buffered 68Ga solution. The molar ratio of the conjugate to 68Ga should be optimized, but typically a low nanomolar amount of the conjugate is used.

  • Incubation: Heat the reaction mixture at 95°C for 10-15 minutes.[10]

  • Purification (if necessary): The reaction mixture can be purified using a C18 Sep-Pak cartridge to remove any unchelated 68Ga. The purified, radiolabeled conjugate is eluted from the cartridge.

  • Quality Control: Analyze the radiochemical purity of the final product using radio-TLC or radio-HPLC to determine the percentage of incorporated 68Ga.

Mandatory Visualizations

Experimental Workflow for Bioconjugation and Radiolabeling

G cluster_prep Preparation cluster_conjugation Bioconjugation (SPAAC) cluster_radiolabeling Radiolabeling cluster_qc Quality Control azide_ab Azide-Modified Antibody mix_reactants Mix Antibody and Linker azide_ab->mix_reactants dota_linker This compound dota_linker->mix_reactants incubate_spaac Incubate (4-12h, RT) mix_reactants->incubate_spaac purify_conjugate Purify Conjugate (SEC) incubate_spaac->purify_conjugate mix_for_labeling Mix Conjugate with 68Ga purify_conjugate->mix_for_labeling elute_ga Elute 68Ga elute_ga->mix_for_labeling incubate_labeling Incubate (10-15 min, 95°C) mix_for_labeling->incubate_labeling purify_final Purify Final Product incubate_labeling->purify_final qc Radio-HPLC/TLC purify_final->qc

Caption: Workflow for bioconjugation and radiolabeling.

Application in Targeted Radionuclide Imaging and Therapy

G cluster_synthesis Probe Synthesis cluster_administration Administration cluster_biodistribution Biodistribution & Targeting cluster_application Application radiolabeled_probe Radiolabeled Targeting Probe (e.g., 68Ga-Ab) injection Systemic Injection into Patient/Model radiolabeled_probe->injection circulation Probe Circulates in Bloodstream injection->circulation binding Probe Binds to Target Cells (e.g., Tumor) circulation->binding clearance Unbound Probe is Cleared from Body circulation->clearance pet_imaging PET Imaging binding->pet_imaging radionuclide_therapy Radionuclide Therapy binding->radionuclide_therapy

Caption: Application in targeted radionuclide imaging and therapy.

References

The Crucial Role of the DOTA Chelator in the Heterobifunctional Linker: Dota-peg5-C6-dbco

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The heterobifunctional linker, Dota-peg5-C6-dbco, represents a sophisticated chemical tool at the forefront of targeted radiopharmaceuticals and proteolysis-targeting chimeras (PROTACs). Its modular design integrates distinct functional units, each contributing a specific capability. This technical guide delves into the core of this molecule, with a particular focus on the indispensable role of the 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) chelator. We will explore its function in the context of the entire molecule, supported by quantitative data, detailed experimental protocols, and visual workflows to provide a comprehensive resource for professionals in drug development and biomedical research.

Molecular Architecture of this compound

The this compound molecule is a synergistic assembly of four key components, each with a defined purpose:

  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic chelator that forms highly stable complexes with a variety of radiometals. This is the primary functional unit for radiolabeling in diagnostic and therapeutic applications.

  • PEG5 (Pentaethylene Glycol): A hydrophilic polyethylene (B3416737) glycol spacer. The inclusion of a PEG linker enhances solubility in aqueous media, prolongs circulation half-life by reducing renal clearance and immunogenicity, and provides spatial separation between the conjugated moieties.[1][2]

  • C6 (Hexyl Linker): A six-carbon alkyl chain that acts as a further spacer. This component provides additional flexibility and distance, which can be crucial for minimizing steric hindrance between the DOTA-radiometal complex and the target-binding molecule, or between the two ends of a PROTAC.[3]

  • DBCO (Dibenzocyclooctyne): A strained alkyne that is highly reactive towards azides in a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[4][5] This functionality allows for the covalent attachment of the entire linker to a target molecule, such as an antibody, peptide, or small molecule, that has been modified to contain an azide (B81097) group.

The logical relationship between these components is illustrated in the diagram below.

DOTA DOTA Chelator (Radiometal Binding) PEG5 PEG5 Linker (Solubility, Spacing) DOTA->PEG5 C6 C6 Linker (Flexibility, Spacing) PEG5->C6 DBCO DBCO Group (Click Chemistry) C6->DBCO cluster_prep Preparation cluster_labeling Radiolabeling cluster_qc Quality Control Generator 68Ge/68Ga Generator Elution Elute with HCl Generator->Elution Trapping Trap 68Ga on SCX Cartridge Elution->Trapping EluteToVial Elute 68Ga into Vial Trapping->EluteToVial ReactionVial DOTA-conjugate + Buffer ReactionVial->EluteToVial Incubate Incubate at 95°C EluteToVial->Incubate Purification Purify with C18 Cartridge Incubate->Purification QC Radio-TLC/HPLC Purification->QC FinalProduct [68Ga]Ga-DOTA-conjugate QC->FinalProduct PatientPrep Patient Preparation (e.g., Fasting) Injection Inject [68Ga]Ga-DOTA-conjugate PatientPrep->Injection Uptake Uptake Period (approx. 60 min) Injection->Uptake Imaging PET/CT Scan Uptake->Imaging Reconstruction Image Reconstruction Imaging->Reconstruction Analysis Image Analysis (Tumor Localization) Reconstruction->Analysis cluster_components Components cluster_action Mechanism of Action POI Protein of Interest (POI) TernaryComplex Formation of POI-PROTAC-E3 Complex POI->TernaryComplex PROTAC PROTAC PROTAC->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination of POI TernaryComplex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation Recycling PROTAC and E3 Ligase are Recycled Degradation->Recycling

References

The Pivotal Role of the PEG5 Spacer in Bifunctional Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern therapeutics, bifunctional linkers represent a cornerstone technology, enabling the creation of sophisticated modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). The linker, far from being a simple connector, critically influences the efficacy, safety, and pharmacokinetic profile of these complex molecules. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has emerged as a gold standard due to its favorable physicochemical properties. This technical guide provides an in-depth exploration of the importance of a specific, discrete PEG linker—the PEG5 spacer, consisting of five ethylene (B1197577) glycol units. We will delve into its impact on molecular properties, present quantitative data from relevant studies, and provide detailed experimental protocols for its application.

Core Properties and Advantages of the PEG5 Spacer

The inclusion of a PEG5 spacer in a bifunctional linker imparts a unique and advantageous set of properties to the resulting conjugate. These attributes are crucial for overcoming common challenges in drug development, such as poor solubility and off-target toxicity.[1][2][3]

Enhanced Hydrophilicity: One of the most significant contributions of the PEG5 spacer is its ability to increase the hydrophilicity of the bifunctional molecule.[1][2] This is particularly critical when working with hydrophobic payloads in ADCs or large, lipophilic ligands in PROTACs, as it can mitigate aggregation and improve solubility in aqueous environments.[1][4][5]

Biocompatibility and Reduced Immunogenicity: PEG is well-established as a non-toxic and biocompatible polymer with low immunogenicity.[1][6] The PEG5 spacer can "shield" the linked molecules from the immune system, potentially reducing the risk of an adverse immune response.[6][7]

Optimized Flexibility and Spatial Orientation: The PEG5 spacer provides a defined and flexible bridge between the two functional ends of the linker.[8] This flexibility is paramount for allowing the conjugated molecules to adopt optimal conformations for their biological function.[8] In the context of PROTACs, this flexibility is essential for the successful formation of a stable ternary complex between the target protein and the E3 ligase.[1][9] An inadequate linker length may lead to steric hindrance, while an excessively long one can result in unproductive binding.[9] The PEG5 length often represents an optimal balance.[9]

Improved Pharmacokinetics: By increasing the hydrodynamic radius of the molecule, the PEG5 spacer can reduce renal clearance, thereby extending the circulation half-life of the therapeutic.[5][7] This "stealth" property helps to shield the conjugate from clearance mechanisms, allowing for greater exposure at the target site.[7][10]

The PEG5 Spacer in Action: Applications in ADCs and PROTACs

The unique properties of the PEG5 spacer make it a valuable component in the design of both ADCs and PROTACs.

Antibody-Drug Conjugates (ADCs): In ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody that targets a specific tumor antigen. The PEG5 spacer can improve the solubility and pharmacokinetic profile of the ADC.[1] It also enables a higher drug-to-antibody ratio (DAR) without causing aggregation, which is a common issue with hydrophobic payloads.[5][7]

Proteolysis-Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein.[9][11] The linker is a critical determinant of the stability and geometry of the resulting ternary complex.[1][4] PEG5 linkers are frequently used to provide the necessary length and flexibility for efficient ternary complex formation and subsequent protein degradation.[1][12]

Quantitative Data on the Impact of PEG5 Spacers

The following tables summarize quantitative data illustrating the impact of PEG linker length, with a focus on the properties conferred by a PEG5 spacer, on the performance of bifunctional molecules.

PropertyValueSignificance in Bifunctional LinkersReference(s)
Approximate Length ~1.8 nmProvides defined spatial separation between conjugated molecules, which can minimize steric hindrance.[8]
Molecular Weight ~220.26 g/mol Contributes to the overall size of the conjugate, which can influence its pharmacokinetic properties.[8]
Solubility High in aqueous and many organic solventsEnhances the solubility of hydrophobic molecules, which can improve formulation and reduce aggregation.[8]
Flexibility HighAllows for conformational freedom of the conjugated molecules, which can help to preserve their biological activity.[8]

Table 1: Physicochemical Properties of a PEG5 Spacer. This table outlines the key physical and chemical characteristics of a standalone PEG5 spacer.

PROTAC ComponentLinkerTarget ProteinE3 Ligase LigandDC50 (nM)Dmax (%)
Hypothetical PROTAC A PEG3BRD4VHL5085
Hypothetical PROTAC B PEG4BRD4VHL2590
Hypothetical PROTAC C PEG5 BRD4VHL10 >95
Hypothetical PROTAC D PEG6BRD4VHL3088

Table 2: Impact of PEG Linker Length on PROTAC Degradation Efficiency. This table presents synthesized comparative data for a series of hypothetical PROTACs targeting BRD4, illustrating that a PEG5 linker can offer an optimal balance for potent protein degradation.[9] The half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) are key metrics for PROTAC efficiency.[13]

ADC ComponentLinkerDrug-to-Antibody Ratio (DAR)Plasma Clearance (mL/day/kg)In Vivo Efficacy
ADC 1 Non-PEGylated4HighModerate
ADC 2 PEGylated (PEG8) 8Low High

Table 3: Influence of PEGylation on ADC Pharmacokinetics and Efficacy. This table summarizes findings that longer PEG chains in ADCs can lead to improved exposure and efficacy.[7][14] While specific PEG5 data is part of this broader trend, studies often compare a range of PEG lengths.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis and evaluation of bifunctional molecules containing a PEG5 spacer.

Synthesis of a Heterobifunctional Alkyne-PEG5-Iodo Linker

This protocol describes a general method for synthesizing a versatile PEG5 linker that can be further functionalized.[1]

Materials:

  • Pentaethylene glycol

  • Propargyl bromide

  • Sodium hydride (NaH)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Sodium iodide (NaI)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Dichloromethane (DCM)

  • Acetone

  • Standard laboratory glassware and purification apparatus (silica gel chromatography)

Procedure:

  • Monopropargylation of Pentaethylene Glycol:

    • Dissolve pentaethylene glycol in anhydrous THF.

    • Cool the solution to 0 °C and add NaH portion-wise.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add propargyl bromide dropwise and allow the reaction to warm to room temperature overnight.

    • Quench the reaction with water and extract with DCM.

    • Purify the crude product by silica (B1680970) gel chromatography to obtain alkyne-PEG5-OH.[1]

  • Mesylation of Alkyne-PEG5-OH:

    • Dissolve alkyne-PEG5-OH and TEA in DCM and cool to 0 °C.

    • Add MsCl dropwise and stir the reaction at 0 °C for 2 hours.

    • Wash the reaction mixture with water, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over sodium sulfate (B86663) and concentrate in vacuo to obtain alkyne-PEG5-OMs.

  • Iodination of Alkyne-PEG5-OMs:

    • Dissolve alkyne-PEG5-OMs and NaI in acetone.

    • Reflux the mixture overnight.

    • Cool the reaction to room temperature and remove the solvent in vacuo.

    • Partition the residue between water and DCM.

    • Dry the organic layer and concentrate to yield the final product, alkyne-PEG5-iodo.

PROTAC-Mediated Protein Degradation Assay (Western Blot)

Objective: To determine the ability of a PROTAC to degrade a target protein in a cellular context.

Materials:

  • Cell line expressing the target protein

  • PROTAC dissolved in DMSO

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 18-24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein lysates to the same concentration and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against the target protein overnight at 4 °C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

In Vitro Cytotoxicity Assay for ADCs

Objective: To assess the cell-killing activity of an ADC.

Materials:

  • Target antigen-positive and -negative cell lines

  • ADC and control antibody

  • Cell proliferation/viability reagent (e.g., CellTiter-Glo®, MTS)

  • 96-well plates

Procedure:

  • Cell Plating:

    • Plate both antigen-positive and antigen-negative cells in 96-well plates and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the ADC and the control antibody.

    • Include untreated cells as a control.

  • Incubation:

    • Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis:

    • Normalize the data to the untreated control wells.

    • Plot the cell viability against the logarithm of the ADC concentration.

    • Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using a non-linear regression analysis.

Visualizing Key Processes and Relationships

The following diagrams, created using the DOT language for Graphviz, illustrate the logical relationships and workflows discussed in this guide.

PROTAC_Mechanism cluster_0 PROTAC Action Target Protein Target Protein Ternary Complex Target-PROTAC-E3 Target Protein->Ternary Complex PROTAC Target Binder-PEG5-E3 Ligase Ligand PROTAC->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Proteasomal Degradation Proteasome Ubiquitination->Proteasomal Degradation Degraded Protein Proteasomal Degradation->Degraded Protein

Caption: Mechanism of action for a PROTAC utilizing a PEG5 linker to facilitate the formation of a ternary complex and subsequent protein degradation.

ADC_Workflow cluster_1 ADC Development and Action Antibody Production Antibody Production Conjugation Antibody-Linker-Payload Conjugation Antibody Production->Conjugation Linker Synthesis PEG5 Linker Synthesis Linker Synthesis->Conjugation Payload Synthesis Cytotoxic Payload Synthesis Payload Synthesis->Conjugation Purification ADC Purification and Characterization Conjugation->Purification In Vitro Testing In Vitro Cytotoxicity and Binding Assays Purification->In Vitro Testing In Vivo Testing Pharmacokinetic and Efficacy Studies In Vitro Testing->In Vivo Testing

Caption: A generalized workflow for the development of an Antibody-Drug Conjugate (ADC), highlighting the synthesis of the PEG5 linker as a key step.

Conclusion

The PEG5 spacer is a critical and versatile tool in the design of advanced bifunctional therapeutics.[1] Its inherent properties of hydrophilicity, biocompatibility, flexibility, and its ability to improve pharmacokinetic profiles make it an invaluable component for optimizing the performance of ADCs and PROTACs.[1][8][9] The defined length of the PEG5 unit provides a balance that is often optimal for facilitating the complex biological interactions required for these modalities to function effectively.[9] As the field of targeted therapeutics continues to evolve, the rational design and application of well-characterized linkers, such as the PEG5 spacer, will remain a key determinant of success in developing safer and more effective medicines.

References

The C6 Linker in Dota-peg5-C6-dbco: A Technical Deep Dive into its Function and Impact

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the pivotal role of the C6 linker in the multifunctional molecule Dota-peg5-C6-dbco.

This whitepaper provides an in-depth analysis of the core functions of the 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), polyethylene (B3416737) glycol (PEG), and dibenzocyclooctyne (DBCO) moieties within the this compound construct. The primary focus is a detailed examination of the C6 alkyl linker, elucidating its critical role in optimizing the molecule's physicochemical properties and performance in bioconjugation and radiopharmaceutical applications.

Molecular Architecture and Component Functions

This compound is a heterobifunctional linker designed for advanced bioconjugation applications, particularly in the development of targeted radiopharmaceuticals and imaging agents. Its structure comprises four key components:

  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic chelating agent renowned for its ability to form highly stable complexes with a variety of radionuclides, such as Gallium-68 (⁶⁸Ga) and Lutetium-177 (¹⁷⁷Lu). This makes it an indispensable component for applications in Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging, as well as targeted radiotherapy.

  • PEG5 (Pentaethylene Glycol): A five-unit polyethylene glycol spacer. The PEG moiety imparts increased hydrophilicity and solubility to the molecule in aqueous environments. This is crucial for improving the pharmacokinetic profile of the final bioconjugate, reducing non-specific binding, and potentially prolonging circulation time.

  • DBCO (Dibenzocyclooctyne): A sterically strained cyclooctyne (B158145) that is highly reactive towards azide-functionalized molecules via copper-free strain-promoted alkyne-azide cycloaddition (SPAAC). This "click chemistry" reaction is bioorthogonal, meaning it can proceed efficiently in complex biological media without interfering with native biochemical processes.

  • C6 Linker (Hexyl Chain): A six-carbon alkyl chain that acts as a flexible spacer within the molecule.

The molecular structure can be visualized as follows:

Dota_peg5_C6_dbco_Structure DOTA DOTA PEG5 PEG5 DOTA->PEG5 C6 C6 Linker PEG5->C6 DBCO DBCO C6->DBCO

Molecular components of this compound.

The Pivotal Role of the C6 Linker

The C6 alkyl linker, while seemingly a simple component, plays a crucial role in dictating the overall functionality and efficacy of the this compound molecule. Its primary functions are to act as a spatial and flexible bridge , influencing several key parameters:

  • Steric Hindrance Reduction: The six-carbon chain physically separates the bulky DOTA-PEG5 moiety from the reactive DBCO group. This separation is critical for ensuring that both ends of the molecule can function optimally without mutual interference. For instance, the DOTA chelator, once complexed with a radionuclide, is a sizable entity. The C6 linker prevents this complex from sterically hindering the approach of an azide-containing biomolecule to the DBCO group for the click reaction.

  • Enhanced Reactivity and Flexibility: The flexibility of the hexyl chain allows the DBCO group to adopt a more favorable orientation for reacting with its azide (B81097) partner. This can lead to improved reaction kinetics and higher yields in bioconjugation procedures.

  • Impact on Pharmacokinetics: The overall structure of a radiopharmaceutical, including the nature of its linkers, can significantly impact its in vivo behavior. The C6 linker contributes to the overall size and flexibility of the molecule, which in turn can influence its biodistribution, clearance rate, and tumor-to-background ratios. While longer PEG chains are known to have a more pronounced effect on extending circulation half-life, the C6 alkyl spacer also contributes to the overall hydrodynamic radius of the final conjugate.

Quantitative Data and Structure-Activity Relationships

A comprehensive review of available literature indicates a qualitative understanding of the C6 linker's function. However, there is a notable absence of direct quantitative comparisons of this compound with analogues bearing different alkyl chain lengths (e.g., C4, C8). The following table summarizes the generally accepted principles and provides hypothetical comparative data based on established structure-activity relationships for similar linker systems.

PropertyC4 Linker (Hypothetical)C6 Linker (Inferred)C8 Linker (Hypothetical)Rationale
Flexibility ModerateHighVery HighLonger alkyl chains exhibit greater conformational freedom.
Steric Hindrance Potentially higherOptimalLowerIncreased distance between functional moieties reduces steric clash.
Lipophilicity (LogP) LowerModerateHigherEach additional methylene (B1212753) group increases lipophilicity.
Bioconjugation Efficiency GoodExcellentExcellentSufficient spacing generally leads to high reaction efficiency.
In Vivo Clearance Potentially FasterModeratePotentially SlowerIncreased lipophilicity can sometimes lead to slower clearance.

It is important to note that these are generalized trends, and the optimal linker length is often application-dependent and needs to be determined empirically.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involving this compound.

Synthesis and Purification of this compound

While typically procured from commercial vendors, the synthesis of this compound involves a multi-step process. A representative synthetic workflow is outlined below.

Synthesis_Workflow start Commercially available starting materials step1 Synthesis of PEG5-C6-amine start->step1 step2 Conjugation to DBCO-NHS ester step1->step2 step3 Conjugation to DOTA-NHS ester step2->step3 purification RP-HPLC Purification step3->purification characterization LC-MS and NMR analysis purification->characterization

General synthetic workflow for this compound.

Protocol:

  • Synthesis of the PEG5-C6-amine intermediate: This typically involves standard peptide synthesis protocols or direct coupling of a C6 amino linker to a PEG5 acid derivative.

  • DBCO Conjugation: The primary amine of the PEG5-C6 intermediate is reacted with an activated DBCO derivative, such as DBCO-NHS ester, in an appropriate organic solvent (e.g., DMF) with a non-nucleophilic base (e.g., DIEA).

  • DOTA Conjugation: The other terminus of the PEG chain is then conjugated to an activated DOTA derivative, such as DOTA-tris(t-bu)ester-NHS ester.

  • Deprotection: The tert-butyl protecting groups on the DOTA moiety are removed using a strong acid, such as trifluoroacetic acid (TFA).

  • Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

Radiolabeling with Gallium-68

Materials:

  • This compound

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M HCl

  • Sodium acetate (B1210297) buffer (1 M, pH 4.5)

  • Metal-free water

  • Heating block

  • C18 Sep-Pak cartridge

  • Ethanol

  • Saline

  • Radio-TLC or radio-HPLC system

Protocol:

  • Elute ⁶⁸GaCl₃ from the generator with 0.1 M HCl.

  • In a sterile, metal-free vial, dissolve 10-20 nmol of this compound in sodium acetate buffer.

  • Add the ⁶⁸GaCl₃ eluate to the vial and adjust the pH to 3.5-4.5.

  • Incubate the reaction mixture at 95°C for 10-15 minutes.

  • Purify the radiolabeled product using a C18 Sep-Pak cartridge, eluting with ethanol/saline.

  • Perform quality control using radio-TLC or radio-HPLC to determine radiochemical purity.

Bioconjugation to an Azide-Modified Antibody

Materials:

  • Azide-modified antibody (e.g., through reaction with an azide-NHS ester)

  • ⁶⁸Ga-Dota-peg5-C6-dbco

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) column

Protocol:

  • Dissolve the azide-modified antibody in PBS.

  • Add a 5-10 fold molar excess of ⁶⁸Ga-Dota-peg5-C6-dbco to the antibody solution.

  • Incubate the reaction at room temperature for 1-2 hours.

  • Purify the resulting radioimmunoconjugate using an SEC column to remove unreacted ⁶⁸Ga-Dota-peg5-C6-dbco.

  • Characterize the conjugate by radio-SEC to determine the extent of conjugation and purity.

In Vitro Cell Binding and Internalization Assay

Materials:

  • Target-positive and target-negative cell lines

  • Cell culture medium

  • ⁶⁸Ga-labeled bioconjugate

  • Binding buffer (e.g., PBS with 1% BSA)

  • Gamma counter

Protocol:

  • Plate cells in 24-well plates and allow them to adhere overnight.

  • Wash cells with binding buffer.

  • Add increasing concentrations of the ⁶⁸Ga-labeled bioconjugate to the wells. For blocking experiments, add a large excess of the unlabeled bioconjugate.

  • Incubate at 4°C for 1 hour (for total binding) or at 37°C for various time points (for internalization).

  • For internalization, wash the cells and then treat with an acidic buffer (e.g., glycine (B1666218) buffer, pH 2.5) to strip surface-bound radioactivity.

  • Lyse the cells and measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.

In Vivo Biodistribution Studies

Materials:

  • Tumor-bearing animal model (e.g., xenograft mice)

  • ⁶⁸Ga-labeled bioconjugate

  • Saline for injection

  • Anesthesia

  • Gamma counter

Protocol:

  • Administer a known amount of the ⁶⁸Ga-labeled bioconjugate to the animals via intravenous injection.

  • At predetermined time points (e.g., 1, 4, 24 hours post-injection), euthanize the animals.

  • Dissect major organs and the tumor, weigh them, and measure the radioactivity using a gamma counter.

  • Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.

Conclusion

The C6 linker in this compound is a critical component that provides the necessary spatial separation and flexibility to enable the efficient and independent functioning of the DOTA chelator and the DBCO reactive group. While its direct quantitative impact on the molecule's physicochemical and pharmacokinetic properties requires further comparative studies, its role in reducing steric hindrance and enhancing bioconjugation efficiency is well-established. The experimental protocols provided herein offer a framework for the successful application of this versatile linker in the development of novel radiopharmaceuticals and targeted imaging agents. For drug development professionals, the careful consideration and empirical optimization of linker technology, including the length of alkyl spacers like the C6 chain, will continue to be a key strategy in the design of next-generation targeted therapeutics.

DBCO group function in copper-free click chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the DBCO Group in Copper-Free Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern bioconjugation, the demand for highly efficient, specific, and biocompatible chemical reactions is paramount. Dibenzocyclooctyne (DBCO) has emerged as a cornerstone reagent in this field, powering a revolutionary technique known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a copper-free variant of "click chemistry," a class of reactions known for their reliability and specificity.[][2] The elimination of the cytotoxic copper(I) catalyst, which is required in traditional click chemistry, has made DBCO-mediated SPAAC an invaluable tool for in vivo applications and the conjugation of sensitive biomolecules.[][3][4]

This technical guide provides a comprehensive overview of the DBCO group's function, the underlying chemical principles, quantitative reaction data, and detailed experimental protocols relevant to researchers in life sciences and professionals in drug development.

Core Concepts: The Mechanism and Advantages of DBCO Chemistry

The utility of DBCO is rooted in the principles of strain-promoted alkyne-azide cycloaddition (SPAAC).[4][5] DBCO is a strained cyclic alkyne; the severe deformation of the alkyne's natural linear geometry creates significant ring strain.[][3] This inherent strain lowers the activation energy of the cycloaddition reaction with an azide (B81097), allowing it to proceed rapidly and spontaneously at physiological temperatures and pH without the need for a catalyst.[4][5] The reaction, a [3+2] cycloaddition, results in the formation of a highly stable triazole linkage.[]

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product DBCO DBCO (Strained Alkyne) Plus + DBCO->Plus Azide Azide-Modified Molecule Arrow Strain-Promoted Cycloaddition (Copper-Free, Bioorthogonal) Product Stable Triazole Linkage Plus->Azide Arrow->Product

Caption: The mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

The key advantages of using the DBCO group in copper-free click chemistry include:

  • Biocompatibility : The reaction proceeds efficiently without a cytotoxic copper catalyst, making it ideal for use in living cells, whole organisms, and other biological systems.[6][7][8][9]

  • Bioorthogonality : DBCO and azide groups are abiotic and do not participate in or interfere with naturally occurring biochemical reactions, ensuring high specificity and minimizing side reactions.[][4][6][9]

  • High Efficiency : SPAAC reactions are characterized by fast kinetics and quantitative yields, often reaching completion within hours at room temperature under aqueous conditions.[4][5][7]

  • Stability : Both the DBCO and azide functional groups are stable in aqueous buffers and when conjugated to biomolecules, allowing for long-term storage. The resulting triazole linkage is also exceptionally stable.[4][5][6][7]

  • Traceability : The DBCO group has a characteristic UV absorbance at approximately 310 nm, which can be used to monitor the progress of a ligation reaction or to quantify the degree of labeling on a biomolecule.[6][7][9]

Quantitative Data for DBCO-Mediated Reactions

The efficiency of SPAAC can be influenced by the specific reagents, solvents, and temperature. The following tables summarize key quantitative data to guide experimental design.

Table 1: Reaction Kinetics

Reactants Rate Constant (k₂) Conditions Reference(s)
Benzyl Azide + DBCO 0.24 M⁻¹s⁻¹ CH₃CN:H₂O = 3:1 [10]
Phenyl Azide + DBCO 0.033 M⁻¹s⁻¹ CH₃CN:H₂O = 3:1 [10]
Azido-Peptide + DBCO-PEG 0.34 M⁻¹s⁻¹ HBS buffer (pH 7.4), 25°C [11]

| General SPAAC Range | 10⁻² - 1 M⁻¹s⁻¹ | Not specified |[2] |

Table 2: Recommended Reaction Parameters & Properties

Parameter Value / Recommendation Notes Reference(s)
Molar Excess (DBCO-NHS ester to Antibody) 5- to 20-fold Higher ratios (>20x) may cause protein precipitation. Optimal ratio should be determined empirically. [5][12][13]
Reaction Time (SPAAC) 2 - 17 hours Dependent on reactant concentrations and specific molecules. Can be run overnight. [3][7]
Reaction Temperature (SPAAC) 4°C to 37°C Room temperature is common. 4°C is used for longer incubations (e.g., overnight). [5][14]
pH for NHS Ester Coupling 7.2 - 8.5 Amine-free buffers like PBS are required for labeling proteins. [12][15]
DBCO UV Absorbance Max (λmax) ~310 nm Allows for spectrophotometric quantification. [6][7]
DBCO-NHS Ester Storage (in DMSO) 2-3 months at -20°C The solid form is stable for over a year at -20°C. DMSO stock solutions are less stable. [16]

| DBCO-Antibody Conjugate Stability | Loses 3-5% reactivity over 4 weeks | When stored at 4°C or -20°C. Avoid azide-containing buffers for storage. |[5] |

Applications in Research and Drug Development

The robust and versatile nature of DBCO chemistry has led to its widespread adoption in numerous applications:

  • Antibody-Drug Conjugates (ADCs) : DBCO linkers are used to attach potent cytotoxic drugs to monoclonal antibodies, creating targeted therapies that deliver payloads directly to cancer cells, thereby minimizing systemic toxicity.[17][18]

  • Targeted Drug Delivery : Beyond ADCs, DBCO can be used to functionalize nanoparticles, liposomes, and other drug carriers.[19][20] These DBCO-modified carriers can then "click" onto azide-labeled target cells in vivo, a strategy known as pre-targeting.[20][21]

  • Biological Imaging : Fluorophores, quantum dots, and other imaging agents functionalized with DBCO can be used to label and visualize azide-modified biomolecules within living systems.[19]

  • Biomolecule Labeling and Probes : DBCO chemistry facilitates the precise labeling of proteins, nucleic acids, and glycans for studying biological pathways and interactions.[][22]

  • Surface and Material Modification : The immobilization of biomolecules onto surfaces for biosensors, microarrays, or the functionalization of hydrogels for tissue engineering is readily achieved with DBCO chemistry.[17]

Experimental Protocols

The following section provides detailed methodologies for the key experimental procedures involving DBCO-based bioconjugation.

Experimental_Workflow Workflow for Antibody-Oligonucleotide Conjugation cluster_prep Step 1: Reagent Preparation cluster_activation Step 2: Antibody Activation cluster_purification1 Step 3: Intermediate Purification cluster_click Step 4: Click Reaction (SPAAC) cluster_purification2 Step 5: Final Purification & Analysis A1 Prepare Antibody in Amine-Free Buffer (e.g., PBS, pH 7.4) A2 Prepare 10 mM DBCO-NHS Ester Stock in Anhydrous DMSO A3 Prepare Azide-Modified Oligonucleotide B1 Mix Antibody with 10-20x Molar Excess of DBCO-NHS Ester B2 Incubate 60 min at Room Temperature B1->B2 B3 Quench Reaction with 50 mM Tris-HCl B2->B3 C1 Remove Excess DBCO Reagent (Spin Desalting Column) B3->C1 D1 Mix DBCO-Antibody with 2-4x Molar Excess of Azide-Oligo C1->D1 D2 Incubate 4-12 hours at RT or Overnight at 4°C D1->D2 E1 Purify Conjugate via HPLC or Size-Exclusion Chromatography D2->E1 E2 Analyze via SDS-PAGE & UV-Vis Spectrophotometry E1->E2

Caption: A typical experimental workflow for bioconjugation using DBCO chemistry.
Protocol 1: Activation of an Amine-Containing Protein with DBCO-NHS Ester

This protocol describes a general method for labeling a protein (e.g., an antibody) with a DBCO-NHS ester, which reacts with primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Protein solution (1-5 mg/mL in amine-free buffer like PBS, pH 7.2-8.0)

  • DBCO-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching buffer (1 M Tris-HCl, pH 8.0)

  • Desalting spin columns

Procedure:

  • Reagent Preparation : Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.[12]

  • Conjugation Reaction : Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein solution.[12][17] Ensure the final concentration of DMSO in the reaction mixture does not exceed 20% to avoid protein precipitation.[6][7]

  • Incubation : Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[6][12][16]

  • Quenching : Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM.[12][15] Incubate for an additional 15 minutes at room temperature to hydrolyze any unreacted NHS ester.[6][12]

  • Removal of Excess Reagent : Purify the DBCO-activated protein by removing the unreacted DBCO-NHS ester and quenching agent using a desalting spin column according to the manufacturer's protocol.[6][12] The resulting solution contains the crude DBCO-conjugated protein.

Protocol 2: Copper-Free Click Reaction (SPAAC) with an Azide-Modified Molecule

This protocol describes the conjugation of the DBCO-activated protein from Protocol 1 to an azide-functionalized molecule (e.g., an oligonucleotide, peptide, or small molecule drug).

Materials:

  • Purified DBCO-activated protein

  • Azide-functionalized molecule

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup : Mix the DBCO-activated protein with a 2- to 4-fold molar excess of the azide-functionalized molecule in the reaction buffer.[7][16]

  • Incubation : Incubate the reaction mixture. Typical reaction times are 4-12 hours at room temperature or overnight at 4°C.[5][7] Longer incubation times can improve efficiency.[5]

  • Purification : After incubation, the reaction mixture is ready for purification to remove the excess azide-molecule and any unconjugated protein.

Protocol 3: Purification and Characterization of the Final Conjugate

A critical step is the purification of the final conjugate to ensure high purity for downstream applications.

Materials & Equipment:

  • Crude conjugate solution from Protocol 2

  • Purification system (e.g., HPLC, FPLC)

  • Appropriate column (e.g., Size-Exclusion, Ion-Exchange, Reverse-Phase)

  • SDS-PAGE equipment

  • UV-Vis Spectrophotometer

Procedure:

  • Purification :

    • Size-Exclusion Chromatography (SEC) : A common method to separate the larger protein conjugate from smaller, unreacted molecules.[23]

    • High-Performance Liquid Chromatography (HPLC) : Techniques like Ion-Exchange (IEX), Hydrophobic Interaction (HIC), or Reverse-Phase (RP-HPLC) can provide high-resolution purification.[12]

    • Dialysis / Tangential Flow Filtration (TFF) : Effective for removing small molecules and for buffer exchange.[23]

  • Characterization :

    • SDS-PAGE : Analyze the purified fractions to confirm the formation of the conjugate, which will appear as a higher molecular weight band compared to the unconjugated protein.[7][16]

    • UV-Vis Spectrophotometry : Determine the concentration of the conjugate and the degree of labeling (DOL). Measure the absorbance at 280 nm (for the protein) and ~310 nm (for the DBCO group).[9] The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the protein and the DBCO moiety.[6]

References

A Technical Guide to Dota-peg5-C6-dbco for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Dota-peg5-C6-dbco, a heterobifunctional linker widely utilized in the field of bioconjugation for the development of radiopharmaceuticals for imaging and therapeutic applications. This document details the core principles of its application, experimental protocols, and quantitative data to facilitate its effective use in research and drug development.

Introduction to this compound

This compound is a versatile linker molecule that integrates three key functionalities: a DOTA chelator, a polyethylene (B3416737) glycol (PEG) spacer, and a dibenzocyclooctyne (DBCO) group. This combination of components makes it an invaluable tool for attaching radiometals to biomolecules, such as antibodies and peptides, for targeted delivery.[1][2]

  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): This macrocyclic chelator is renowned for its ability to form highly stable complexes with a variety of trivalent metal ions, including medically relevant radionuclides like Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging and Lutetium-177 (¹⁷⁷Lu) for targeted radionuclide therapy.[3][4] The high thermodynamic stability and kinetic inertness of DOTA-metal complexes are crucial to prevent the release of the radiometal in vivo.[5]

  • PEG5 (Pentaethylene glycol): The PEG spacer enhances the solubility and biocompatibility of the resulting bioconjugate. It also provides flexibility and reduces steric hindrance, which can be beneficial for maintaining the biological activity of the conjugated biomolecule.

  • C6 Linker: A six-carbon alkyl chain that acts as a spacer, providing additional distance and flexibility between the DOTA and DBCO moieties.

  • DBCO (Dibenzocyclooctyne): This strained alkyne is a key component for copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.[6] This bioorthogonal reaction allows for the efficient and specific covalent attachment of the linker to an azide-modified biomolecule without the need for a cytotoxic copper catalyst, making it ideal for use with sensitive biological materials.[7]

Mechanism of Action: The Bioconjugation and Radiolabeling Workflow

The application of this compound in creating a radiolabeled biomolecule typically involves a two-stage process: bioconjugation followed by radiolabeling.

Bioconjugation_Workflow cluster_bioconjugation Bioconjugation (Copper-Free Click Chemistry) cluster_radiolabeling Radiolabeling Azide-modified Biomolecule Azide-modified Biomolecule DOTA-conjugated Biomolecule DOTA-conjugated Biomolecule Azide-modified Biomolecule->DOTA-conjugated Biomolecule SPAAC Reaction This compound This compound This compound->DOTA-conjugated Biomolecule Radiolabeled Biomolecule Radiolabeled Biomolecule DOTA-conjugated Biomolecule->Radiolabeled Biomolecule Chelation Radionuclide (e.g., 68Ga, 177Lu) Radionuclide (e.g., 68Ga, 177Lu) Radionuclide (e.g., 68Ga, 177Lu)->Radiolabeled Biomolecule

A high-level workflow of bioconjugation and radiolabeling.

First, the biomolecule of interest (e.g., an antibody) is chemically modified to introduce an azide (B81097) functional group. This azide-tagged biomolecule is then reacted with this compound. The DBCO group on the linker reacts specifically with the azide group on the biomolecule via SPAAC to form a stable triazole linkage. The resulting DOTA-conjugated biomolecule is then purified.

In the second stage, the purified DOTA-conjugated biomolecule is radiolabeled with the desired radionuclide. This is achieved by incubating the conjugate with the radiometal under controlled conditions of pH, temperature, and time, leading to the formation of a stable radiometal-DOTA complex.

Quantitative Data

The following tables summarize key quantitative parameters associated with the use of DOTA and DBCO functionalities in bioconjugation and radiolabeling. Note that these values are representative and can vary depending on the specific biomolecule, reaction conditions, and analytical methods used.

Table 1: Reaction Kinetics of DBCO-Azide Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

ReactantsSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
Benzyl azide and DBCO0.24[6]

Table 2: Radiolabeling Efficiency and Conditions for DOTA-Conjugates

RadionuclideTypical Radiochemical Yield (%)Temperature (°C)Time (min)pHKey AdvantagesKey Disadvantages
⁶⁸Ga>95%80-955-153.5-4.5High in vivo stability of complexes.Requires heating, leading to slower kinetics compared to some other chelators.[8]
¹⁷⁷Lu>98%80-10020-304.0-5.5Forms highly stable complexes suitable for therapy.Reaction kinetics can be influenced by contaminants.[9]

Table 3: In Vivo Stability of Radiolabeled DOTA-Conjugates

RadiopharmaceuticalTime Point% Intact in Plasma (Human)Reference
¹⁷⁷Lu-DOTATATE24 h23% ± 5%[10][11]
¹⁷⁷Lu-DOTATATE96 h1.7% ± 0.9%[10][11]
⁶⁸Ga-DOTA-peptide60 min1.4% ± 0.3%[12]

Note: The in vivo stability of radiolabeled peptides can be influenced by metabolic degradation of the peptide backbone, not just the dissociation of the radiometal from the DOTA chelator.

Experimental Protocols

The following are detailed, generalized protocols for the key experimental steps involved in using this compound. It is crucial to optimize these protocols for each specific biomolecule and application.

Protocol 1: Azide Modification of an Antibody

This protocol describes the introduction of azide groups onto an antibody via the modification of lysine (B10760008) residues using an NHS-azide reagent.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • NHS-PEGn-Azide (N-Hydroxysuccinimide-polyethylene glycol-azide)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Centrifugal filter units for buffer exchange

Procedure:

  • Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer), exchange the buffer to PBS, pH 7.4, using a centrifugal filter unit. Adjust the antibody concentration to 1-5 mg/mL.

  • NHS-Azide Preparation: Immediately before use, prepare a 10 mM stock solution of NHS-PEGn-Azide in anhydrous DMSO.

  • Reaction: Add a 10-20 fold molar excess of the NHS-PEGn-Azide solution to the antibody solution. The final concentration of DMSO should be kept below 10% to prevent antibody denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove the excess, unreacted NHS-PEGn-Azide by buffer exchange into PBS, pH 7.4, using a centrifugal filter unit. Repeat the buffer exchange at least three times.

  • Characterization: Determine the protein concentration and the degree of azide labeling using appropriate analytical techniques (e.g., UV-Vis spectroscopy, mass spectrometry).

Protocol 2: Conjugation of Azide-Modified Antibody with this compound

This protocol details the copper-free click chemistry reaction between the azide-modified antibody and the DBCO-containing linker.

Materials:

  • Azide-modified antibody (from Protocol 1)

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Centrifugal filter units or desalting column for purification

Procedure:

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Reaction: Add a 2-4 fold molar excess of the this compound solution to the azide-modified antibody solution.

  • Incubation: Incubate the reaction mixture overnight at 4°C with gentle mixing.

  • Purification: Purify the DOTA-conjugated antibody from the unreacted linker using a desalting column or a centrifugal filter unit with PBS, pH 7.4.

  • Characterization: Characterize the final conjugate to determine the number of DOTA molecules per antibody (e.g., by mass spectrometry) and to confirm the retention of its biological activity.

Protocol 3: Radiolabeling of DOTA-Conjugated Antibody with ⁶⁸Ga

This protocol describes the radiolabeling of the DOTA-conjugated antibody with ⁶⁸Ga for PET imaging.

Radiolabeling_68Ga Start Start Elute 68Ge/68Ga generator Elute 68Ge/68Ga generator Start->Elute 68Ge/68Ga generator Adjust pH to 3.5-4.5 Adjust pH to 3.5-4.5 Elute 68Ge/68Ga generator->Adjust pH to 3.5-4.5 Add DOTA-conjugated antibody Add DOTA-conjugated antibody Adjust pH to 3.5-4.5->Add DOTA-conjugated antibody Incubate at 80-95°C for 5-15 min Incubate at 80-95°C for 5-15 min Add DOTA-conjugated antibody->Incubate at 80-95°C for 5-15 min Quality Control (radio-TLC/HPLC) Quality Control (radio-TLC/HPLC) Incubate at 80-95°C for 5-15 min->Quality Control (radio-TLC/HPLC) Purification (if necessary) Purification (if necessary) Quality Control (radio-TLC/HPLC)->Purification (if necessary) Final Product Final Product Purification (if necessary)->Final Product

Workflow for ⁶⁸Ga radiolabeling of a DOTA-conjugated antibody.

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • DOTA-conjugated antibody

  • Sodium acetate (B1210297) buffer (e.g., 0.1 M, pH 4.0-4.5)

  • Sterile, metal-free water

  • Heating block

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain the ⁶⁸GaCl₃ eluate.

  • Reaction Mixture Preparation: In a sterile, metal-free reaction vial, add the sodium acetate buffer. To this, add the DOTA-conjugated antibody, followed by the ⁶⁸GaCl₃ eluate. The final pH of the reaction mixture should be between 3.5 and 4.5.[13]

  • Radiolabeling: Incubate the reaction mixture in a heating block at 80-95°C for 5-15 minutes.[14]

  • Quality Control: After incubation, determine the radiochemical purity (RCP) of the ⁶⁸Ga-labeled antibody using radio-TLC or radio-HPLC. The RCP should typically be ≥95%.

  • Purification (if necessary): If the RCP is below the desired specification, the product can be purified using a size-exclusion chromatography column to remove any unbound ⁶⁸Ga.

Protocol 4: Radiolabeling of DOTA-Conjugated Antibody with ¹⁷⁷Lu

This protocol outlines the procedure for radiolabeling a DOTA-conjugated antibody with ¹⁷⁷Lu for radioimmunotherapy.

Materials:

  • ¹⁷⁷LuCl₃ solution

  • DOTA-conjugated antibody

  • Sodium acetate or ammonium (B1175870) acetate buffer (e.g., 0.5 M, pH 4.5-5.5)

  • Gentisic acid or ascorbic acid (as a radioprotectant, optional)

  • Sterile, metal-free water

  • Heating block

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • Reaction Mixture Preparation: In a sterile, metal-free reaction vial, combine the DOTA-conjugated antibody with the acetate buffer. If using a radioprotectant, it should be added at this stage.

  • Radionuclide Addition: Add the required activity of the ¹⁷⁷LuCl₃ solution to the reaction vial. Ensure the final pH is between 4.5 and 5.5.

  • Radiolabeling: Incubate the reaction mixture in a heating block at 80-100°C for 20-30 minutes.[9]

  • Quality Control: After cooling, determine the radiochemical purity of the ¹⁷⁷Lu-labeled antibody using radio-TLC or radio-HPLC. The RCP should be ≥98%.

  • Purification: If necessary, purify the radiolabeled antibody to remove free ¹⁷⁷Lu using size-exclusion chromatography.

Applications in Signaling Pathway Research and Targeted Therapy

Biomolecules conjugated with this compound and radiolabeled with isotopes like ⁶⁸Ga or ¹⁷⁷Lu are powerful tools for both preclinical research and clinical applications.

  • PET Imaging with ⁶⁸Ga: ⁶⁸Ga-labeled antibodies or peptides can be used to non-invasively visualize and quantify the expression of specific cell surface receptors or antigens in vivo.[15][16][17][18][19] This enables the study of signaling pathway dysregulation in diseases such as cancer, patient stratification for targeted therapies, and monitoring of treatment response.

Signaling_Pathway_Imaging Radiolabeled Antibody (68Ga-DOTA-Antibody) Radiolabeled Antibody (68Ga-DOTA-Antibody) Target Receptor on Cell Surface Target Receptor on Cell Surface Radiolabeled Antibody (68Ga-DOTA-Antibody)->Target Receptor on Cell Surface Binding Internalization Internalization Target Receptor on Cell Surface->Internalization Signaling Pathway Activation/Inhibition Signaling Pathway Activation/Inhibition Target Receptor on Cell Surface->Signaling Pathway Activation/Inhibition PET Scanner Detection PET Scanner Detection Internalization->PET Scanner Detection Signal Emission

Conceptual diagram of PET imaging of a signaling pathway component.
  • Radioimmunotherapy (RIT) with ¹⁷⁷Lu: By replacing the imaging isotope with a therapeutic one like ¹⁷⁷Lu, the same targeting principle can be used to deliver a cytotoxic radiation dose specifically to diseased cells, such as cancer cells, while minimizing damage to healthy tissues.[20][21][22][23][24] The beta particles emitted by ¹⁷⁷Lu induce DNA damage and cell death in the targeted cells.

Conclusion

This compound is a powerful and versatile bifunctional linker that facilitates the development of advanced radiopharmaceuticals. Its well-defined components allow for a modular and efficient approach to bioconjugation and radiolabeling. By following established protocols and understanding the underlying chemical principles, researchers can effectively utilize this tool to create novel imaging agents and targeted therapies for a wide range of diseases. The continued development and application of such linkers are expected to drive significant advancements in the field of nuclear medicine and molecular imaging.

References

An In-depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has rapidly emerged as a cornerstone of bioorthogonal chemistry, a field dedicated to chemical reactions that can occur within living systems without interfering with native biochemical processes.[1][2] Developed by Carolyn Bertozzi and colleagues, this copper-free variant of the well-known "click chemistry" circumvents the cytotoxicity associated with copper catalysts, making it an invaluable tool for in vivo applications.[3][4] SPAAC leverages the high ring strain of cyclooctyne (B158145) derivatives to achieve rapid and specific covalent bond formation with azides, which are small, stable, and abiotic functional groups.[2][5] This reaction's biocompatibility and fast kinetics have propelled its use in a wide array of applications, including live-cell imaging, drug targeting, biomolecule labeling, and the synthesis of antibody-drug conjugates (ADCs).[1][2][6]

This technical guide provides a comprehensive overview of the core principles of SPAAC, presents quantitative kinetic data for commonly used reagents, and offers detailed experimental protocols for its application in research and drug development.

Core Principles of SPAAC

The driving force behind SPAAC is the significant ring strain inherent in cyclooctynes, the smallest stable cyclic alkynes.[2][7] This strain, primarily due to the deformation of the ideal 180° bond angle of a linear alkyne, is released upon the [3+2] cycloaddition reaction with an azide (B81097). This release of energy substantially lowers the activation energy of the reaction, allowing it to proceed efficiently at physiological temperatures and pH without the need for a catalyst.[1]

The reaction is a type of Huisgen 1,3-dipolar cycloaddition, where the azide acts as a 1,3-dipole and the strained alkyne as the dipolarophile. The concerted mechanism results in the formation of a stable, covalent triazole linkage.[8] Both the strained alkyne and the azide are considered bioorthogonal, meaning they are chemically inert to the vast majority of functional groups found in biological systems, ensuring high specificity of the reaction.[9]

Quantitative Analysis of SPAAC Kinetics

The efficiency of a SPAAC reaction is paramount, especially in biological systems where reactant concentrations are often low and reaction times are critical. The kinetics of SPAAC are typically second-order, and the reaction rate is highly dependent on the structure of the cyclooctyne. Modifications to the cyclooctyne ring, such as the addition of electron-withdrawing groups or fusion to aromatic rings, can significantly enhance the reaction rate.[2]

Below are tables summarizing the second-order rate constants for the reaction of various commonly used cyclooctynes with a model azide, benzyl (B1604629) azide. This data allows for a direct comparison of the reactivity of different cyclooctyne scaffolds.

Table 1: Second-Order Rate Constants for Common Cyclooctynes with Benzyl Azide

CyclooctyneAbbreviationSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Features
Bicyclo[6.1.0]nonyneBCN~0.06 - 0.1Small size, lower lipophilicity.[5][10]
DibenzocyclooctyneDBCO/DIBO~0.3 - 1.0High reactivity, widely used.[10][11]
DibenzoazacyclooctyneDIBAC/ADIBO~0.310High reactivity.[12]
BiarylazacyclooctynoneBARAC~0.960Exceptionally fast kinetics.[4][12]
Difluorinated CyclooctyneDIFO~0.076Increased reactivity due to fluorine substitution.[12]

Note: Reaction rates can vary depending on the solvent, temperature, and the specific structures of the azide and cyclooctyne derivatives.

Table 2: Influence of Azide Structure on SPAAC Rate Constants

CyclooctyneAzideSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent
BCNPhenyl Azide0.0024CD3CN
DBCOBenzyl Azide~0.6 - 1.0Various
DIBACBenzyl Azide0.310CD3OD or CH3OH
BCNPhOCF₂CF₂N₃Not specified, but 16-fold faster than non-fluorinated analogTHF/water (9:1)
DIBACPhOCH₂CH₂N₃Not specified, but 20-fold faster than fluorinated analogTHF/water (9:1)

Experimental Protocols

Protocol 1: General Protein Labeling using SPAAC

This protocol outlines a general procedure for labeling an azide-modified protein with a cyclooctyne-functionalized probe (e.g., a fluorescent dye).

Materials:

  • Azide-modified protein (1-10 mg/mL in an amine-free buffer like PBS)

  • Cyclooctyne-fluorophore conjugate (e.g., DBCO-fluorophore) stock solution (1-10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography column (e.g., PD-10) for purification

Procedure:

  • Preparation of Reactants:

    • Ensure the azide-modified protein is in a suitable buffer at the desired concentration.

    • Prepare the cyclooctyne-fluorophore stock solution in DMSO.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the cyclooctyne-fluorophore solution to the protein solution. The final concentration of DMSO should be kept below 10% (v/v) to maintain protein stability.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight. Gentle agitation can be beneficial.

  • Purification:

    • Remove unreacted cyclooctyne-fluorophore by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with PBS.

    • Collect the fractions containing the labeled protein.

  • Analysis:

    • Confirm successful labeling and determine the degree of labeling using techniques such as UV-Vis spectroscopy, SDS-PAGE with fluorescence imaging, or mass spectrometry.

Protocol 2: Determination of Second-Order Rate Constants by ¹H NMR Spectroscopy

This protocol describes a method to determine the second-order rate constant of a SPAAC reaction using quantitative ¹H NMR.

Materials:

  • Cyclooctyne of interest

  • Azide reactant (e.g., benzyl azide)

  • Internal standard (e.g., dimethyl sulfone)

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the cyclooctyne and the internal standard in the deuterated solvent of known concentrations.

    • In a separate vial, prepare a stock solution of the azide reactant in the same deuterated solvent. To ensure pseudo-first-order kinetics, the azide should be in at least 10-fold molar excess.

  • Reaction Initiation and Monitoring:

    • Transfer a known volume of the cyclooctyne/internal standard solution to an NMR tube.

    • Acquire an initial ¹H NMR spectrum (t=0).

    • Initiate the reaction by adding a known volume of the azide stock solution to the NMR tube, mix quickly, and immediately begin acquiring spectra at regular time intervals.

  • Data Analysis:

    • For each spectrum, integrate a well-resolved signal corresponding to a unique proton on the cyclooctyne and the signal of the internal standard.

    • Calculate the concentration of the cyclooctyne at each time point by comparing its integral to the integral of the internal standard.

    • Plot the natural logarithm of the cyclooctyne concentration (ln[Cyclooctyne]) versus time.

    • The plot should be linear, and the slope of the line is the negative of the pseudo-first-order rate constant (-k_obs).

    • Calculate the second-order rate constant (k₂) by dividing the pseudo-first-order rate constant by the initial concentration of the azide in excess (k₂ = k_obs / [Azide]₀).[10]

Visualizations

SPAAC Reaction Mechanism

Caption: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Experimental Workflow for Protein Labeling

SPAAC_Workflow cluster_prep 1. Preparation cluster_reaction 2. Conjugation cluster_purification 3. Purification cluster_analysis 4. Analysis Protein_prep Prepare Azide-Modified Protein Solution Mix Mix Protein and Probe (5-20x molar excess of probe) Protein_prep->Mix Probe_prep Prepare Cyclooctyne-Probe Stock Solution (DMSO) Probe_prep->Mix Incubate Incubate at RT (1-4h) or 4°C (overnight) Mix->Incubate SEC Size-Exclusion Chromatography (e.g., PD-10 column) Incubate->SEC Collect Collect Fractions of Labeled Protein SEC->Collect Analyze Confirm Labeling (e.g., SDS-PAGE, MS) Collect->Analyze

References

An In-Depth Technical Guide to the Core Components of Dota-peg5-C6-dbco

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the trifunctional linker, Dota-peg5-C6-dbco, a versatile tool in the development of advanced therapeutics and diagnostics. The molecule's architecture integrates a chelating agent for radiometals, a flexible spacer to enhance biocompatibility, and a reactive group for bioorthogonal conjugation. This combination makes it a valuable component in the construction of complex biomolecular conjugates, such as antibody-drug conjugates (ADCs), agents for targeted radionuclide therapy, and Proteolysis-Targeting Chimeras (PROTACs).

Core Components and Their Functions

This compound is a heterobifunctional linker comprised of four key chemical moieties, each contributing a specific function to its overall utility in bioconjugation and drug delivery.

  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): This macrocyclic chelator is renowned for its ability to form highly stable complexes with a variety of metal ions, particularly trivalent metals. In the context of medicine, DOTA is crucial for sequestering radionuclides used in both imaging (e.g., Gallium-68 for Positron Emission Tomography - PET) and therapeutic applications (e.g., Lutetium-177 for targeted radionuclide therapy).[1] The robust nature of the DOTA-metal complex is vital to prevent the premature release of the radioactive payload in vivo.

  • PEG5 (Pentaethylene glycol): The PEG5 component is a short, discrete polyethylene (B3416737) glycol spacer. The inclusion of this hydrophilic chain offers several advantages in bioconjugation.[2] It increases the overall water solubility of the molecule and the resulting conjugate, which can be critical when working with hydrophobic drugs or biomolecules.[3] Furthermore, the PEG spacer provides flexibility and reduces steric hindrance, potentially improving the accessibility of the other functional groups for their respective binding partners.[4] From a pharmacological standpoint, PEGylation is known to improve the pharmacokinetic properties of therapeutic molecules by reducing renal clearance and immunogenicity.

  • C6 (Hexyl Linker): A six-carbon alkyl chain, the C6 linker acts as an additional spacer element within the molecule.[1] This hydrocarbon chain provides further distance and flexibility between the DOTA-PEG portion and the DBCO group, which can be important for optimizing the spatial orientation of conjugated molecules.[1] The length of this linker can influence the biological activity of the final conjugate.

  • DBCO (Dibenzocyclooctyne): DBCO is a strained alkyne that is highly reactive towards azides in a reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[2] This is a form of "click chemistry" that is bioorthogonal, meaning it can proceed with high efficiency and specificity within a complex biological environment without interfering with native biochemical processes. The key advantage of SPAAC is that it does not require a cytotoxic copper catalyst, making it ideal for applications in living systems.[2] The DBCO group enables the covalent attachment of the Dota-peg5-C6 linker to a biomolecule of interest (e.g., an antibody, a small molecule inhibitor, or a peptide) that has been functionalized with an azide (B81097) group.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound, compiled from various suppliers.

PropertyValueSource(s)
Molecular Formula C₄₉H₇₁N₇O₁₄[3][5]
Molecular Weight ~982.2 g/mol [3]
Purity ≥95% - 96%[3]
Solubility Soluble in DMSO, DMF, Acetonitrile[3]
Storage Conditions -20°C[3][6]
Appearance Solid

Conceptual Visualization of this compound

The following diagram illustrates the modular nature of the this compound linker, highlighting its distinct functional components.

G cluster_0 This compound Molecule DOTA DOTA (Radionuclide Chelator) PEG5 PEG5 Spacer (Hydrophilicity & Flexibility) DOTA->PEG5 Linkage C6 C6 Linker (Spacer) PEG5->C6 Linkage DBCO DBCO (Click Chemistry Handle) C6->DBCO Linkage G cluster_workflow SPAAC Bioconjugation Workflow A Dissolve Azide-Biomolecule in Buffer C Combine Reactants (DBCO in molar excess) A->C B Dissolve this compound in DMSO B->C D Incubate (RT for 2-4h or 4°C overnight) C->D E Purify Conjugate (SEC or Dialysis) D->E F Characterize (Mass Spec, SDS-PAGE) E->F G cluster_radiolabeling DOTA Radiolabeling Workflow (⁶⁸Ga) A Elute ⁶⁸Ga from Generator B Purify ⁶⁸Ga on Cation Exchange Cartridge A->B C Combine ⁶⁸Ga with DOTA-Conjugate in Buffer B->C D Heat Reaction (95°C for 5-15 min) C->D E Purify Labeled Conjugate (if necessary) D->E F Quality Control (Radio-TLC/HPLC) E->F G cluster_protac PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitination of POI Ternary->PolyUb Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Degradation Degradation of POI Proteasome->Degradation

References

Technical Guide to the Safe Handling of Dota-peg5-C6-dbco

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling procedures for Dota-peg5-C6-dbco, a bifunctional linker commonly utilized in the development of targeted therapeutics and imaging agents. The information herein is compiled from publicly available data sheets and safety information for its constituent components.

Chemical and Physical Properties

This compound is a complex molecule incorporating a DOTA chelator, a polyethylene (B3416737) glycol (PEG) spacer, a hexane (B92381) (C6) linker, and a dibenzocyclooctyne (DBCO) group for copper-free click chemistry.

PropertyValueCitation
Molecular Formula C49H71N7O14[1][2][3][4]
Molecular Weight ~982.13 g/mol [3][5]
Appearance White to off-white solid[4][5]
Purity Typically ≥95%[1][2][3]
Solubility Soluble in DMSO, DMF, and acetonitrile. Soluble in water with warming.[1][5]
Functional Groups DOTA (chelating agent), DBCO (for click chemistry)[1][2][3][6]

Hazard Identification and Safety Precautions

DOTA Component: The DOTA macrocycle is a known skin and eye irritant and may cause respiratory irritation.[7]

DBCO Component: DBCO and its derivatives are generally stable but can be moisture-sensitive.[8] While not classified as hazardous under normal conditions, standard laboratory precautions should be observed.[9]

Composite Hazard Profile: Based on its components, this compound should be handled as a potential skin, eye, and respiratory irritant. The toxicological properties of the complete molecule have not been thoroughly investigated.[9]

Recommended Precautionary Measures:

Precautionary StatementDescriptionCitation
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.
P264 Wash hands thoroughly after handling.
P280 Wear protective gloves/protective clothing/eye protection/face protection.[10]
P302+P352 IF ON SKIN: Wash with plenty of soap and water.[9]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.

ConditionRecommendationCitation
Storage (Solid) Store at -20°C for long-term stability (up to 3 years).[1][2][3][5][6]
Storage (In Solution) Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[5][11]
Handling Handle in a well-ventilated area, preferably in a chemical fume hood.[10] Avoid formation of dust and aerosols.[10] Keep away from moisture and sources of ignition.[8][10] Do not use with buffers containing azides.[8]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

PPESpecificationCitation
Eye Protection Chemical safety goggles or glasses with side shields.[10]
Hand Protection Chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.[10]
Body Protection Laboratory coat.[10]
Respiratory If engineering controls are insufficient, use a NIOSH-approved respirator appropriate for the exposure level.[10]

Experimental Protocols

The following is a generalized protocol for a typical bioconjugation reaction using this compound. Researchers should optimize the protocol for their specific application.

Materials:

  • This compound

  • Azide-modified biomolecule

  • Anhydrous, amine-free solvent (e.g., DMSO, DMF)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Desalting column

Procedure:

  • Preparation of this compound Stock Solution:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.[8]

    • Dissolve the desired amount of this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Bioconjugation Reaction (SPAAC):

    • Dissolve the azide-modified biomolecule in the reaction buffer.

    • Add the this compound stock solution to the biomolecule solution. A molar excess of the linker (typically 5-20 fold) is recommended. The final concentration of the organic solvent should be kept low (e.g., <10%) to maintain protein stability.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.[12][13] Reaction times may vary depending on the reactants and their concentrations.

  • Purification:

    • Remove excess, unreacted this compound using a desalting column or other appropriate purification method (e.g., dialysis, HPLC).

Visualized Workflows

Safe Handling Workflow for this compound

cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup receive Receive Compound store Store at -20°C receive->store ppe Don PPE store->ppe equilibrate Equilibrate to RT ppe->equilibrate weigh Weigh in Fume Hood equilibrate->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve react Perform Conjugation dissolve->react purify Purify Product react->purify decontaminate Decontaminate Glassware purify->decontaminate waste Dispose of Waste decontaminate->waste remove_ppe Remove PPE waste->remove_ppe dbco This compound product Conjugated Product (Stable Triazole Linkage) dbco->product SPAAC (Copper-Free) azide Azide-Modified Biomolecule azide->product

References

The Core Principles of Dota-peg5-C6-dbco in Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dota-peg5-C6-dbco is a heterobifunctional linker at the forefront of bioconjugation and radiopharmaceutical development. Its modular design, incorporating a DOTA chelator, a polyethylene (B3416737) glycol (PEG) spacer, and a dibenzocyclooctyne (DBCO) group, offers a powerful toolkit for the precise construction of complex biomolecular structures for targeted imaging and therapy. This guide elucidates the fundamental principles of using this compound, providing detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their scientific endeavors.

The core utility of this compound lies in its three distinct functional domains:

  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A highly stable macrocyclic chelator capable of sequestering a variety of radiometals, most notably Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging and therapeutic radionuclides like Lutetium-177 (¹⁷⁷Lu).[1][2]

  • peg5 (Pentaethylene glycol): A flexible, hydrophilic spacer that enhances the solubility and bioavailability of the resulting conjugate.[3] PEGylation is a well-established strategy to improve the pharmacokinetic properties of radiopharmaceuticals, leading to prolonged circulation and reduced renal clearance.[4]

  • C6: A six-carbon aliphatic chain that provides additional spacing and flexibility between the PEG linker and the DBCO group, which can influence the molecule's overall geometry and reactivity.[2]

  • DBCO (Dibenzocyclooctyne): A strained alkyne that is highly reactive towards azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a cornerstone of "click chemistry," prized for its high efficiency, specificity, and biocompatibility, as it proceeds rapidly at physiological conditions without the need for a cytotoxic copper catalyst.[5][6]

This unique combination of functionalities makes this compound an invaluable tool for developing next-generation diagnostics and therapeutics, including antibody-drug conjugates (ADCs) and targeted radiopharmaceuticals.[3][7]

Core Principles and Applications

The primary application of this compound is to link a targeting moiety, such as an antibody or peptide, to a radiometal for imaging or therapeutic purposes. This is typically achieved in a two-stage process:

  • Bioconjugation via Click Chemistry: The DBCO group of this compound reacts with an azide-modified targeting molecule (e.g., an antibody) to form a stable triazole linkage.[5] This copper-free click chemistry is bioorthogonal, meaning it does not interfere with native biological processes, making it ideal for use with sensitive biomolecules.[6]

  • Radiolabeling: The DOTA chelator of the now-conjugated molecule is then used to complex a radionuclide, such as ⁶⁸Ga, for PET imaging.[1]

This approach allows for the modular and efficient construction of radioimmunoconjugates with well-defined stoichiometry and preserved biological activity of the targeting molecule.

Quantitative Data for Experimental Design

The following tables summarize key quantitative parameters for the successful application of this compound in research.

ParameterValue/RangeConditionsSource(s)
Purity >95%Commercially available[8][9]
Molecular Weight ~982.14 g/mol [8]
Solubility DMSO, DMF, Acetonitrile[8]
Storage Conditions -20°C (solid)Protect from moisture[8][9]
Caption: Physicochemical Properties of this compound.
ParameterValue/RangeConditionsSource(s)
Molar Excess (DBCO-linker to Antibody) 5-30 foldRoom Temperature, 30-60 min[10]
Molar Excess (Azide-molecule to DBCO-Antibody) 2-4 fold4°C overnight or RT for 2-4 hours[11][12]
Reaction Buffer Amine-free buffers (e.g., PBS, pH 7.4)Avoid sodium azide (B81097)[11][12]
Reaction Temperature 4°C to 37°CBiomolecule stability dependent[5][13]
Reaction Time 4-12 hours at room temperature; >12 hours at 4°C[13]
Second-order rate constants (DBCO with azides) 1-2 M⁻¹ s⁻¹[14]
Caption: Typical Reaction Parameters for SPAAC Conjugation.
ParameterValue/RangeConditionsSource(s)
Radiolabeling pH 3.5 - 4.0Sodium acetate (B1210297) buffer[4][15]
Reaction Temperature 85 - 95°C[1][16]
Reaction Time 8 - 20 minutes[1][17]
Radiochemical Purity (RCP) >95%Achievable with purification[16][18]
Molar Activity 1.7 - 2.8 MBq/nmol for ⁶⁸Ga-peptides[19]
Specific Activity Up to 1 GBq/nmol for ⁶⁸Ga-peptides[17][20]
Caption: Optimized Conditions for ⁶⁸Ga Radiolabeling of DOTA-conjugates.

Experimental Protocols

Protocol 1: Conjugation of an Azide-Modified Antibody with this compound

This protocol outlines the steps for conjugating an antibody that has been previously functionalized with azide groups with this compound.

Materials:

  • Azide-modified antibody (in amine-free, azide-free buffer like PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column)

  • Concentration/purification devices (e.g., Amicon Ultra centrifugal filters)

Procedure:

  • Antibody Preparation:

    • Ensure the azide-modified antibody is in an appropriate buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL. Buffers containing sodium azide must be avoided as it will react with the DBCO group.[11]

    • If necessary, perform a buffer exchange using a desalting column or dialysis.

  • This compound Solution Preparation:

    • Freshly prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction:

    • Add a 2-4 fold molar excess of the this compound solution to the azide-modified antibody solution.[12] The final DMSO concentration should be kept below 20% to maintain antibody stability.[11]

    • Incubate the reaction mixture at room temperature for 4-12 hours or overnight at 4°C with gentle mixing.[13]

  • Purification of the Conjugate:

    • Remove unreacted this compound using a desalting column or dialysis against PBS.

    • Concentrate the purified antibody-DOTA conjugate using an appropriate centrifugal filter unit.

  • Characterization:

    • Determine the concentration of the purified conjugate using a protein assay (e.g., Bradford or BCA).

    • Assess the degree of labeling (DOL) using mass spectrometry or other appropriate analytical techniques.

    • Validate the immunoreactivity of the conjugated antibody using methods like ELISA or flow cytometry to ensure its binding affinity to the target antigen is preserved.[21]

Protocol 2: Radiolabeling of DOTA-Antibody Conjugate with Gallium-68 (⁶⁸Ga)

This protocol describes the radiolabeling of the purified DOTA-conjugated antibody with ⁶⁸Ga for PET imaging.

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.05 M HCl for generator elution

  • Cation exchange cartridge (e.g., SCX)

  • 5 M NaCl / 0.1 M HCl solution

  • Sodium acetate buffer (e.g., 2.5 M)

  • DOTA-conjugated antibody (from Protocol 1)

  • Heating block

  • Instant Thin-Layer Chromatography (ITLC) system for quality control

  • Sterile filters (0.22 µm)

Procedure:

  • ⁶⁸Ga Elution and Trapping:

    • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.05 M HCl to obtain ⁶⁸GaCl₃.[1]

    • Pass the eluate through a cation exchange cartridge to trap the ⁶⁸Ga³⁺.[3]

  • Elution of Trapped ⁶⁸Ga:

    • Elute the ⁶⁸Ga³⁺ from the cartridge with a small volume (e.g., 0.5 mL) of 5 M NaCl / 0.1 M HCl solution directly into a sterile reaction vial.[1][3]

  • Radiolabeling Reaction:

    • Add the DOTA-conjugated antibody to the reaction vial.

    • Adjust the pH of the reaction mixture to 3.5-4.0 using sodium acetate buffer.[4][15]

    • Incubate the reaction mixture at 85-95°C for 8-12 minutes.[1]

  • Quality Control:

    • Determine the radiochemical purity (RCP) of the [⁶⁸Ga]Ga-DOTA-antibody conjugate using ITLC. The final product should have an RCP of >95%.[18]

    • Further analysis can be performed using radio-HPLC.

  • Final Formulation:

    • Neutralize the final product to a physiological pH with a suitable buffer.

    • Pass the solution through a 0.22 µm sterile filter for in vivo applications.

Mandatory Visualizations

Experimental Workflow for Antibody Conjugation and Radiolabeling

experimental_workflow cluster_conjugation Bioconjugation cluster_radiolabeling Radiolabeling azide_ab Azide-Modified Antibody mix Mix & Incubate (RT, 4-12h or 4°C, >12h) azide_ab->mix dota_dbco This compound dota_dbco->mix purify_conj Purification (SEC/Dialysis) mix->purify_conj dota_ab DOTA-Antibody Conjugate purify_conj->dota_ab radiolabel Radiolabeling Reaction (95°C, 10 min, pH 3.5-4) dota_ab->radiolabel dota_ab->radiolabel ga_gen ⁶⁸Ge/⁶⁸Ga Generator elute_ga Elute ⁶⁸Ga³⁺ (0.05 M HCl) ga_gen->elute_ga trap_ga Trap on SCX Cartridge elute_ga->trap_ga elute_scx Elute with 5M NaCl/HCl trap_ga->elute_scx elute_scx->radiolabel qc Quality Control (ITLC/HPLC) radiolabel->qc final_product [⁶⁸Ga]Ga-DOTA-Antibody qc->final_product

Caption: Workflow for the preparation of a ⁶⁸Ga-labeled antibody using this compound.

Logical Relationship of this compound Components

component_logic cluster_functionality Component Functionality cluster_application Application dota_peg_dbco This compound DOTA PEG5-C6 DBCO dota_func Radiometal Chelation (e.g., ⁶⁸Ga, ¹⁷⁷Lu) dota_peg_dbco:f1->dota_func enables peg_func Improved Solubility & Pharmacokinetics dota_peg_dbco:f2->peg_func provides dbco_func Copper-Free Click Chemistry (Reacts with Azide) dota_peg_dbco:f3->dbco_func facilitates imaging PET/SPECT Imaging dota_func->imaging therapy Targeted Radionuclide Therapy dota_func->therapy bioconjugation Biomolecule Labeling (e.g., Antibodies, Peptides) dbco_func->bioconjugation bioconjugation->imaging bioconjugation->therapy

Caption: Functional components and applications of this compound.

Conclusion

This compound represents a sophisticated and versatile tool for researchers in the fields of radiochemistry, molecular imaging, and drug development. Its well-defined structure allows for a modular and efficient approach to the synthesis of radioimmunoconjugates. By understanding the core principles of its individual components—the chelation properties of DOTA, the pharmacokinetic benefits of the PEG linker, and the bioorthogonal reactivity of the DBCO group—researchers can confidently design and execute experiments to develop novel targeted agents for a wide range of applications. The detailed protocols and quantitative data provided in this guide serve as a foundational resource for the successful implementation of this compound in cutting-edge research.

References

The Nexus of Precision Oncology: A Technical Guide to the Theoretical Applications of Dota-peg5-C6-dbco

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Technical Deep Dive for Researchers, Scientists, and Drug Development Professionals

This whitepaper explores the multifaceted theoretical applications of Dota-peg5-C6-dbco, a heterobifunctional linker at the forefront of oncological innovation. Its unique modular design, combining a DOTA chelator, a polyethylene (B3416737) glycol (PEG) spacer, and a dibenzocyclooctyne (DBCO) group, positions it as a critical component in the development of next-generation targeted radiopharmaceuticals and immunoconjugates. This document serves as an in-depth technical guide, summarizing its core functionalities, potential in therapeutic and diagnostic applications, and providing detailed experimental frameworks.

Core Molecular Architecture and Functionality

This compound is a sophisticated chemical entity engineered for bioorthogonal conjugation. Its structure is logically segmented into three key functional domains:

  • 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): A macrocyclic chelator renowned for its ability to form highly stable complexes with a variety of trivalent metal ions. In oncology, this primarily includes therapeutic radionuclides such as Lutetium-177 (¹⁷⁷Lu) and Actinium-225 (²²⁵Ac), and diagnostic positron emitters like Gallium-68 (⁶⁸Ga) and Zirconium-89 (⁸⁹Zr).[1][2][][4]

  • Polyethylene Glycol (PEG5) Spacer: A five-unit polyethylene glycol linker that imparts several advantageous properties. It enhances hydrophilicity and solubility of the construct in aqueous biological environments.[1] Furthermore, it provides spatial separation between the bulky DOTA-radionuclide complex and the conjugated biomolecule, which can be crucial for maintaining the biological activity of the targeting moiety.

  • Dibenzocyclooctyne (DBCO): A strained alkyne that is central to its utility in "click chemistry." Specifically, DBCO reacts with azide (B81097) groups via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity in complex biological milieu without interfering with native biochemical processes.[5][6] The C6 linker provides additional spacing and flexibility.[1]

cluster_Molecule This compound Structure DOTA DOTA Chelator Forms stable complexes with radionuclides (e.g., ¹⁷⁷Lu, ⁶⁸Ga) PEG5 PEG5 Linker Enhances solubility and provides spacing DOTA->PEG5 Covalent Bond DBCO DBCO Moiety Reacts with azide groups via SPAAC (Click Chemistry) PEG5->DBCO Covalent Bond

Caption: Molecular components and functions of this compound.

Theoretical Applications in Oncology

The principal application of this compound is in a pre-targeting strategy for cancer therapy and diagnosis. This approach bifurcates the delivery of the targeting molecule and the radioactive payload into a two-step process, which can significantly improve the therapeutic index.

Targeted Radionuclide Therapy (TRT)

In TRT, the goal is to deliver a cytotoxic dose of radiation directly to cancer cells while minimizing exposure to healthy tissues. This compound is instrumental in linking therapeutic alpha- or beta-emitting radionuclides to tumor-targeting vectors.

The workflow is as follows:

  • A targeting molecule (e.g., a monoclonal antibody, antibody fragment, or peptide) specific to a tumor-associated antigen is first modified to incorporate an azide group.

  • This azide-modified antibody is administered to the patient and allowed to accumulate at the tumor site and clear from circulation.

  • Subsequently, this compound, chelated with a therapeutic radionuclide (e.g., ¹⁷⁷Lu), is administered.

  • The DBCO group on the radiolabeled linker rapidly and specifically reacts with the azide-functionalized antibody at the tumor site, effectively concentrating the radiation dose where it is needed most.

This pre-targeting approach allows the use of short-lived, high-energy radionuclides without the prolonged systemic exposure associated with directly labeled large antibodies.

Molecular Imaging (PET/SPECT)

The same pre-targeting principle can be applied for diagnostic purposes using Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). By chelating a diagnostic isotope such as ⁶⁸Ga (for PET), clinicians can visualize tumor locations, assess receptor expression levels, and monitor therapeutic response non-invasively.[2][][4]

cluster_Workflow Pre-targeting Workflow in Oncology step1 Step 1: Administration of Azide-Modified Targeting Vector (e.g., Antibody) step2 Step 2: Accumulation at Tumor Site and Systemic Clearance step1->step2 step3 Step 3: Administration of this compound Chelated with Radionuclide step2->step3 step4 Step 4: In Vivo Bioorthogonal Click Reaction (SPAAC) at Tumor step3->step4 outcome Outcome: Targeted Delivery of Radionuclide for Therapy or Imaging step4->outcome

Caption: Pre-targeting workflow using this compound.

Quantitative Data from Preclinical Studies

While data specifically for this compound conjugates are emerging, analogous studies using DBCO-functionalized chelators provide a strong theoretical and practical framework for expected performance. The following tables summarize key quantitative parameters from relevant preclinical research.

Table 1: Radiolabeling and Immunoconjugate Characteristics

ParameterValueNotesSource
Radiolabeling Yield 78 ± 6%For site-specific ⁸⁹Zr-DFO-DBCO-trastuzumab. DFO is another chelator, but the conjugation and labeling principle is analogous.[7]
Specific Activity 0.79 ± 0.05 mCi/mgFor site-specific ⁸⁹Zr-DFO-DBCO-trastuzumab.[7]
Purity >96%As specified by commercial suppliers for this compound.[8]
Chelators per Antibody ~4ESI-TOF MS/MS analysis of site-specifically labeled trastuzumab with a DBCO-chelator construct.[7]

Table 2: In Vivo Performance of a DBCO-Radiometal Conjugate in a Murine Xenograft Model (HER2-expressing SKOV-3)

Organ/TissueTumor Uptake (%ID/g at 96h p.i.)Liver Uptake (%ID/g at 96h p.i.)NotesSource
⁸⁹Zr-DFO-DBCO-trastuzumab (Site-Specific) 39.9 ± 29.11.73 ± 0.90Demonstrates high tumor accumulation and favorable clearance, particularly low liver uptake for the site-specifically labeled conjugate.[7]
⁸⁹Zr-DFO-trastuzumab (Stochastic) 19.5 ± 9.014.0 ± 6.4Comparison with traditional stochastic labeling highlights the improved in vivo performance of site-specific conjugation methods enabled by click chemistry.[7]

%ID/g = percentage of injected dose per gram of tissue; p.i. = post-injection

Experimental Protocols

The following are detailed methodologies for the key experimental steps involving this compound.

Protocol for Antibody Modification with an Azide Group

This protocol describes a general method for introducing azide functionality to an antibody. Site-specific introduction via enzymatic or genetic methods is preferred for homogeneity.

  • Antibody Preparation: Dialyze the antibody (e.g., trastuzumab) against phosphate-buffered saline (PBS), pH 7.4. Concentrate the antibody to 5-10 mg/mL.

  • Linker Activation: Prepare a fresh 10 mM solution of an azide-containing NHS ester (e.g., Azido-PEG4-NHS) in anhydrous DMSO.

  • Conjugation: Add a 10- to 20-fold molar excess of the azide-linker to the antibody solution. Incubate for 1-2 hours at room temperature with gentle stirring.

  • Purification: Remove excess, unreacted linker using a desalting column (e.g., PD-10 or Zeba™) equilibrated with PBS.

  • Characterization: Confirm the degree of labeling (azide-to-antibody ratio) using mass spectrometry.

Protocol for Conjugation of this compound to Azide-Modified Antibody (SPAAC Reaction)
  • Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Click Reaction: To the purified azide-modified antibody in PBS, add a 3- to 5-fold molar excess of the this compound stock solution.

  • Incubation: Allow the reaction to proceed for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.[9] The reaction is typically complete within this timeframe due to the high reactivity of the DBCO group.

  • Purification: Purify the resulting antibody-DOTA conjugate from excess linker using size exclusion chromatography (SEC) or a desalting column.

  • Validation: Analyze the final conjugate by SDS-PAGE and mass spectrometry to confirm successful conjugation and purity.

Protocol for Radiolabeling of DOTA-Conjugated Antibody with Gallium-68 (⁶⁸Ga)
  • ⁶⁸Ga Elution: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl according to the manufacturer's instructions.

  • Buffering: In a sterile, pyrogen-free reaction vial, add the DOTA-conjugated antibody (typically 10-50 µg) in a suitable buffer (e.g., 0.1 M sodium acetate, pH 4.5).

  • Labeling Reaction: Add the ⁶⁸Ga eluate (typically 0.5-1.0 mL) to the antibody solution. The final pH should be between 4.0 and 4.5 for optimal labeling.

  • Incubation: Incubate the reaction mixture at 95°C for 5-10 minutes. For some constructs, labeling may proceed efficiently at room temperature.

  • Quality Control: Determine the radiochemical purity (RCP) by instant thin-layer chromatography (ITLC) or radio-HPLC. A high RCP (>95%) is desired.

  • Purification (if necessary): If significant unincorporated ⁶⁸Ga is present, purify the radiolabeled antibody using a C18 Sep-Pak cartridge or SEC.

cluster_Protocols Experimental Protocol Workflow cluster_AbMod Antibody Modification cluster_SPAAC SPAAC Reaction cluster_Radiolabel Radiolabeling Ab_Prep Antibody Preparation (Dialysis, Concentration) Azide_Conj Azide-Linker Conjugation Ab_Prep->Azide_Conj Ab_Purify Purification (Desalting Column) Azide_Conj->Ab_Purify Mix Mix Azide-Ab with This compound Ab_Purify->Mix Incubate_SPAAC Incubate (4-12h at RT) Mix->Incubate_SPAAC Conj_Purify Purification (SEC) Incubate_SPAAC->Conj_Purify Label_React Add ⁶⁸Ga to DOTA-Conjugate (pH 4.5) Conj_Purify->Label_React Ga_Elute ⁶⁸Ga Elution from Generator Ga_Elute->Label_React Incubate_Label Incubate (95°C, 5-10 min) Label_React->Incubate_Label QC Quality Control (ITLC/HPLC) Incubate_Label->QC

Caption: High-level overview of the experimental workflow.

Conclusion and Future Directions

This compound represents a significant enabling technology in the field of oncology. Its ability to facilitate bioorthogonal, pre-targeted delivery of radionuclides offers a compelling strategy to enhance the efficacy and safety of cancer diagnostics and therapeutics. The modularity of this approach, allowing for the interchange of various targeting vectors and radioisotopes, provides a versatile platform for developing personalized and highly potent oncological agents.[] Future research will likely focus on optimizing the in vivo pharmacokinetics of these constructs, exploring novel tumor-specific antigens, and expanding the arsenal (B13267) of radionuclides that can be effectively delivered using this elegant and powerful chemical tool.

References

Methodological & Application

Application Notes and Protocols for Antibody Labeling with Dota-peg5-C6-dbco

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dota-peg5-C6-dbco is a heterobifunctional linker designed for the precise and stable conjugation of molecules to antibodies, particularly for applications in diagnostics and therapeutics. This linker incorporates three key functional components:

  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A powerful chelating agent that securely sequesters various radiometals. This feature is pivotal for developing antibody-based imaging agents for PET (Positron Emission Tomography) or SPECT (Single-Photon Emission Computed Tomography) and for creating radioimmunotherapy agents.[1][2][3]

  • PEG5 (pentaethylene glycol): A flexible, hydrophilic spacer that enhances the solubility of the conjugate, reduces potential aggregation, and minimizes steric hindrance, thereby preserving the antibody's immunoreactivity.[4]

  • DBCO (Dibenzocyclooctyne): A strained alkyne that is highly reactive towards azide (B81097) groups via copper-free click chemistry, also known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[5][6][7] This bioorthogonal reaction is exceptionally specific and occurs efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for working with sensitive biological materials.[4][7]

The C6 (hexyl) linker provides additional spatial separation between the functional moieties.[1] This combination of features makes this compound an excellent choice for the development of antibody-drug conjugates (ADCs), radioimmunoconjugates, and other targeted biological probes.[5][8]

Principle of Antibody Labeling

The labeling of an antibody with this compound is a two-stage process. First, the antibody is functionalized with azide groups. Subsequently, the azide-modified antibody is reacted with the DBCO group of the this compound linker in a copper-free click chemistry reaction. This results in a stable triazole linkage, covalently attaching the DOTA chelator to the antibody.

Data Presentation

The following table summarizes key quantitative parameters relevant to the antibody labeling process with this compound.

ParameterTypical Value/RangeKey Considerations
Molar Excess of Azide-NHS Ester (for antibody modification) 5-20 foldThe optimal ratio depends on the antibody and the desired degree of labeling. Higher excess can lead to loss of immunoreactivity.
Molar Excess of this compound (for click chemistry) 2-4 fold over the azide-modified antibodyA modest excess ensures efficient conjugation without introducing a large excess of unreacted linker to be removed later.[9][10]
Reaction Time (Click Chemistry) 4-18 hoursLonger incubation times, typically overnight at 4°C, can increase the final product yield.[4][10]
Reaction pH (Click Chemistry) 7.2 - 7.5Physiological pH is optimal for the SPAAC reaction and for maintaining antibody stability.[11]
Storage of DBCO-functionalized antibody Up to 1 month at -20°CThe DBCO group can lose reactivity over time due to oxidation and hydration.[9]
Storage of DOTA-labeled antibody Stable for prolonged periods at 4°CThe resulting triazole linkage is highly stable.[9]

Experimental Protocols

Materials and Reagents
  • Antibody of interest in an amine-free and azide-free buffer (e.g., PBS, pH 7.4)

  • Azide-NHS ester (e.g., Azido-PEG4-NHS Ester)

  • This compound

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Reaction tubes (e.g., microcentrifuge tubes)

  • Buffer for conjugation (e.g., PBS, pH 7.4)

Protocol 1: Introduction of Azide Groups onto the Antibody

This protocol describes the modification of an antibody with azide groups using an Azide-NHS ester, which reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody.

1. Antibody Preparation:

  • Ensure the antibody is in an amine-free and azide-free buffer (e.g., PBS, pH 7.4). Buffers containing Tris or glycine (B1666218) will interfere with the NHS ester reaction.
  • If necessary, perform a buffer exchange using a desalting column or dialysis.
  • Adjust the antibody concentration to 1-5 mg/mL.

2. Preparation of Azide-NHS Ester Solution:

  • Immediately before use, prepare a 10 mM stock solution of the Azide-NHS ester in anhydrous DMSO or DMF.

3. Antibody Azidation Reaction:

  • Add a 5- to 20-fold molar excess of the Azide-NHS ester solution to the antibody solution.
  • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

4. Quenching the Reaction:

  • Add the quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to quench any unreacted Azide-NHS ester.
  • Incubate for 15 minutes at room temperature.

5. Purification of the Azide-Modified Antibody:

  • Remove the excess, unreacted Azide-NHS ester and quenching reagent using a desalting column equilibrated with PBS, pH 7.4.
  • The purified azide-modified antibody is now ready for conjugation with this compound.

Protocol 2: Conjugation of Azide-Modified Antibody with this compound

This protocol details the copper-free click chemistry reaction between the azide-modified antibody and the DBCO group of the this compound linker.

1. Preparation of this compound Solution:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

2. Click Chemistry Reaction:

  • Add a 2- to 4-fold molar excess of the this compound solution to the purified azide-modified antibody solution.[9][10]
  • Incubate the reaction for 4-18 hours at 4°C with gentle mixing. Overnight incubation is often recommended to maximize the conjugation yield.[4][10]

3. Purification of the DOTA-labeled Antibody:

  • Purify the final DOTA-antibody conjugate from excess, unreacted this compound using a desalting column, size-exclusion chromatography (SEC), or dialysis.

4. Characterization and Storage:

  • The degree of labeling can be determined using various analytical techniques, such as UV-Vis spectroscopy, mass spectrometry, or by radiolabeling with a known amount of a radionuclide and measuring the specific activity.
  • Analyze the final conjugate by SDS-PAGE to confirm the increase in molecular weight.
  • Store the purified DOTA-labeled antibody at 4°C. For long-term storage, follow the specific recommendations for the antibody of interest.

Visualizations

Antibody_Labeling_Workflow cluster_0 Stage 1: Antibody Azidation cluster_1 Stage 2: Click Chemistry Conjugation Ab Antibody Reaction1 NHS Ester Reaction (RT, 30-60 min) Ab->Reaction1 Azide_NHS Azide-NHS Ester Azide_NHS->Reaction1 Quench1 Quench (Tris Buffer) Reaction1->Quench1 Purify1 Purification (Desalting Column) Quench1->Purify1 Azide_Ab Azide-Modified Antibody Purify1->Azide_Ab Reaction2 Copper-Free Click Chemistry (4°C, 4-18h) Azide_Ab->Reaction2 Dota_DBCO This compound Dota_DBCO->Reaction2 Purify2 Purification (SEC/Desalting) Reaction2->Purify2 Dota_Ab DOTA-Labeled Antibody Purify2->Dota_Ab

Caption: Experimental workflow for the two-step antibody labeling process.

Signaling_Pathway cluster_Ab Antibody cluster_Linker This compound cluster_Azide_Mod Azide Modifier Lysine Lysine Residue (-NH2) Azide_NHS Azide-NHS Ester Lysine->Azide_NHS Amide Bond Formation DOTA DOTA PEG5 PEG5 C6 C6 DBCO DBCO Azide Azide (-N3) Azide_NHS->Azide Azide->DBCO Triazole Ring Formation (Click Chemistry)

Caption: Logical relationships of the key chemical moieties involved.

References

Application Notes and Protocols: [⁶⁸Ga]Ga-DOTA-PEG-DBCO for Pre-targeted PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pre-targeted Positron Emission Tomography (PET) imaging is a sophisticated strategy designed to overcome the limitations of conventional immuno-PET, particularly for targeting agents with long biological half-lives, such as monoclonal antibodies (mAbs). This approach decouples the targeting vector from the radiolabel, minimizing radiation dose to non-target tissues and improving image contrast. This is achieved by first administering a modified targeting agent (e.g., an antibody conjugated to a bioorthogonal reactive group) and allowing it to accumulate at the target site and clear from circulation. Subsequently, a small, radiolabeled molecule with the complementary bioorthogonal reactive group is administered, which rapidly finds and reacts with the pre-targeted antibody, leading to site-specific delivery of the radionuclide.

This document details the application of a DOTA-PEG-DBCO construct, radiolabeled with Gallium-68 ([⁶⁸Ga]Ga-DOTA-PEG-DBCO), for use in a pre-targeted PET imaging strategy based on the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) "click" chemistry. The DOTA chelator securely holds the positron-emitting radionuclide ⁶⁸Ga, the polyethylene (B3416737) glycol (PEG) linker enhances solubility and favorably modifies pharmacokinetics, and the dibenzocyclooctyne (DBCO) group serves as the reactive moiety for the bioorthogonal reaction with an azide-modified targeting molecule.

Principle of the Pre-targeted Strategy

The imaging strategy involves two key steps:

  • Pre-targeting: A targeting molecule, such as a monoclonal antibody specific for a tumor antigen, is modified with an azide (B81097) group. This azide-modified antibody is administered to the subject, and a sufficient waiting period is allowed for the antibody to bind to its target and for the unbound antibody to clear from the blood pool.

  • Imaging: The [⁶⁸Ga]Ga-DOTA-PEG-DBCO radiotracer is then administered. This small molecule rapidly distributes throughout the body and, via the highly efficient and specific SPAAC reaction, "clicks" with the azide groups on the pre-targeted antibodies at the tumor site. The unbound radiotracer is quickly cleared through the kidneys, resulting in a high tumor-to-background signal for PET imaging.

The most common bioorthogonal reactions for pretargeted imaging are the strain-promoted azide-alkyne cycloaddition (SPAAC) and the inverse electron demand Diels-Alder (IEDDA) reaction.[1] The IEDDA reaction is often preferred for pretargeted nuclear imaging due to its faster reaction kinetics compared to SPAAC.[1]

Data Presentation

The following tables summarize representative quantitative data for ⁶⁸Ga-labeled DOTA-conjugated molecules used in pre-targeted PET imaging. These values are based on published data for similar compounds and should be considered as a reference. Actual results will vary depending on the specific construct, experimental conditions, and the automated synthesis module used.

Table 1: Radiolabeling and Quality Control Parameters

ParameterRepresentative ValueMethod of Analysis
Radiochemical Yield (RCY)> 95%Radio-TLC / Radio-HPLC
Radiochemical Purity (RCP)≥ 95%Radio-TLC / Radio-HPLC
Molar Activity (Am)100 - 200 GBq/µmolHPLC
pH of Final Product5.0 - 7.5pH meter/strips
⁶⁸Ge Breakthrough< 0.001%Gamma Spectroscopy
Filter IntegrityPassBubble Point Test

Table 2: In-vivo Performance Characteristics (Representative)

ParameterRepresentative ValueImaging Modality
Tumor Uptake (%ID/g)3 - 8 %ID/g at 1-2h p.i.PET/CT
Tumor-to-Muscle Ratio> 8PET Image Analysis
Tumor-to-Blood Ratio> 5PET Image Analysis
Clearance RoutePrimarily RenalBiodistribution Studies

Experimental Protocols

Protocol 1: Automated Radiolabeling of DOTA-PEG-DBCO with ⁶⁸Ga

This protocol is a representative procedure for the automated radiolabeling of a DOTA-conjugated compound using a cassette-based synthesis module.

Materials and Reagents:

  • ⁶⁸Ge/⁶⁸Ga generator

  • Automated synthesis module (e.g., Scintomics, Eckert & Ziegler)

  • Sterile disposable cassette for ⁶⁸Ga labeling

  • DOTA-PEG-DBCO precursor (e.g., 20-50 µg in a sterile vial)

  • Sodium acetate (B1210297) buffer (0.5 M, pH 4.0-4.5), sterile

  • Ascorbic acid solution (e.g., 1.4%), sterile (optional, as a radiostabilizer)

  • Sterile water for injection (WFI)

  • 5 M NaCl / 0.1 M HCl for ⁶⁸Ga elution from cation-exchange cartridge

  • Cation-exchange cartridge (e.g., SCX)

  • C18 light cartridge for solid-phase extraction (SPE) purification

  • Ethanol (B145695) (50% in WFI), sterile

  • Physiological saline (0.9% NaCl), sterile

  • 0.22 µm sterile filter

Procedure:

  • System Preparation:

    • Perform daily quality control checks on the ⁶⁸Ge/⁶⁸Ga generator.

    • Sanitize the automated synthesis module according to the manufacturer's instructions.

    • Aseptically install the sterile, single-use cassette onto the module.

    • Connect the DOTA-PEG-DBCO precursor vial, buffer vials, and other reagent vials to the designated positions on the cassette.

  • ⁶⁸Ga Elution and Purification:

    • Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's protocol.

    • The automated module will pass the ⁶⁸GaCl₃ eluate through a cation-exchange cartridge to trap the [⁶⁸Ga]Ga³⁺ and remove metallic impurities and ⁶⁸Ge.

    • The trapped ⁶⁸Ga is then eluted with a small volume of 5 M NaCl/HCl solution directly into the reaction vessel.

  • Radiolabeling Reaction:

    • The module automatically adds the sodium acetate buffer to the reaction vessel containing the eluted ⁶⁸Ga to adjust the pH to approximately 4.0.

    • The DOTA-PEG-DBCO precursor is transferred to the reaction vessel.

    • The reaction mixture is heated to 90-95°C for 5-10 minutes to facilitate the chelation of ⁶⁸Ga by the DOTA moiety.

  • Purification of [⁶⁸Ga]Ga-DOTA-PEG-DBCO:

    • After the reaction, the crude product is diluted with WFI and passed through a C18 SPE cartridge. The radiolabeled product is retained on the cartridge, while unreacted ⁶⁸Ga and hydrophilic impurities are washed away.

    • The C18 cartridge is washed with sterile WFI.

    • The purified [⁶⁸Ga]Ga-DOTA-PEG-DBCO is eluted from the C18 cartridge with a small volume (e.g., 0.5-1.0 mL) of 50% ethanol.

  • Formulation and Sterilization:

    • The final product is diluted with physiological saline to reduce the ethanol concentration to less than 10%.

    • The solution is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free product vial.

  • Quality Control:

    • Determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC. A typical system for radio-TLC uses citrate (B86180) buffer as the mobile phase, where [⁶⁸Ga]Ga-DOTA-PEG-DBCO remains at the origin (Rf=0) and free ⁶⁸Ga moves with the solvent front (Rf=1).

    • Measure the total activity of the final product using a dose calibrator and calculate the radiochemical yield (decay-corrected).

    • Measure the pH of the final solution.

    • Perform a filter integrity test (bubble point test).

    • Measure ⁶⁸Ge breakthrough according to pharmacopeial standards.

Protocol 2: In-Vivo Pre-targeted PET Imaging in a Xenograft Mouse Model

This protocol describes a general workflow for a pre-targeted PET/CT imaging study.

Materials and Reagents:

  • Tumor-bearing mice (e.g., BALB/c nude mice with subcutaneous LS174T colorectal tumor xenografts)

  • Azide-functionalized monoclonal antibody (e.g., anti-CEA mAb-azide)

  • [⁶⁸Ga]Ga-DOTA-PEG-DBCO (formulated in physiological saline)

  • Anesthesia (e.g., isoflurane)

  • PET/CT scanner

Procedure:

  • Pre-targeting Step:

    • Administer the azide-functionalized antibody (e.g., 10-50 µg) to the tumor-bearing mice via intravenous (tail vein) injection.

    • Allow a pre-targeting interval of 24-72 hours for the antibody to accumulate at the tumor and clear from the bloodstream. The optimal interval should be determined empirically for each antibody-antigen system.

  • Radiotracer Administration:

    • After the pre-targeting interval, anesthetize the mice.

    • Administer a dose of [⁶⁸Ga]Ga-DOTA-PEG-DBCO (e.g., 5-10 MBq) via intravenous (tail vein) injection.

  • PET/CT Imaging:

    • Position the anesthetized mouse in the PET/CT scanner.

    • Acquire dynamic or static PET images at a predetermined time point post-injection (e.g., 60 minutes).

    • Following the PET scan, acquire a CT scan for anatomical co-registration and attenuation correction.

  • Image Analysis:

    • Reconstruct the PET and CT images.

    • Fuse the PET and CT images for analysis.

    • Draw regions of interest (ROIs) over the tumor and various organs (e.g., muscle, liver, kidneys, blood pool) on the co-registered images.

    • Calculate the radiotracer uptake in the ROIs, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).

    • Calculate tumor-to-background ratios (e.g., tumor-to-muscle, tumor-to-blood).

  • Ex-vivo Biodistribution (Optional but Recommended):

    • Immediately after the final imaging session, euthanize the mice.

    • Dissect tumors and major organs.

    • Weigh the tissue samples and measure the radioactivity in each sample using a gamma counter.

    • Calculate the %ID/g for each tissue to confirm the imaging data.

Visualizations

Pretargeting_Workflow Pre-targeted PET Imaging Workflow cluster_0 Step 1: Pre-targeting cluster_1 Step 2: Imaging A Administer Azide-Modified Antibody (mAb-N3) B Waiting Period (24-72 hours) A->B IV Injection C mAb-N3 Accumulates at Tumor & Clears from Blood B->C D Administer [⁶⁸Ga]Ga-DOTA-PEG-DBCO E Bioorthogonal Reaction (SPAAC 'Click') C->E [⁶⁸Ga]Ga-DOTA-PEG-DBCO binds to mAb-N3 at tumor site D->E IV Injection F Rapid Clearance of Unbound Radiotracer E->F G PET/CT Imaging (High Contrast) F->G

Caption: Workflow of the two-step pre-targeted PET imaging strategy.

Bioorthogonal_Reaction SPAAC Bioorthogonal Reaction cluster_0 At Tumor Site cluster_1 In Circulation mAb mAb-N3 (on tumor cell) product [⁶⁸Ga]Ga-DOTA-PEG-Antibody (Stable Triazole Linkage) tracer [⁶⁸Ga]Ga-DOTA-PEG-DBCO (Radiotracer) tracer->product 'Clicks' with Azide clearance Unbound Radiotracer (Rapid Renal Clearance) tracer->clearance if not bound

Caption: The SPAAC reaction between the DBCO-radiotracer and the azide-antibody.

Signaling_Pathway Logical Flow for Radiopharmaceutical QC start Final Product Vial qc1 Radiochemical Purity (RCP) ≥ 95%? start->qc1 qc2 pH 5.0 - 7.5? qc1->qc2 Pass fail Discard Batch qc1->fail Fail qc3 ⁶⁸Ge Breakthrough < 0.001%? qc2->qc3 Pass qc2->fail Fail qc4 Sterility & Endotoxin Test qc3->qc4 Pass qc3->fail Fail pass Release for In-Vivo Use qc4->pass Pass qc4->fail Fail

Caption: Decision tree for the quality control of the final radiopharmaceutical.

References

Application Notes and Protocols for Lutetium-177 Labeling of DOTA-PEG5-C6-DBCO for Pre-targeted Radionuclide Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the Lutetium-177 (¹⁷⁷Lu) labeling of DOTA-PEG5-C6-DBCO and its subsequent conjugation to azide-modified biomolecules via copper-free click chemistry. This methodology is particularly relevant for pre-targeted radionuclide therapy, a strategy designed to improve the therapeutic index of radiopharmaceuticals by separating the delivery of the targeting molecule (e.g., an antibody) from the delivery of the radioactive payload.

The this compound linker is a bifunctional chelator system. The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) cage securely chelates the therapeutic radionuclide ¹⁷⁷Lu. The DBCO (dibenzocyclooctyne) group enables a highly specific and efficient copper-free click chemistry reaction with azide-modified molecules. The PEG5 (pentaethylene glycol) linker enhances solubility and provides spatial separation between the radionuclide and the targeting biomolecule.

This document outlines the detailed protocols for the radiolabeling of this compound with ¹⁷⁷Lu, its quality control, and the subsequent conjugation to an azide-modified antibody, using the anti-TAG-72 antibody CC49 as a representative example.

Experimental Protocols

Part 1: ¹⁷⁷Lu Labeling of this compound

This protocol describes the procedure for the radiolabeling of the this compound linker with Lutetium-177.

Materials:

  • This compound

  • ¹⁷⁷LuCl₃ in 0.05 M HCl

  • Sodium acetate (B1210297) buffer (0.5 M, pH 5.0)

  • Metal-free water

  • Sterile, pyrogen-free reaction vials

  • Heating block or water bath

  • Radio-TLC scanner or gamma counter

  • HPLC system with a radioactivity detector

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in metal-free water to a concentration of 1 mg/mL.

    • In a sterile reaction vial, add the required volume of ¹⁷⁷LuCl₃ solution.

    • Add sodium acetate buffer to the ¹⁷⁷LuCl₃ solution to adjust the pH to approximately 4.5-5.0.

  • Radiolabeling Reaction:

    • Add the this compound solution to the buffered ¹⁷⁷LuCl₃ solution. The molar ratio of DOTA-linker to ¹⁷⁷Lu should be optimized, but a starting point of 10:1 is recommended.

    • Gently mix the reaction solution.

    • Incubate the reaction vial in a heating block or water bath at 90-95°C for 20-30 minutes.[1]

  • Quenching and Purification:

    • After incubation, allow the reaction vial to cool to room temperature.

    • The product can be used directly for the click chemistry reaction if the radiochemical purity is high (>95%). If purification is necessary, a C18 Sep-Pak cartridge can be used.

Quality Control:

  • Radiochemical Purity (RCP): Determined by radio-HPLC and/or radio-TLC.

    • Radio-HPLC: A reverse-phase C18 column with a gradient of acetonitrile (B52724) and water (containing 0.1% TFA) is typically used. The retention time of ¹⁷⁷Lu-DOTA-PEG5-C6-DBCO will be different from that of free ¹⁷⁷Lu.

    • Radio-TLC: ITLC strips developed with a suitable mobile phase (e.g., 50 mM DTPA, pH 5) can be used to separate the labeled product from free ¹⁷⁷Lu.

Part 2: Azide (B81097) Modification of CC49 Antibody

This is a general protocol for introducing azide groups onto the CC49 antibody. The specific conditions may need to be optimized.

Materials:

  • CC49 Monoclonal Antibody (azide-free buffer)

  • Azide-PEG-NHS ester

  • Phosphate-buffered saline (PBS), pH 8.0-8.5

  • DMSO (anhydrous)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the CC49 antibody into PBS at a pH of 8.0-8.5. The concentration should be between 1-10 mg/mL.

  • Azide-PEG-NHS Ester Activation:

    • Dissolve the Azide-PEG-NHS ester in DMSO to a concentration of 10 mM immediately before use.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the dissolved Azide-PEG-NHS ester to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification:

    • Remove the excess, unreacted azide linker using a desalting column equilibrated with PBS, pH 7.4.

    • Determine the final concentration of the azide-modified antibody.

Part 3: Click Chemistry Conjugation of ¹⁷⁷Lu-DOTA-PEG5-C6-DBCO to Azide-Modified CC49

This protocol describes the copper-free click chemistry reaction to conjugate the radiolabeled linker to the azide-modified antibody.[2][3]

Materials:

  • ¹⁷⁷Lu-DOTA-PEG5-C6-DBCO (from Part 1)

  • Azide-modified CC49 antibody (from Part 2)

  • PBS, pH 7.4

  • Sterile, pyrogen-free reaction vials

  • Size-exclusion chromatography (SEC) column (e.g., PD-10)

Procedure:

  • Reaction Setup:

    • In a sterile reaction vial, mix the azide-modified CC49 antibody with the ¹⁷⁷Lu-DOTA-PEG5-C6-DBCO. A molar excess of the radiolabeled linker (e.g., 2-4 fold) over the antibody is recommended to ensure efficient conjugation.[3]

  • Incubation:

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[3]

  • Purification:

    • Purify the resulting radiolabeled antibody conjugate from unreacted ¹⁷⁷Lu-DOTA-PEG5-C6-DBCO using an SEC column (e.g., PD-10) equilibrated with a formulation buffer (e.g., sterile saline).

Quality Control of Final Product:

  • Radiochemical Purity: Determined by radio-SEC-HPLC to separate the radiolabeled antibody from any remaining small molecule impurities.

  • Immunoreactivity: Assessed by binding assays to TAG-72 positive cells (e.g., LS174T).

Data Presentation

ParameterTypical ValueMethodReference
¹⁷⁷Lu-DOTA-PEG-DBCO Labeling
Radiochemical Yield> 95%Radio-HPLC / Radio-TLCAdapted from
Radiochemical Purity> 98%Radio-HPLCAdapted from
Specific Activity30 ± 5 GBq/µmolCalculation
Final ¹⁷⁷Lu-CC49-ADC
Radiochemical Purity> 95%Radio-SEC-HPLCGeneral Knowledge
Serum Stability (% intact after 24h)> 90%Radio-HPLC after serum incubationAdapted from[4][5][6]
Immunoreactivity> 80%Cell Binding AssayGeneral Knowledge

Visualizations

Experimental Workflow

G cluster_0 Part 1: Radiolabeling cluster_1 Part 2: Antibody Modification cluster_2 Part 3: Click Conjugation This compound This compound Labeling Labeling This compound->Labeling 177LuCl3 177LuCl3 177LuCl3->Labeling 177Lu-DOTA-PEG5-C6-DBCO 177Lu-DOTA-PEG5-C6-DBCO Labeling->177Lu-DOTA-PEG5-C6-DBCO QC1 QC (RCP) 177Lu-DOTA-PEG5-C6-DBCO->QC1 Labeled_Linker 177Lu-DOTA-PEG5-C6-DBCO QC1->Labeled_Linker CC49_Ab CC49 Antibody Azide_Modification Azide Modification CC49_Ab->Azide_Modification Azide-PEG-NHS Azide-PEG-NHS Azide-PEG-NHS->Azide_Modification Azide-CC49 Azide-Modified CC49 Azide_Modification->Azide-CC49 Modified_Ab Azide-Modified CC49 Azide-CC49->Modified_Ab Click_Reaction Click Chemistry (SPAAC) Labeled_Linker->Click_Reaction Modified_Ab->Click_Reaction Final_Product 177Lu-CC49 Conjugate Click_Reaction->Final_Product QC2 Final QC Final_Product->QC2

Caption: Overall experimental workflow.

Pre-targeted Radionuclide Therapy Concept

G cluster_0 Step 1: Antibody Administration cluster_1 Step 2: Radiolabeled Linker Administration cluster_2 Step 3: Therapeutic Effect Azide_Ab Azide-Modified CC49 Antibody Tumor_Cell Tumor Cell (TAG-72 positive) Azide_Ab->Tumor_Cell Binding to TAG-72 Antigen Bound_Ab Tumor-Bound Azide-CC49 Radiolabeled_Linker 177Lu-DOTA-PEG5-C6-DBCO Radiolabeled_Linker->Bound_Ab Click Reaction (in vivo) Final_Complex 177Lu-CC49 on Tumor Cell Cell_Death Tumor Cell Death Final_Complex->Cell_Death β- emission

Caption: Pre-targeted therapy workflow.

Antibody-Antigen Interaction Signaling

G Ab CC49 Antibody Targets TAG-72 Antigen TAG-72 Antigen Expressed on tumor cell surface Ab->Antigen Binding Click Click Reaction Ab->Click Azide-DBCO TumorCell Tumor Cell Apoptosis Cell Damage & Apoptosis TumorCell->Apoptosis β- Radiation Radiolinker 177Lu-DOTA-PEG5-C6-DBCO Delivers radiation payload Radiolinker->Click Click->TumorCell Delivers 177Lu

Caption: Antibody-antigen interaction.

References

Step-by-Step Guide to DOTA-PEG5-C6-DBCO Bioconjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DOTA-PEG5-C6-DBCO is a bifunctional linker that plays a crucial role in the development of targeted therapeutics and diagnostic agents. This molecule incorporates three key components: a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator for radiolabeling with various metallic radioisotopes, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and pharmacokinetic properties, and a dibenzocyclooctyne (DBCO) group for copper-free click chemistry.[[“]][2][3] The DBCO moiety enables highly efficient and specific conjugation to azide-modified biomolecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal reaction that can be performed under mild, aqueous conditions suitable for sensitive biological molecules.[4][5]

This guide provides a detailed, step-by-step protocol for the bioconjugation of this compound to azide-containing proteins or other biomolecules, subsequent radiolabeling of the DOTA chelator, and methods for characterization and purification of the final conjugate. These procedures are essential for the creation of antibody-drug conjugates (ADCs), targeted radiopharmaceuticals for PET imaging or radiotherapy, and other advanced bioconjugates.[3][4]

Data Presentation

The efficiency of SPAAC reactions is influenced by several factors, including buffer composition, pH, and temperature. The inclusion of a PEG linker, such as in this compound, has been shown to enhance reaction rates.[6][7]

ParameterTypical Value/RangeNotes
Reactant Molar Ratio 1.5 - 3 equivalents of this compound to 1 equivalent of azide-modified biomoleculeThe optimal ratio may need to be determined empirically.[8]
Reaction Buffer Phosphate-buffered saline (PBS), HEPESHEPES buffer has been shown to result in higher reaction rates compared to PBS.[6][7]
pH 7.0 - 8.5Higher pH values generally increase reaction rates, except in HEPES buffer.[6][7]
Temperature 4°C to 37°CReactions are typically faster at higher temperatures.[8]
Reaction Time 2 - 24 hoursDependent on reactant concentrations, temperature, and the specific biomolecule.[8]
Conjugation Efficiency >90%High efficiency is a hallmark of SPAAC reactions.
Radiolabeling Yield >95%With appropriate purification.
Radiochemical Purity >99%After purification.

Experimental Protocols

Protocol 1: Bioconjugation of this compound to an Azide-Modified Antibody

This protocol outlines the conjugation of this compound to an antibody that has been previously functionalized with an azide (B81097) group.

Materials:

  • Azide-modified antibody in an appropriate buffer (e.g., PBS, pH 7.4)

  • This compound (dissolved in DMSO or DMF)[[“]]

  • Reaction Buffer (e.g., PBS or HEPES, pH 7.4)

  • Quenching reagent (optional, e.g., excess azide-containing small molecule)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)

Procedure:

  • Preparation of Reactants:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 1-10 mM.

    • Ensure the azide-modified antibody is at a suitable concentration (typically 1-10 mg/mL) in a compatible reaction buffer. Avoid buffers containing azides.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 3 equivalents) of the this compound stock solution to the azide-modified antibody solution.

    • Ensure the final concentration of the organic solvent (DMSO or DMF) is below 10% (v/v) to maintain protein stability.

    • Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight with gentle mixing.[8]

  • Quenching (Optional):

    • To quench any unreacted DBCO groups, an excess of a small azide-containing molecule can be added.

  • Purification of the Conjugate:

    • Remove unreacted this compound and other small molecules by size-exclusion chromatography (SEC) or dialysis.

    • For SEC, use a resin with an appropriate molecular weight cutoff for the antibody.

    • For dialysis, use a membrane with a suitable molecular weight cutoff (e.g., 10 kDa) and perform dialysis against the desired storage buffer.

  • Characterization:

    • Determine the concentration of the purified conjugate using a protein concentration assay (e.g., BCA or absorbance at 280 nm).

    • Characterize the conjugate by SDS-PAGE to confirm the increase in molecular weight upon conjugation.

    • Use techniques like HPLC (hydrophobic interaction chromatography) or mass spectrometry to determine the drug-to-antibody ratio (DAR).[4]

Protocol 2: Radiolabeling of this compound Conjugate with Lutetium-177 (¹⁷⁷Lu)

This protocol describes the radiolabeling of the DOTA chelator on the purified conjugate with ¹⁷⁷Lu for therapeutic applications. A similar protocol can be adapted for other radiometals like Gallium-68 (⁶⁸Ga).

Materials:

  • Purified this compound-antibody conjugate

  • ¹⁷⁷LuCl₃ solution in HCl

  • Reaction Buffer (e.g., 0.1 M sodium acetate, pH 4.5-5.5)[9]

  • Quenching Solution (e.g., 50 mM DTPA)

  • Purification system (e.g., PD-10 desalting column)

  • Radio-TLC or radio-HPLC for quality control

Procedure:

  • Reaction Setup:

    • In a sterile, metal-free microcentrifuge tube, add the purified DOTA-conjugated antibody to the reaction buffer.

    • Carefully add the ¹⁷⁷LuCl₃ solution to the antibody solution. The final pH of the reaction mixture should be between 4.5 and 5.5.[10]

  • Radiolabeling Reaction:

    • Incubate the reaction mixture at 95°C for 15-30 minutes.[9][10]

  • Quenching:

    • After incubation, cool the reaction mixture to room temperature.

    • Add the quenching solution (DTPA) to chelate any unbound ¹⁷⁷Lu.

  • Purification of the Radiolabeled Conjugate:

    • Purify the radiolabeled antibody from unchelated ¹⁷⁷Lu and other small molecules using a desalting column (e.g., PD-10) pre-equilibrated with a suitable buffer (e.g., PBS).

  • Quality Control:

    • Determine the radiochemical purity and yield using radio-TLC or radio-HPLC.

    • Measure the radioactivity of the final product using a dose calibrator.

Visualizations

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & QC cluster_radiolabeling Radiolabeling Azide-Ab Azide-Modified Antibody Mix Mix Reactants (pH 7.4, 4-25°C) Azide-Ab->Mix DOTA_Linker This compound in DMSO/DMF DOTA_Linker->Mix Purify Purification (SEC/Dialysis) Mix->Purify 2-24h Incubation Characterize Characterization (SDS-PAGE, HPLC, MS) Purify->Characterize Radiolabel Add ¹⁷⁷LuCl₃ (pH 4.5-5.5, 95°C) Characterize->Radiolabel Purified Conjugate Purify_Radio Purification (Desalting Column) Radiolabel->Purify_Radio 15-30min Incubation QC_Radio Quality Control (radio-TLC/HPLC) Purify_Radio->QC_Radio Final_Product Final_Product QC_Radio->Final_Product Final Radiolabeled Conjugate

Caption: Experimental workflow for this compound bioconjugation and radiolabeling.

Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.

Note: The image source in the DOT script is a placeholder and would need to be replaced with actual chemical structure images for rendering.

Pretargeted_Imaging Antibody_Injection Step 1: Inject Azide-Modified Targeting Antibody Accumulation Allow Antibody to Accumulate at Tumor Site and Clear from Blood Antibody_Injection->Accumulation Radiotracer_Injection Step 2: Inject Radiolabeled This compound Accumulation->Radiotracer_Injection Time Delay Click_Reaction In Vivo Click Reaction at Tumor Site Radiotracer_Injection->Click_Reaction Imaging PET/SPECT Imaging Click_Reaction->Imaging

Caption: Pre-targeted imaging workflow using this compound.

References

Application Notes and Protocols for Dota-peg5-C6-dbco in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Dota-peg5-C6-dbco as a versatile linker in the development of targeted drug delivery systems. This bifunctional linker incorporates three key components: a DOTA chelator for radiolabeling, a PEG5 spacer to enhance solubility and pharmacokinetics, and a DBCO group for copper-free click chemistry. This combination allows for the precise and stable conjugation of targeting moieties, such as antibodies or small proteins, to diagnostic or therapeutic radionuclides.

Introduction

This compound is a heterobifunctional linker designed for the development of advanced bioconjugates for targeted therapies and diagnostics. The dibenzocyclooctyne (DBCO) group facilitates covalent conjugation to azide-modified biomolecules via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a highly efficient and bioorthogonal reaction that proceeds under mild, aqueous conditions without the need for a cytotoxic copper catalyst. The 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) moiety serves as a robust chelator for a variety of radiometals, including Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging and Lutetium-177 (¹⁷⁷Lu) for targeted radiotherapy. The polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the resulting conjugate, which can improve its pharmacokinetic profile and reduce aggregation.

Key Features

  • Bioorthogonal Conjugation: The DBCO group allows for specific and efficient copper-free click chemistry with azide-functionalized molecules.

  • Stable Radiolabeling: The DOTA chelator forms highly stable complexes with a range of diagnostic and therapeutic radionuclides.

  • Enhanced Solubility and Pharmacokinetics: The PEG5 spacer improves the solubility and in vivo behavior of the bioconjugate.

  • Versatility: Applicable to a wide range of targeting ligands, including antibodies, antibody fragments, peptides, and other proteins.

Applications

  • Development of antibody-drug conjugates (ADCs) for targeted cancer therapy.

  • Creation of radiolabeled biologics for in vivo imaging (PET/SPECT).

  • Preclinical evaluation of novel targeted therapeutic agents.

  • Theranostic applications combining diagnostic imaging and targeted radiotherapy.

Data Presentation

The following tables summarize key quantitative data from studies utilizing this compound and similar linkers in the development of targeted drug delivery systems.

Table 1: Properties of this compound

PropertyValueReference
Molecular Weight 982.13 g/mol [1]
Formula C₄₉H₇₁N₇O₁₄[2]
Purity >95%[3]
Solubility Soluble in DMSO, DMF[2]
Storage Conditions -20°C for long-term storage[2]

Table 2: Quantitative Data from Preclinical Studies

ParameterTargeting MoietyRadionuclideValueApplicationReference
Dissociation Constant (Kd) HER2xVEGF DARPinN/ALow pM to nM rangeIn vitro binding affinity to HER2 and VEGF[4]
Enhanced Thermal Stability (ΔTm) TrastuzumabN/AIncreasedThermal stability of peptide/DOTA-conjugated antibody[5]
Antibody-Dependent Cellular Cytotoxicity TrastuzumabN/AEnhancedIn vitro efficacy of peptide/DOTA-conjugated antibody[5]
Radiolabeling Efficiency DOTA-conjugate⁶⁴CuExcellentPET imaging probe preparation[6]

Experimental Protocols

The following protocols provide detailed methodologies for the key experimental steps involved in creating and evaluating a targeted drug delivery system using this compound.

Protocol 1: Conjugation of Azide-Modified Targeting Ligand to this compound

This protocol describes the conjugation of an azide-functionalized protein (e.g., an antibody or DARPin) to this compound via SPAAC.

Materials:

  • Azide-functionalized targeting ligand (e.g., antibody, DARPin)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Amicon® Ultra Centrifugal Filter Units (or similar for buffer exchange)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10 mM.

    • Ensure the azide-functionalized targeting ligand is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL. If necessary, perform a buffer exchange using a centrifugal filter unit.

  • Conjugation Reaction:

    • Add a 5-20 fold molar excess of the this compound stock solution to the azide-functionalized targeting ligand solution. The final DMSO concentration should be kept below 10% (v/v) to prevent protein denaturation.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Remove the unreacted this compound and DMSO by buffer exchange into PBS, pH 7.4, using an appropriate centrifugal filter unit. Repeat the buffer exchange process at least three times.

  • Characterization:

    • Determine the concentration of the purified conjugate using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm.

    • The degree of labeling can be determined using mass spectrometry.

Protocol 2: Radiolabeling of DOTA-Conjugate with Gallium-68 (⁶⁸Ga)

This protocol outlines the radiolabeling of the DOTA-functionalized targeting ligand with ⁶⁸Ga for PET imaging.

Materials:

  • DOTA-conjugated targeting ligand

  • ⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator

  • Sodium acetate (B1210297) buffer (0.1 M, pH 4.5)

  • Sterile, metal-free reaction vials

  • Heating block

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • Reaction Setup:

    • In a sterile, metal-free reaction vial, add the DOTA-conjugated targeting ligand (typically 10-50 µg).

    • Add the sodium acetate buffer to the reaction vial.

    • Add the ⁶⁸GaCl₃ eluate (typically 185-370 MBq) to the reaction vial. Ensure the final pH of the reaction mixture is between 4.0 and 5.0.

  • Labeling Reaction:

    • Incubate the reaction mixture at 95°C for 10-15 minutes.

  • Purification (if necessary):

    • If the radiochemical purity is below 95%, the product can be purified using a C18 Sep-Pak cartridge.

  • Quality Control:

    • Determine the radiochemical purity of the [⁶⁸Ga]Ga-DOTA-conjugate using radio-TLC or radio-HPLC. A radiochemical purity of >95% is generally required for in vivo studies.

Protocol 3: In Vitro Cell Binding Assay

This protocol describes a method to evaluate the binding affinity of the targeted conjugate to cells expressing the target receptor.

Materials:

  • Target-positive and target-negative cell lines

  • Radiolabeled DOTA-conjugate

  • Cell culture medium

  • PBS

  • Gamma counter

Procedure:

  • Cell Preparation:

    • Plate the target-positive and target-negative cells in 24-well plates and allow them to adhere overnight.

  • Binding Assay:

    • Wash the cells with cold PBS.

    • Add increasing concentrations of the radiolabeled DOTA-conjugate to the wells.

    • For determination of non-specific binding, add a large excess of the unlabeled targeting ligand to a parallel set of wells 15 minutes prior to the addition of the radiolabeled conjugate.

    • Incubate the plates at 4°C for 1 hour.

  • Washing and Lysis:

    • Wash the cells three times with cold PBS to remove unbound radioactivity.

    • Lyse the cells with a suitable lysis buffer (e.g., 1 M NaOH).

  • Quantification:

    • Collect the cell lysates and measure the radioactivity using a gamma counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the dissociation constant (Kd) by non-linear regression analysis of the specific binding data.

Protocol 4: In Vivo Biodistribution Study

This protocol provides a general workflow for assessing the biodistribution of the radiolabeled conjugate in a relevant animal model.

Materials:

  • Tumor-bearing animal model (e.g., mice with xenograft tumors)

  • Radiolabeled DOTA-conjugate

  • Anesthetic (e.g., isoflurane)

  • Gamma counter

  • Calibrated scale

Procedure:

  • Animal Preparation:

    • Anesthetize the tumor-bearing animals.

  • Injection:

    • Administer a known amount of the radiolabeled DOTA-conjugate (typically 1-5 MBq) via intravenous injection (e.g., tail vein).

  • Tissue Collection:

    • At predetermined time points (e.g., 1, 4, 24, and 48 hours post-injection), euthanize the animals.

    • Dissect and collect relevant organs and tissues (e.g., tumor, blood, liver, kidneys, spleen, muscle).

  • Quantification:

    • Weigh each tissue sample.

    • Measure the radioactivity in each tissue sample and in an aliquot of the injected dose (as a standard) using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

    • Analyze the tumor-to-background ratios to assess targeting efficacy.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in targeted drug delivery systems.

cluster_components Components of this compound DOTA DOTA Chelator (for Radiolabeling) PEG5 PEG5 Spacer (Hydrophilicity, Pharmacokinetics) C6 C6 Linker DBCO DBCO (Copper-free Click Chemistry)

Caption: Molecular components of the this compound linker.

cluster_workflow Experimental Workflow start Start: Azide-Modified Targeting Ligand conjugation SPAAC Conjugation (Copper-free Click) start->conjugation linker This compound linker->conjugation purification1 Purification (e.g., Buffer Exchange) conjugation->purification1 dota_conjugate DOTA-Functionalized Targeting Ligand purification1->dota_conjugate radiolabeling Radiolabeling (e.g., with ⁶⁸Ga) dota_conjugate->radiolabeling purification2 Purification (e.g., C18 Cartridge) radiolabeling->purification2 final_product Radiolabeled Targeted Agent purification2->final_product invitro In Vitro Evaluation (Binding, Cytotoxicity) final_product->invitro invivo In Vivo Evaluation (Biodistribution, Imaging) final_product->invivo end End invitro->end invivo->end

Caption: General experimental workflow for developing a targeted agent.

cluster_pathway Mechanism of Targeted Drug Delivery agent Radiolabeled Targeted Agent circulation Systemic Circulation agent->circulation tumor Tumor Microenvironment circulation->tumor clearance Renal/Hepatic Clearance circulation->clearance receptor Target Receptor on Cancer Cell tumor->receptor Binding internalization Internalization receptor->internalization effect Diagnostic Signal (Imaging) or Therapeutic Effect (Radiotherapy) internalization->effect

Caption: Signaling pathway of targeted drug delivery and action.

References

Application Notes and Protocols for PROTAC Synthesis using Dota-peg5-C6-dbco Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein.[1][2][3]

The linker plays a critical role in the efficacy of a PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex.[2] PEG (polyethylene glycol) linkers are commonly used in PROTAC design to improve physicochemical properties.[2] The Dota-peg5-C6-dbco linker is a specialized PEG-based linker that incorporates a DOTA chelator and a dibenzocyclooctyne (DBCO) group. The DBCO group allows for a highly efficient and bioorthogonal copper-free click chemistry reaction, specifically strain-promoted alkyne-azide cycloaddition (SPAAC), for conjugation to an azide-modified ligand. The DOTA moiety can be used for radiolabeling, enabling applications in imaging and radiotherapy.

These application notes provide a detailed protocol for the synthesis of PROTACs using the this compound linker and highlight its application in targeting cancer-related signaling pathways.

Data Presentation

Table 1: Representative Reaction Yields and Purity for PROTAC Synthesis Steps

Reaction StepDescriptionReagentsSolventTypical Yield (%)Typical Purity (%)
SPAAC Click Chemistry Conjugation of an azide-functionalized POI ligand to the this compound linker.Azide-POI Ligand, this compoundDMSO/PBS75-95%>95% (after purification)
Final PROTAC Synthesis Ligation of the E3 ligase ligand to the Linker-POI ligand conjugate.Linker-POI conjugate, Azide-E3 Ligase LigandDMSO60-85%>98% (after purification)

Table 2: Characterization Data for a Representative DOTA-PEG-PROTAC

Analytical MethodParameterResult
LC-MS Retention Time (min)8.5
Calculated Mass [M+H]⁺1542.8
Observed Mass [M+H]⁺1542.9
¹H NMR (500 MHz, DMSO-d₆) Chemical Shift (δ, ppm)Consistent with expected PROTAC structure.
Purity (HPLC) Area (%)>98%

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound Linker via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the synthesis of a PROTAC by conjugating an azide-functionalized ligand for a protein of interest (POI) to the this compound linker, followed by conjugation to an azide-functionalized E3 ligase ligand.

Materials:

  • Azide-functionalized POI ligand

  • This compound linker

  • Azide-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) or VHL ligand)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Deionized water

  • Reverse-phase HPLC system for purification

  • LC-MS system for reaction monitoring and product characterization

  • NMR spectrometer for structural confirmation

Procedure:

Step 1: Conjugation of Azide-POI Ligand to this compound Linker

  • Dissolve the azide-functionalized POI ligand (1.0 equivalent) in a minimal amount of anhydrous DMSO.

  • In a separate vial, dissolve the this compound linker (1.1 equivalents) in anhydrous DMSO.

  • Add the solution of the this compound linker to the solution of the azide-functionalized POI ligand.

  • If necessary, add PBS (pH 7.4) to the reaction mixture to improve solubility, ensuring the final DMSO concentration does not exceed 10% (v/v).

  • Allow the reaction to proceed at room temperature for 4-12 hours with gentle stirring.

  • Monitor the reaction progress by LC-MS until the starting materials are consumed.

  • Upon completion, purify the POI-linker conjugate by reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the POI-linker conjugate as a solid.

  • Characterize the product by LC-MS and NMR.

Step 2: Conjugation of POI-Linker Conjugate to Azide-E3 Ligase Ligand

  • Dissolve the purified POI-linker conjugate (1.0 equivalent) in anhydrous DMSO.

  • Dissolve the azide-functionalized E3 ligase ligand (1.2 equivalents) in anhydrous DMSO.

  • Add the solution of the azide-functionalized E3 ligase ligand to the solution of the POI-linker conjugate.

  • Allow the reaction to proceed at room temperature for 4-12 hours with gentle stirring.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC molecule by reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final PROTAC as a solid.

  • Characterize the final product by LC-MS, high-resolution mass spectrometry (HRMS), and NMR to confirm its identity, purity, and structure.

Visualizations

PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow cluster_step1 Step 1: POI-Linker Conjugation cluster_step2 Step 2: Final PROTAC Assembly azide_poi Azide-functionalized POI Ligand spaac SPAAC Reaction (DMSO, RT, 4-12h) azide_poi->spaac dota_linker This compound Linker dota_linker->spaac poi_linker POI-Linker Conjugate spaac->poi_linker purification1 RP-HPLC Purification poi_linker->purification1 char1 LC-MS & NMR Characterization purification1->char1 final_reaction Final Conjugation (DMSO, RT, 4-12h) char1->final_reaction azide_e3 Azide-functionalized E3 Ligase Ligand azide_e3->final_reaction protac Final PROTAC Molecule final_reaction->protac purification2 RP-HPLC Purification protac->purification2 char2 Full Characterization (LC-MS, HRMS, NMR) purification2->char2

Caption: A streamlined workflow for the two-step synthesis of a PROTAC molecule.

PROTAC Mechanism of Action and Targeted Signaling Pathway

The following diagram illustrates the general mechanism of action of a PROTAC targeting a hypothetical oncogenic kinase (e.g., a receptor tyrosine kinase) involved in a cancer signaling pathway.

PROTAC_Signaling_Pathway PROTAC-Mediated Degradation of an Oncogenic Kinase cluster_protac_action PROTAC Mechanism of Action cluster_signaling_pathway Cancer Signaling Pathway protac PROTAC ternary_complex Ternary Complex (POI-PROTAC-E3) protac->ternary_complex poi Target Protein (Oncogenic Kinase) poi->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitination Poly-ubiquitination ternary_complex->ubiquitination proteasome Proteasome ubiquitination->proteasome degradation Protein Degradation proteasome->degradation receptor Receptor Tyrosine Kinase (Target Protein) degradation->receptor Inhibits Signaling growth_factor Growth Factor growth_factor->receptor downstream_signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) receptor->downstream_signaling proliferation Cell Proliferation & Survival downstream_signaling->proliferation apoptosis_inhibition Inhibition of Apoptosis downstream_signaling->apoptosis_inhibition

Caption: PROTAC-induced degradation of an oncogenic kinase disrupts downstream signaling.

References

Application Notes and Protocols for Cell Labeling with Dota-peg5-C6-dbco

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Dota-peg5-C6-dbco for the targeted labeling of cells. This bifunctional linker is a powerful tool in the field of bioorthogonal chemistry, enabling a two-step labeling strategy that combines metabolic glycoengineering with radiolabeling or fluorescent imaging. The this compound molecule features a DOTA chelator for securely incorporating various radiometals for applications such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), and a DBCO (Dibenzocyclooctyne) group for highly specific and efficient copper-free click chemistry reactions with azide-modified cells.

This document outlines the principles of this cell labeling technique, provides detailed experimental protocols, and presents key quantitative data to assist in experimental design and execution.

Principle of the Technology

The cell labeling strategy using this compound is a two-stage process:

  • Metabolic Glycoengineering: Cells are first cultured in the presence of an unnatural sugar, typically an acetylated N-azidoacetylmannosamine (Ac₄ManNAz). The cellular metabolic machinery processes this azido-sugar and incorporates it into the glycans on the cell surface. This results in the cells displaying azide (B81097) groups, a bioorthogonal chemical handle, on their exterior.

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide-labeled cells are then treated with this compound. The DBCO group on the linker reacts specifically and covalently with the azide groups on the cell surface through a copper-free click chemistry reaction. This reaction is highly efficient and biocompatible, proceeding readily under physiological conditions without the need for a toxic catalyst.

Once the this compound is attached to the cell surface, the DOTA chelator is available for complexation with a variety of radiometals, allowing for subsequent in vivo tracking and imaging of the labeled cells.

Data Presentation

The following tables summarize key quantitative data for the different stages of the cell labeling process to aid in experimental design.

Table 1: Metabolic Glycoengineering Parameters

ParameterTypical RangeCell Line ExamplesReference
Ac₄ManNAz Concentration25 - 100 µMA549, HeLa, Jurkat, MCF7, HCT116[1][2]
Incubation Time24 - 72 hoursA549, HeLa, Jurkat, MCF7, HCT116[1][2]
Cell Viability>95% at effective concentrationsA549[2]

Table 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Parameters

ParameterTypical RangeNotesReference
DBCO-conjugate Concentration5 - 50 µMOptimization for specific cell lines is recommended.[3][4]
Incubation Time30 - 60 minutesReaction is typically rapid at 37°C.[4]
Incubation TemperatureRoom Temperature or 37°C[4]
Labeling EfficiencyDose-dependentCan be assessed by flow cytometry or fluorescence microscopy.[3]

Table 3: DOTA Radiolabeling Parameters

RadionuclidepH RangeTemperature (°C)Incubation Time (min)Typical Labeling Yield
Gallium-68 (⁶⁸Ga)3.5 - 4.5955 - 15>95%
Lutetium-177 (¹⁷⁷Lu)4.0 - 5.590 - 10020 - 30>95%
Copper-64 (⁶⁴Cu)5.5 - 6.537 - 6010 - 30>98%

Experimental Protocols

Protocol 1: Metabolic Labeling of Cells with Azido Sugars

This protocol describes the introduction of azide groups onto the cell surface using Ac₄ManNAz.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • N-azidoacetylmannosamine-tetraacylated (Ac₄ManNAz)

  • Phosphate-buffered saline (PBS)

  • Cell counting solution (e.g., Trypan Blue)

  • Cell viability assay kit (e.g., MTT or CCK-8)

Procedure:

  • Seed the cells in a culture plate at a density that will allow for logarithmic growth for the duration of the experiment.

  • Allow the cells to adhere and resume growth for 24 hours.

  • Prepare a stock solution of Ac₄ManNAz in a suitable solvent (e.g., DMSO or sterile PBS).

  • Add the Ac₄ManNAz stock solution to the cell culture medium to achieve a final concentration in the range of 25-100 µM. It is recommended to perform a concentration titration to determine the optimal concentration for your cell line.

  • Incubate the cells for 48-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • (Optional but recommended) Perform a cell viability assay to ensure that the chosen concentration of Ac₄ManNAz is not cytotoxic to the cells.[2]

  • After incubation, the cells are ready for the SPAAC reaction.

cluster_0 Protocol 1: Metabolic Glycoengineering A Seed Cells B Incubate with Ac4ManNAz (25-100 µM, 48-72h) A->B C Azide Groups Expressed on Cell Surface B->C cluster_1 Protocol 2: SPAAC Reaction D Azide-labeled Cells E Incubate with This compound (10-50 µM, 30-60 min) D->E F DOTA-labeled Cells E->F cluster_2 Protocol 3: Radiolabeling G DOTA-labeled Cells H Add Radionuclide (e.g., 68Ga, 177Lu, 64Cu) in appropriate buffer G->H I Incubate at Optimal Temperature and Time H->I J Wash Cells I->J K Quality Control (Radio-TLC/HPLC) J->K L Radiolabeled Cells for In Vivo Imaging K->L

References

Application Notes and Protocols: Nucleic Acid Labeling with DOTA-PEG5-C6-DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific labeling of nucleic acids with radioisotopes is a powerful technique in molecular biology, diagnostics, and therapeutic development. Radiolabeled oligonucleotides serve as probes for in-vivo imaging of gene expression, tools for understanding the pharmacokinetics of nucleic acid-based drugs, and as targeted radiotherapeutics.[1][2][3] This document provides detailed application notes and protocols for the labeling of nucleic acids using a heterobifunctional linker, DOTA-PEG5-C6-DBCO.

This linker combines three key functionalities:

  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic chelator with a high affinity for various trivalent metal ions, including medically relevant radionuclides like Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Yttrium-90 (⁹⁰Y).[2][4]

  • PEG5 (pentaethylene glycol): A flexible, hydrophilic polyethylene (B3416737) glycol spacer that enhances solubility and can improve the pharmacokinetic properties of the labeled nucleic acid.

  • DBCO (Dibenzocyclooctyne): A strained alkyne that enables covalent conjugation to azide-modified molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is bioorthogonal, proceeding efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[5]

The use of this compound allows for a two-step labeling strategy. First, an azide-modified nucleic acid is synthesized or obtained. Second, the this compound linker is conjugated to the nucleic acid via SPAAC. Finally, the DOTA chelator is radiolabeled with the desired radioisotope. This approach offers precise control over the labeling site and stoichiometry.

Applications

Radiolabeled nucleic acids generated using this method have a wide range of applications in research and drug development:

  • Molecular Imaging (PET and SPECT): By chelating positron-emitting (e.g., ⁶⁸Ga) or gamma-emitting (e.g., ¹¹¹In) radionuclides, these labeled oligonucleotides can be used for non-invasive imaging of target DNA or RNA sequences in vivo. This allows for the visualization and quantification of gene expression, which is valuable in oncology and other disease areas.[2][3]

  • Pharmacokinetic and Biodistribution Studies: Radiolabeling enables the tracking of nucleic acid-based therapeutics (e.g., antisense oligonucleotides, siRNAs, aptamers) throughout the body. This provides crucial information on their absorption, distribution, metabolism, and excretion (ADME) profiles, which is essential for drug development.[6][7]

  • Targeted Radionuclide Therapy: When chelated with beta-emitting (e.g., ¹⁷⁷Lu, ⁹⁰Y) or alpha-emitting radionuclides, these labeled nucleic acids can be designed to deliver a cytotoxic radiation dose specifically to cells expressing a target gene. This approach has the potential to create highly targeted cancer therapies with reduced side effects.[2][3]

  • Personalized Medicine: Radiolabeled oligonucleotides can be used to assess the expression of specific genetic markers in patients, helping to stratify patients for targeted therapies and monitor treatment response.[1]

Data Presentation

The following tables summarize key quantitative data relevant to the labeling of nucleic acids with this compound. The data is compiled from studies on similar DOTA-conjugated and radiolabeled oligonucleotides and provides expected ranges for key parameters.

ParameterTypical ValuesRadionuclide(s)Analytical Method(s)Reference(s)
Radiochemical Purity >95%⁶⁸Ga, ¹⁷⁷Lu, ⁹⁰YRadio-HPLC, Radio-TLC[8][9]
Specific Activity 0.1 - 10 GBq/µmol⁶⁸Ga, ¹⁷⁷Lu, ¹¹¹InRadio-HPLC, Gamma Counter[9][10]
Labeling Efficiency >85%⁶⁸Ga, ¹¹¹InRadio-HPLC, Radio-TLC[9]
In Vitro Stability (serum) >95% over 24 hours⁹⁹ᵐTc, ⁹⁰YRadio-HPLC
Tumor Uptake (%ID/g) 5 - 20%⁹⁹ᵐTc, ⁹⁰YBiodistribution studies
Kidney Uptake (%ID/g) 10 - 60%¹¹¹In, ⁹⁰YBiodistribution studies[7]

Table 1: Quantitative Parameters for Radiolabeled Oligonucleotides. %ID/g = percentage of injected dose per gram of tissue.

RadionuclideHalf-lifeEmission(s)Imaging ModalityTherapeutic Application
Gallium-68 (⁶⁸Ga) 68 minβ+PETNo
Lutetium-177 (¹⁷⁷Lu) 6.7 daysβ-, γSPECT/Imaging-guided therapyYes
Yttrium-90 (⁹⁰Y) 2.7 daysβ-Bremsstrahlung SPECTYes
Indium-111 (¹¹¹In) 2.8 daysγSPECTNo
Copper-64 (⁶⁴Cu) 12.7 hoursβ+, β-, γPETYes (theranostic)

Table 2: Properties of Commonly Used Radionuclides for DOTA Chelation.

Experimental Protocols

The following protocols provide a general framework for the labeling of nucleic acids with this compound and subsequent radiolabeling. Optimization may be required for specific nucleic acid sequences and radionuclides.

Protocol 1: Azide Modification of Oligonucleotides

This protocol assumes the use of a commercially available amine-modified oligonucleotide and an NHS-ester-azide linker. Alternatively, azide-modified phosphoramidites can be incorporated during solid-phase oligonucleotide synthesis.

Materials:

  • Amine-modified oligonucleotide (e.g., with a 5' or 3' amino linker)

  • NHS-ester-PEGn-Azide (n=4-12)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Nuclease-free water

  • Size-exclusion chromatography (SEC) columns (e.g., NAP-10) or HPLC for purification

Procedure:

  • Dissolve the amine-modified oligonucleotide in nuclease-free water to a concentration of 1-5 mM.

  • In a separate tube, dissolve a 20 to 50-fold molar excess of NHS-ester-PEGn-Azide in DMF or DMSO.

  • Add the NHS-ester-PEGn-Azide solution to the oligonucleotide solution.

  • Add DIPEA to the reaction mixture to a final concentration of 50-100 mM.

  • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.

  • Purify the azide-modified oligonucleotide from the excess reagents using SEC or HPLC.

  • Verify the modification by mass spectrometry.

Protocol 2: SPAAC Reaction of Azide-Modified Oligonucleotide with this compound

Materials:

  • Azide-modified oligonucleotide (from Protocol 1)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nuclease-free water

  • HPLC for purification and analysis

Procedure:

  • Dissolve the azide-modified oligonucleotide in PBS to a concentration of 1-2 mM.

  • Dissolve a 1.5 to 3-fold molar excess of this compound in DMSO or water.

  • Add the this compound solution to the azide-modified oligonucleotide solution.

  • Incubate the reaction at room temperature for 4-16 hours. The reaction progress can be monitored by HPLC.[11]

  • Purify the DOTA-conjugated oligonucleotide by HPLC.

  • Confirm the final product by mass spectrometry.

Protocol 3: Radiolabeling of DOTA-Conjugated Oligonucleotide with Lutetium-177

This protocol is an example for labeling with ¹⁷⁷Lu. Similar principles apply to other radionuclides like ⁶⁸Ga and ⁹⁰Y, but reaction conditions (temperature, pH, time) may vary.[10][12]

Materials:

  • DOTA-conjugated oligonucleotide (from Protocol 2)

  • ¹⁷⁷LuCl₃ in 0.04 M HCl

  • Sodium acetate (B1210297) buffer (0.1 M, pH 4.5)

  • Gentisic acid or L-methionine solution (as a radioprotectant)[12]

  • Heating block

  • Radio-HPLC or radio-TLC for quality control

Procedure:

  • In a sterile, metal-free microcentrifuge tube, combine 5-20 µg of the DOTA-conjugated oligonucleotide with sodium acetate buffer.

  • Add the radioprotectant solution.

  • Carefully add the ¹⁷⁷LuCl₃ solution (e.g., 100-500 MBq). The final reaction volume should be kept low (e.g., 50-200 µL).

  • Gently mix the solution and incubate at 95°C for 15-30 minutes.[12]

  • After incubation, cool the reaction mixture to room temperature.

  • Perform quality control using radio-HPLC or radio-TLC to determine the radiochemical purity.

  • If necessary, purify the radiolabeled oligonucleotide using a suitable SEC column to remove any unincorporated radionuclide.

Visualizations

experimental_workflow cluster_step1 Step 1: Azide Modification cluster_step2 Step 2: SPAAC Conjugation cluster_step3 Step 3: Radiolabeling Amine_Oligo Amine-Modified Oligonucleotide Azide_Oligo Azide-Modified Oligonucleotide Amine_Oligo->Azide_Oligo Reaction with NHS-Ester-Azide NHS_Azide NHS-Ester-Azide DOTA_Oligo DOTA-Conjugated Oligonucleotide Azide_Oligo->DOTA_Oligo DOTA_DBCO This compound DOTA_DBCO->DOTA_Oligo SPAAC Reaction Radiolabeled_Oligo Radiolabeled Oligonucleotide DOTA_Oligo->Radiolabeled_Oligo Radionuclide Radionuclide (e.g., ¹⁷⁷Lu³⁺) Radionuclide->Radiolabeled_Oligo Chelation

Caption: Experimental workflow for nucleic acid labeling.

signaling_pathway cluster_application Applications of Radiolabeled Oligonucleotides cluster_cell Target Cell cluster_imaging Molecular Imaging (PET/SPECT) cluster_therapy Targeted Radiotherapy Radiolabeled_Oligo Radiolabeled Oligonucleotide mRNA Target mRNA Radiolabeled_Oligo->mRNA Hybridization Translation Translation mRNA->Translation Imaging In Vivo Imaging of Gene Expression mRNA->Imaging Signal Detection Therapy Targeted Cell Killing mRNA->Therapy Radiation Delivery Protein Disease-Associated Protein Translation->Protein

Caption: Applications of radiolabeled oligonucleotides.

References

Application Note and Protocol: Copper-Free Click Chemistry Conjugation of Dota-peg5-C6-dbco and Azide-Modified Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of DOTA-PEG5-C6-DBCO to an azide-modified molecule via copper-free click chemistry, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This bioorthogonal reaction is characterized by its high efficiency, selectivity, and biocompatibility, as it proceeds rapidly at physiological temperatures without the need for a cytotoxic copper catalyst.[1][2][3] The resulting conjugate links a DOTA chelator, capable of coordinating radiometals for imaging or therapeutic applications, to a target molecule of interest through a stable triazole linkage. The inclusion of a PEG spacer enhances the hydrophilicity and bioavailability of the final product.[1][4] This protocol is designed for researchers in drug development, molecular imaging, and related fields.

Materials and Reagents

  • This compound

  • Azide-modified molecule of interest

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4. Avoid buffers containing sodium azide (B81097) as it will react with the DBCO reagent.[2][3]

  • Organic Co-solvent (optional): Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching Reagent (optional): Tris buffer (100 mM in water)

  • Purification System: Size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC) system

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific properties of the azide-modified molecule.

1. Reagent Preparation:

  • Allow all reagents to warm to room temperature before use.

  • Prepare a stock solution of this compound in anhydrous DMSO. The concentration will depend on the scale of the reaction and the solubility of the compound. A typical starting concentration is 10 mM.

  • Prepare the azide-modified molecule in the reaction buffer (PBS, pH 7.4). If the molecule has limited aqueous solubility, a small percentage of an organic co-solvent like DMSO can be used, typically not exceeding 20% of the final reaction volume.[1][2]

2. Click Chemistry Reaction:

  • In a microcentrifuge tube, combine the azide-modified molecule with the this compound.

  • A molar excess of the this compound is generally recommended to ensure complete conjugation of the azide-modified molecule. A starting point is a 1.5 to 4-fold molar excess of the DBCO reagent over the azide.[5]

  • The final concentration of reactants should be as high as practically possible to ensure efficient reaction kinetics.

  • Gently mix the reactants and incubate the reaction mixture. The reaction can be performed at room temperature for 2-12 hours or at 4°C overnight.[2][3] Longer incubation times may improve yield.[3]

3. Reaction Monitoring (Optional):

  • The progress of the reaction can be monitored by observing the decrease in the characteristic UV absorbance of the DBCO group at approximately 310 nm.[1][2]

4. Quenching the Reaction (Optional):

  • If a significant excess of a DBCO-NHS ester was used for a primary amine containing molecule, the reaction can be quenched by adding a small volume of Tris buffer to a final concentration of 10-50 mM and incubating for 15-30 minutes at room temperature.[1]

5. Purification of the Conjugate:

  • The final DOTA-PEG-azide conjugate should be purified from unreacted reagents and byproducts.

  • Size-exclusion chromatography is a suitable method for separating the higher molecular weight conjugate from smaller, unreacted molecules.

  • Alternatively, RP-HPLC can be used for purification, providing high-resolution separation.

6. Characterization of the Conjugate:

  • The purified conjugate can be characterized by various analytical techniques, including:

    • Mass Spectrometry (MS): To confirm the molecular weight of the final product.
    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the conjugate.
    • SDS-PAGE (for protein conjugates): To visualize the increase in molecular weight after conjugation.[2]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the DBCO-azide click chemistry reaction. These values may require optimization for specific applications.

ParameterTypical Value/RangeReference(s)
Molar Ratio (DBCO:Azide) 1.5:1 to 4:1[5]
Reaction Temperature Room Temperature or 4°C[2][3]
Reaction Time 2 - 12 hours (Room Temp) or Overnight (4°C)[2][3]
Organic Co-solvent (DMSO) Up to 20% (v/v)[1][2]
Final Yield Approximately 94% (as reported for a specific peptide conjugation)[5]
DBCO UV Absorbance λmax ~310 nm[1][2]

Experimental Workflow Diagram

Click_Chemistry_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Click Reaction cluster_analysis 3. Purification & Analysis DOTA_DBCO This compound in DMSO Mix Mix Reactants (1.5-4x molar excess DBCO) DOTA_DBCO->Mix Azide_Molecule Azide-Modified Molecule in PBS Azide_Molecule->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Purification Purification (SEC or RP-HPLC) Incubate->Purification Characterization Characterization (MS, HPLC, SDS-PAGE) Purification->Characterization Final_Product Purified DOTA-Conjugate Characterization->Final_Product

Caption: Workflow for the copper-free click chemistry conjugation of this compound to an azide-modified molecule.

References

Preparing Antibody-Drug Conjugates with Dota-peg5-C6-dbco: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and characterization of antibody-drug conjugates (ADCs) using the bifunctional linker, Dota-peg5-C6-dbco. This linker enables a versatile approach to ADC development by combining a DOTA chelator for potential radiolabeling and a DBCO group for copper-free click chemistry conjugation.

The protocols outlined below cover the essential steps from antibody modification to the final ADC characterization, including methods for determining drug-to-antibody ratio (DAR) and assessing stability.

Introduction to this compound in ADC Development

This compound is a heterobifunctional linker designed for the development of antibody-drug conjugates. Its structure incorporates three key components:

  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic chelator capable of stably complexing with various metal ions, including radionuclides like Gallium-68 (⁶⁸Ga) and Lutetium-177 (¹⁷⁷Lu). This functionality allows for the creation of theranostic ADCs that can be used for both imaging (PET or SPECT) and therapy.[1]

  • PEG5 (Pentaethylene glycol): A polyethylene (B3416737) glycol spacer that enhances the solubility and flexibility of the linker.

  • C6-DBCO (Dibenzocyclooctyne): A strained alkyne that facilitates covalent conjugation to azide-modified molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of copper-free click chemistry.[2][3] This bioorthogonal reaction is highly efficient and proceeds under mild conditions, preserving the integrity of the antibody.[4][5]

The use of this linker allows for a two-step conjugation strategy. First, the antibody is modified to introduce azide (B81097) functional groups. Subsequently, the this compound linker, pre-conjugated to a cytotoxic payload, is attached to the azide-modified antibody via the DBCO moiety. Alternatively, the linker can be first conjugated to the antibody, followed by the attachment of an azide-modified payload.

Experimental Protocols

Antibody Azide Modification

This protocol describes the introduction of azide groups onto the antibody surface, typically by modifying lysine (B10760008) residues.

Materials:

  • Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS-PEG4-Azide

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Amicon Ultra Centrifugal Filter Units (or equivalent for buffer exchange)

Procedure:

  • Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer), exchange the buffer to PBS, pH 7.4, using a centrifugal filter unit.[6] Adjust the antibody concentration to 1-5 mg/mL.

  • NHS-PEG4-Azide Preparation: Immediately before use, prepare a 10 mM stock solution of NHS-PEG4-Azide in anhydrous DMSO.

  • Reaction: Add a 10-20 fold molar excess of the NHS-PEG4-Azide solution to the antibody solution. The final DMSO concentration should be kept below 10% to prevent antibody denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.[7]

  • Purification: Remove excess, unreacted NHS-PEG4-Azide by buffer exchange into PBS, pH 7.4, using a centrifugal filter unit. Repeat the buffer exchange at least three times.

Conjugation of Azide-Modified Antibody with this compound-Payload

This protocol details the copper-free click chemistry reaction between the azide-modified antibody and the DBCO-containing linker-payload.

Materials:

  • Azide-modified antibody

  • This compound conjugated to the desired payload (dissolved in DMSO)

  • PBS, pH 7.4

  • Centrifugal filter unit or desalting column

Procedure:

  • DBCO-Linker-Payload Preparation: Prepare a 10 mM stock solution of the this compound-payload in DMSO.

  • Reaction: Add a 1.5 to 5-fold molar excess of the this compound-payload solution to the azide-modified antibody solution.

  • Incubation: Incubate the reaction mixture overnight at 4°C or for 2-4 hours at room temperature.[8][9]

  • Purification: Purify the resulting ADC from the unreacted linker-payload using a desalting column or a centrifugal filter unit with PBS, pH 7.4.

Radiolabeling of DOTA-ADC

This protocol describes the chelation of a radionuclide by the DOTA moiety on the ADC.

Materials:

Procedure:

  • Reaction Setup: In a metal-free microcentrifuge tube, mix the purified DOTA-ADC with the radionuclide solution in ammonium acetate buffer. The molar ratio of DOTA-ADC to radionuclide should be optimized for the specific antibody and application.

  • Incubation: Incubate the reaction mixture at 37-40°C for 1 hour.[10][11]

  • Quality Control: Determine the radiochemical purity by instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).

  • Purification (if necessary): If the radiochemical purity is below the desired level (e.g., >98%), purify the radiolabeled ADC using a size-exclusion chromatography column.

Characterization of the Antibody-Drug Conjugate

Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute of an ADC, as it affects both potency and pharmacokinetics.

3.1.1. UV/Vis Spectroscopy

A simple method for determining the average DAR is UV/Vis spectroscopy.[][13]

Procedure:

  • Measure the absorbance of the ADC solution at 280 nm and at the wavelength of maximum absorbance for the payload (λmax).

  • Calculate the concentrations of the antibody and the payload using the Beer-Lambert law and their respective extinction coefficients.

  • The DAR is the molar ratio of the payload to the antibody.

3.1.2. Mass Spectrometry (MS)

Liquid chromatography-mass spectrometry (LC-MS) provides a more detailed analysis of the DAR distribution.[14]

Procedure:

  • The ADC sample can be analyzed intact or after reduction to separate the light and heavy chains.

  • The sample is introduced into the mass spectrometer, and the resulting spectrum shows peaks corresponding to the antibody with different numbers of conjugated drugs.

  • The weighted average DAR is calculated based on the relative abundance of each species.[15]

Stability Assessment

ADC stability is crucial for its therapeutic efficacy and safety.[16][17]

3.2.1. Physical Stability

Physical stability assays assess for aggregation and degradation.[18]

  • Size Exclusion Chromatography (SEC): SEC is used to detect the formation of high molecular weight aggregates.

  • Differential Scanning Calorimetry (DSC): DSC can be used to assess the thermal stability of the ADC compared to the unconjugated antibody.

3.2.2. Chemical Stability

Chemical stability assays evaluate the integrity of the linker and the payload attachment.

  • Plasma Stability Assay: The ADC is incubated in plasma from different species (e.g., human, mouse) over time. The loss of the drug-to-antibody ratio (DAR) and the release of the free payload are monitored by LC-MS to predict in vivo stability.[19]

Quantitative Data Summary

The following tables provide representative data for ADCs prepared using a DBCO-linker and click chemistry.

ParameterTypical ValueMethodReference
DAR (Average) 2 - 4UV/Vis, LC-MS[7]
Conjugation Efficiency >95%HPLC[4]
Radiolabeling Yield >98%ITLC/HPLC[20]
Monomer Purity >95%SEC[18]

Table 1: Representative ADC Characteristics

AssayADCIC50 (pM)Reference
In Vitro Cytotoxicity Brentuximab-MMAE (DBCO linker)16 - 34[21][22]
In Vitro Cytotoxicity Trastuzumab-DeruxtecanNanomolar range[23]

Table 2: In Vitro Efficacy of Representative ADCs

Animal ModelADCEfficacyReference
Karpas-299 Xenograft Brentuximab-MMAE (cyclodextrin-DBCO linker)Improved efficacy over Adcetris®[21][22]
DMS79 Xenograft SC134-DeruxtecanPotent tumor killing at 3mg/kg[23]

Table 3: In Vivo Efficacy of Representative ADCs

Visualized Workflows and Pathways

ADC_Preparation_Workflow cluster_antibody_modification Antibody Modification cluster_linker_payload Linker-Payload Preparation cluster_conjugation Conjugation (Click Chemistry) cluster_characterization Characterization mAb Monoclonal Antibody azide_mod Add NHS-PEG4-Azide mAb->azide_mod azide_mAb Azide-Modified mAb azide_mod->azide_mAb click_reaction SPAAC Reaction azide_mAb->click_reaction dota_linker This compound payload Cytotoxic Payload dota_linker->payload linker_payload Dota-dbco-Payload payload->linker_payload linker_payload->click_reaction ADC Antibody-Drug Conjugate click_reaction->ADC DAR DAR Analysis ADC->DAR Stability Stability Testing ADC->Stability Efficacy Efficacy Studies ADC->Efficacy ADC_Mechanism_of_Action ADC Antibody-Drug Conjugate Binding Binding to Tumor Antigen ADC->Binding Tumor_Cell Tumor Cell (Antigen Expressing) Tumor_Cell->Binding Internalization Internalization Binding->Internalization Lysosome Lysosome Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Payload Cytotoxic Payload Drug_Release->Payload Cell_Death Cell Death (Apoptosis) Payload->Cell_Death

References

Application Notes and Protocols for SPECT Imaging with Dota-peg5-C6-dbco

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dota-peg5-C6-dbco is a bifunctional chelator that serves as a critical component in the development of targeted radiopharmaceuticals for Single Photon Emission Computed Tomography (SPECT) imaging. This molecule incorporates three key functional units:

  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic chelator renowned for its ability to stably complex with a variety of radiometals suitable for SPECT imaging, most notably Indium-111 (B102479) (¹¹¹In) and Lutetium-177 (¹⁷⁷Lu).

  • PEG5 (pentaethylene glycol): A flexible polyethylene (B3416737) glycol linker that enhances solubility, reduces immunogenicity, and improves the pharmacokinetic profile of the resulting radiopharmaceutical.

  • DBCO (dibenzocyclooctyne): A strained alkyne that enables covalent conjugation to azide-modified targeting biomolecules (e.g., antibodies, peptides, or small molecules) via a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction is highly efficient and proceeds under mild conditions, preserving the integrity of the targeting molecule.

These application notes provide detailed protocols for the conjugation of this compound to a targeting molecule, subsequent radiolabeling with ¹¹¹In, and its application in preclinical SPECT imaging.

Data Presentation

The following tables summarize representative quantitative data for DOTA-conjugated radiopharmaceuticals, providing an indication of the expected performance when using this compound in SPECT imaging applications.

Table 1: Representative Radiolabeling Efficiency and Stability of ¹¹¹In-DOTA Conjugates

ParameterValueReference
Radiochemical Yield> 95%[1]
Specific Activity~2.24 MBq/µg[2][3]
In Vitro Stability (PBS, 7 days)> 98%[2][3]
In Vitro Stability (Human Serum, 72h)> 92%[4]

Table 2: Representative In Vitro Cell Uptake of ¹¹¹In-DOTA-Conjugated Targeting Molecules

Cell LineTargeting MoleculeUptake (% of added dose) at 1hUptake (% of added dose) at 24hReference
PSMA(+) PC3 PIPAnti-PSMA Antibody55.29 ± 1.65%50.71 ± 0.65%[3]
LNCaPAnti-PSMA Antibody23.37 ± 0.80%50.71 ± 0.65%[3]
U-87 MGRGD Peptide-27.1 ± 2.7% ID/g (in vivo)[5]

Table 3: Representative Biodistribution of ¹¹¹In-DOTA-Conjugated Antibody in Tumor-Bearing Mice (% Injected Dose per Gram - %ID/g) at 72h Post-Injection

Organ%ID/g (Mean ± SD)
Blood1.45 ± 0.30
Tumor8.0 (at 72h p.i.)
Liver5.22 ± 1.34
Spleen1.69 ± 0.41
Kidneys3.50 ± 0.80
Lungs2.10 ± 0.55
Muscle0.32 ± 0.08
Bone1.05 ± 0.25
(Data synthesized from representative studies of ¹¹¹In-DOTA-conjugated antibodies for illustrative purposes)[6][7]

Experimental Protocols

Conjugation of this compound to an Azide-Modified Targeting Molecule

This protocol describes the general procedure for conjugating this compound to an azide-functionalized antibody via copper-free click chemistry.

Materials:

  • Azide-modified antibody in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography (SEC) column (e.g., PD-10)

  • Conjugation buffer: 0.1 M sodium carbonate buffer, pH 8.5-9.0

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_qc Quality Control prep_dota Dissolve this compound in DMSO mix Mix Antibody and This compound prep_dota->mix prep_ab Prepare Azide-Modified Antibody in PBS prep_ab->mix incubate Incubate at Room Temperature (4-12 hours) mix->incubate purify Purify using Size-Exclusion Chromatography (SEC) incubate->purify collect Collect Fractions Containing the Conjugate purify->collect qc Characterize Conjugate (e.g., UV-Vis, Mass Spec) collect->qc

Caption: Workflow for the conjugation of this compound to an azide-modified antibody.

Procedure:

  • Dissolve this compound in DMSO to a stock concentration of 10 mM.

  • To the azide-modified antibody solution, add the this compound stock solution to achieve a desired molar excess (e.g., 5- to 20-fold excess of the DBCO reagent to the antibody).

  • Gently mix the reaction solution and incubate at room temperature for 4-12 hours or at 4°C for 12-24 hours.

  • Purify the resulting DOTA-conjugated antibody using a size-exclusion chromatography column pre-equilibrated with PBS.

  • Collect fractions and determine the protein concentration (e.g., by measuring absorbance at 280 nm).

  • Characterize the conjugate to determine the average number of DOTA molecules per antibody.

Radiolabeling of DOTA-Conjugated Molecule with Indium-111

This protocol provides a general method for radiolabeling the DOTA-conjugated targeting molecule with ¹¹¹In.[1][8][9]

Materials:

  • DOTA-conjugated targeting molecule

  • ¹¹¹InCl₃ in dilute HCl

  • Ammonium (B1175870) acetate (B1210297) buffer (0.2 M, pH 5.5) or MES buffer (0.1 M, pH 5.5)

  • Metal-free water and reaction vials

  • Heating block

  • Instant thin-layer chromatography (iTLC) strips

  • Mobile phase: 0.05 M HCl or 50 mM EDTA solution

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Radiolabeling cluster_qc Quality Control cluster_purification Purification (if needed) prep_conjugate Prepare DOTA-Conjugated Antibody mix Combine Conjugate, Buffer, and ¹¹¹InCl₃ prep_conjugate->mix prep_indium Prepare ¹¹¹InCl₃ Solution prep_indium->mix incubate Incubate at 40-95°C for 15-60 min mix->incubate itlc Determine Radiochemical Purity using iTLC incubate->itlc purify Purify using SEC Column itlc->purify If RCP < 95%

Caption: Workflow for radiolabeling of DOTA-conjugated molecules with Indium-111.

Procedure:

  • In a metal-free reaction vial, add the DOTA-conjugated targeting molecule to the ammonium acetate or MES buffer.

  • Add the desired amount of ¹¹¹InCl₃ to the vial.

  • Incubate the reaction mixture at an optimized temperature (typically between 40°C for antibodies and up to 95°C for peptides) for 15-60 minutes.[2][3][9]

  • After incubation, allow the mixture to cool to room temperature.

  • Perform quality control using iTLC to determine the radiochemical purity. The ¹¹¹In-DOTA-conjugate should remain at the origin, while free ¹¹¹In will migrate with the solvent front.

  • If the radiochemical purity is less than 95%, purify the radiolabeled conjugate using a size-exclusion column.

In Vitro Cell Binding and Uptake Assay

This protocol describes a general procedure to evaluate the binding and uptake of the ¹¹¹In-labeled targeting molecule in antigen-positive cells.

Materials:

  • Antigen-positive and antigen-negative cell lines

  • Cell culture medium and supplements

  • ¹¹¹In-labeled targeting molecule

  • Blocking agent (unlabeled targeting molecule)

  • PBS, Trypsin-EDTA

  • Gamma counter

Workflow Diagram:

G cluster_prep Cell Preparation cluster_binding Binding Assay cluster_analysis Analysis seed_cells Seed Cells in Multi-well Plates incubate_cells Incubate for 24-48h seed_cells->incubate_cells add_tracer Add ¹¹¹In-labeled Molecule (Total Binding) incubate_cells->add_tracer add_block Add ¹¹¹In-labeled Molecule + Excess Unlabeled Molecule (Non-specific Binding) incubate_cells->add_block incubate_binding Incubate at 37°C add_tracer->incubate_binding add_block->incubate_binding wash_cells Wash Cells to Remove Unbound Tracer incubate_binding->wash_cells lyse_cells Lyse Cells wash_cells->lyse_cells count_activity Measure Radioactivity in a Gamma Counter lyse_cells->count_activity calculate Calculate % Uptake count_activity->calculate

Caption: Workflow for an in vitro cell binding and uptake assay.

Procedure:

  • Seed antigen-positive and antigen-negative cells in multi-well plates and allow them to adhere overnight.

  • For total binding, add the ¹¹¹In-labeled targeting molecule to the cells at a desired concentration.

  • For non-specific binding, add a large molar excess of the unlabeled targeting molecule to a separate set of wells prior to adding the ¹¹¹In-labeled molecule.

  • Incubate the plates at 37°C for various time points (e.g., 30 min, 1h, 4h, 24h).

  • After incubation, wash the cells with cold PBS to remove unbound radioactivity.

  • Lyse the cells and collect the lysate.

  • Measure the radioactivity in the cell lysate using a gamma counter.

  • Calculate the percentage of the added dose that was taken up by the cells.

In Vivo SPECT/CT Imaging in a Tumor-Bearing Mouse Model

This protocol describes the general procedure for performing SPECT/CT imaging in a tumor-bearing mouse model.[10][11]

Materials:

  • Tumor-bearing mice (e.g., xenograft model)

  • ¹¹¹In-labeled targeting molecule

  • Anesthetic (e.g., isoflurane)

  • SPECT/CT scanner

Workflow Diagram:

G cluster_prep Animal Preparation cluster_imaging SPECT/CT Imaging cluster_analysis Image and Data Analysis cluster_biodistribution Ex Vivo Biodistribution anesthetize Anesthetize Tumor-Bearing Mouse inject Inject ¹¹¹In-labeled Molecule (e.g., via tail vein) anesthetize->inject position Position Mouse in SPECT/CT Scanner inject->position acquire_ct Acquire CT Scan for Anatomical Reference position->acquire_ct acquire_spect Acquire SPECT Images acquire_ct->acquire_spect reconstruct Reconstruct and Fuse SPECT and CT Images acquire_spect->reconstruct analyze Perform Image Analysis to Determine Biodistribution reconstruct->analyze euthanize Euthanize Mouse analyze->euthanize dissect Dissect Organs and Tumor euthanize->dissect weigh_count Weigh Tissues and Measure Radioactivity dissect->weigh_count calculate_idg Calculate %ID/g weigh_count->calculate_idg

Caption: Workflow for in vivo SPECT/CT imaging and ex vivo biodistribution studies.

Procedure:

  • Anesthetize the tumor-bearing mouse using a suitable anesthetic.

  • Inject the ¹¹¹In-labeled targeting molecule (typically 3-7 MBq) intravenously via the tail vein.

  • Position the animal in the SPECT/CT scanner at desired time points post-injection (e.g., 2h, 24h, 48h, 72h).

  • Acquire a CT scan for anatomical co-registration and attenuation correction.

  • Acquire SPECT images over a defined time period.

  • Reconstruct the images and fuse the SPECT and CT data.

  • Perform image analysis to determine the biodistribution of the radiotracer.

  • For quantitative biodistribution, euthanize the animals after the final imaging time point, dissect organs and the tumor, weigh them, and measure the radioactivity in a gamma counter to calculate the percent injected dose per gram (%ID/g).[11]

References

Troubleshooting & Optimization

Technical Support Center: DOTA-PEG5-C6-DBCO Radiolabeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DOTA-PEG5-C6-DBCO. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding radiolabeling procedures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for radiolabeling with this compound?

The optimal pH for radiolabeling DOTA-conjugates is critical for high efficiency and is generally between 4.0 and 4.5.[1][2] Kinetics of labeling are significantly slower at a pH below 4.[1][2] At a pH above 5, there is an increased risk of forming radionuclide hydroxides, which can compete with the DOTA chelation and reduce labeling efficiency.[1][2] For some radionuclides like Gallium-68, a pH range of 3.5 to 4.0 has been used as a compromise between solubility and reaction kinetics.[3]

Q2: Why is my radiolabeling efficiency low despite using the correct pH?

Several factors beyond pH can lead to low radiolabeling efficiency. These include:

  • Suboptimal Temperature: DOTA chelation often requires heating to proceed at an efficient rate.[4][5] The optimal temperature is dependent on the specific radionuclide being used (see table below).

  • Incorrect Molar Ratio: An insufficient amount of the this compound conjugate relative to the radionuclide can result in incomplete labeling.

  • Presence of Metal Contaminants: Trace metal impurities in the radionuclide solution or buffers can compete with the desired radionuclide for the DOTA chelator.[2] For instance, Cadmium (Cd2+) is a known strong competitor for Indium-111 (111In) labeling.[1][2]

  • Reagent Quality: Degradation of the this compound conjugate or the use of low-quality reagents can impact the reaction.

Q3: How do I perform quality control to check my radiolabeling efficiency?

The most common methods for determining radiochemical purity (RCP) and labeling efficiency are radio-Thin-Layer Chromatography (radio-TLC) and radio-High-Performance Liquid Chromatography (radio-HPLC).[6][7][8] These techniques separate the radiolabeled conjugate from free, unchelated radionuclide and other impurities.

Q4: Can the DBCO group be affected by the heating required for DOTA labeling?

While DOTA labeling often requires elevated temperatures, the stability of the DBCO (Dibenzocyclooctyne) group is generally robust under typical radiolabeling conditions. However, prolonged heating at very high temperatures could potentially affect the integrity of the overall molecule. The primary purpose of the DBCO group is to allow for a subsequent copper-free click reaction with an azide-modified molecule after the radiolabeling step is complete.[9][10][11]

Troubleshooting Guide

Low radiolabeling efficiency is a common issue that can often be resolved through systematic troubleshooting. The following table and decision tree provide a guide to identifying and solving potential problems.

ProblemPossible CauseRecommended Solution
Low Radiolabeling Yield (<90%) Incorrect pH of the reaction mixture.Verify the pH of the reaction buffer and the final reaction mixture. Adjust to the optimal range of 4.0-4.5 using high-purity acid or base.[1][2]
Suboptimal Temperature or Time Ensure the reaction is heated to the recommended temperature for the specific radionuclide for the appropriate duration. See the conditions table below.[1][2][3]
Metal Ion Contamination Use metal-free buffers and vials. Analyze the radionuclide eluate for competing metal ions. Consider pre-purification of the radionuclide if contamination is suspected.[6]
Degraded this compound Use a fresh vial of the conjugate. Ensure proper storage conditions (-20°C or -80°C) to prevent degradation.[11]
Radiolysis For high-activity labelings, consider adding a radical scavenger like ascorbic acid or gentisic acid to the reaction mixture.[12][13]
Multiple Peaks on radio-HPLC/TLC Formation of Radionuclide Colloids This can occur if the pH is too high (>5.0). Ensure the pH is maintained in the optimal 4.0-4.5 range.[1][2]
Impure this compound Confirm the purity of the starting material using analytical HPLC or mass spectrometry.
Inconsistent Results Variability in Reagent Preparation Prepare fresh buffers for each experiment. Ensure accurate measurement of all components.
Inconsistent Heating Use a calibrated heating block or water bath to ensure consistent and accurate temperature control.

Optimized Experimental Conditions

Optimal radiolabeling conditions are highly dependent on the radionuclide being chelated. The data below, compiled from literature, provides a starting point for reaction optimization.

RadionuclideOptimal pHTemperature (°C)Time (min)Key Considerations
Yttrium-90 (⁹⁰Y) 4.0 - 4.580°C20Decay product (Zr⁴⁺) does not interfere.[1][2]
Indium-111 (¹¹¹In) 4.0 - 4.5100°C30Highly sensitive to Cd²⁺ contamination.[1][2]
Lutetium-177 (¹⁷⁷Lu) 4.0 - 4.580°C20Decay product (Hf⁴⁺) does not interfere.[1][2]
Gallium-68 (⁶⁸Ga) 3.5 - 4.580 - 95°C5 - 15Kinetics are fast at elevated temperatures.[3][12]
Actinium-225 (²²⁵Ac) ~5.537 - 95°C5 - 60Higher temperatures can improve kinetics but may not be suitable for all conjugates.[1][14]

Detailed Experimental Protocols

Protocol 1: General Radiolabeling of this compound

This protocol provides a general guideline. Volumes and concentrations should be optimized for your specific application.

  • Preparation:

    • In a sterile, metal-free microcentrifuge tube, dissolve this compound in metal-free water or a suitable buffer to a stock concentration (e.g., 1 mg/mL).

    • Prepare a reaction buffer (e.g., 0.1 M Sodium Acetate, pH 4.5) using high-purity, metal-free reagents.

  • Reaction Setup:

    • To a clean reaction vial, add the required volume of reaction buffer.

    • Add the desired amount of this compound solution (typically 10-50 µg, depending on the desired molar activity).

    • Add the radionuclide solution (e.g., ¹⁷⁷LuCl₃ in 0.04 M HCl). The volume should be minimal to avoid significantly altering the pH.

    • Gently mix the contents. Verify that the final pH of the reaction mixture is within the optimal range (4.0-4.5). Adjust if necessary with dilute HCl or NaOH.

  • Incubation:

    • Securely cap the vial.

    • Place the vial in a pre-heated dry block or water bath set to the optimal temperature for your radionuclide (e.g., 80°C for ¹⁷⁷Lu).

    • Incubate for the recommended time (e.g., 20 minutes for ¹⁷⁷Lu).[1][2]

  • Quenching and Purification (Optional but Recommended):

    • After incubation, cool the reaction vial to room temperature.

    • To chelate any remaining free radionuclide, a small amount of a quenching solution (e.g., 50 mM DTPA) can be added.

    • Purify the radiolabeled conjugate using a solid-phase extraction (SPE) cartridge (e.g., C18) to remove unreacted radionuclide and salts.

Protocol 2: Quality Control using Radio-TLC
  • Spotting: On a silica (B1680970) gel TLC plate, spot a small aliquot (~1 µL) of the final reaction mixture.

  • Development: Develop the plate in a TLC chamber using an appropriate mobile phase (e.g., 0.1 M Sodium Citrate, pH 5.0, for ¹⁷⁷Lu-DOTA compounds). In this system, the radiolabeled conjugate will migrate with the solvent front (Rf ≈ 1.0), while free ¹⁷⁷Lu will remain at the origin (Rf ≈ 0.0).

  • Analysis: Analyze the dried TLC plate using a radio-TLC scanner or by exposing it to a phosphor screen to quantify the radioactivity in each spot.

  • Calculation: Calculate the radiochemical purity (RCP) using the formula: RCP (%) = (Counts of Labeled Conjugate Peak) / (Total Counts of All Peaks) x 100

Experimental Workflows and Diagrams

Visualizing the experimental and troubleshooting process can help clarify the necessary steps.

G start_node start_node process_node process_node qc_node qc_node end_node end_node A Prepare Reagents (DOTA-conjugate, Buffer) B Combine Reagents & Radionuclide A->B C Adjust pH to 4.0-4.5 B->C D Incubate at Optimal Temperature & Time C->D E Perform Quality Control (radio-TLC/HPLC) D->E F Purify Product (e.g., SPE cartridge) E->F RCP > 95% G Final Product F->G G start_node start_node decision_node decision_node remedy_node remedy_node ok_node ok_node start Low Radiolabeling Efficiency (<95%) check_ph Is pH 4.0 - 4.5? start->check_ph adjust_ph Adjust pH with metal-free reagents check_ph->adjust_ph No check_temp Temp & Time Optimal? check_ph->check_temp Yes adjust_ph->start Re-run adjust_temp Increase temp/time per protocol check_temp->adjust_temp No check_metals Possible Metal Contamination? check_temp->check_metals Yes adjust_temp->start Re-run use_metal_free Use metal-free buffers. Consider eluate purification. check_metals->use_metal_free Yes check_reagents Reagents Fresh & Pure? check_metals->check_reagents No use_metal_free->start Re-run use_new_reagents Use new aliquot of conjugate. Prepare fresh buffers. check_reagents->use_new_reagents No success Problem Solved check_reagents->success Yes use_new_reagents->start Re-run

References

Solubility issues with Dota-peg5-C6-dbco in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with DOTA-PEG5-C6-DBCO in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

This compound is a moderately complex molecule with both hydrophobic (DBCO, C6 linker) and hydrophilic (DOTA, PEG5) components. Its solubility can be challenging in purely aqueous solutions. While it is designed with a polyethylene (B3416737) glycol (PEG) spacer to improve aqueous solubility, complete dissolution often requires specific techniques.[1][2] For optimal results, it is highly recommended to first prepare a concentrated stock solution in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before making further dilutions into your aqueous buffer of choice.[2][3][4] One supplier notes a solubility of 125 mg/mL in water with the aid of ultrasonication and heating to 60°C.

Q2: Can I dissolve this compound directly in aqueous buffers like PBS?

Direct dissolution in aqueous buffers can be difficult and may lead to incomplete solubilization or the formation of precipitates. The recommended and most reliable method is to first create a stock solution in an organic solvent (e.g., DMSO) and then dilute this stock solution into the desired aqueous buffer.[2][3][4] If the final concentration of the organic solvent is a concern for your experiment, ensure it is kept to a minimum, typically below 1% (v/v), and run appropriate vehicle controls.

Q3: Which aqueous buffers are recommended for use with this compound?

For bioconjugation reactions, it is crucial to use buffers that do not contain primary amines, as these can compete with the intended reaction, especially if your workflow involves NHS esters. Recommended buffers include:

  • Phosphate-Buffered Saline (PBS)

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)

  • Borate buffers

  • Carbonate/Bicarbonate buffers

The optimal pH for these buffers is generally between 7 and 9.[2][3]

Q4: How does pH affect the solubility of this compound?

Q5: My solution of this compound appears cloudy or has particulates. What should I do?

A cloudy solution or the presence of particulates indicates incomplete dissolution or aggregation. Please refer to the Troubleshooting Guide below for detailed steps on how to address this issue.

Quantitative Solubility Data

The following table summarizes available solubility data for this compound and structurally related compounds. Please note that solubility can be influenced by factors such as temperature, pH, and the presence of other solutes.

CompoundSolvent/BufferConcentrationNotes
This compound H₂O125 mg/mL (127.27 mM)Requires ultrasonication and heating to 60°C.
This compound DMSO125 mg/mL (127.27 mM)Requires ultrasonication.
DBCO-PEG4-MaleimideAqueous BuffersUp to 6.6 mMThe solution may initially appear cloudy.[2]
DBCO-PEG4-NHS esterAqueous BuffersUp to 5.5 mMRequires initial dissolution in DMSO or DMF.[2]

Troubleshooting Guide

Issue 1: Difficulty Dissolving this compound Powder

  • Possible Cause: The compound has limited solubility directly in aqueous buffers.

  • Troubleshooting Steps:

    • Use an Organic Solvent: Prepare a stock solution in a dry, water-miscible organic solvent such as DMSO or DMF.[2][3][4]

    • Gentle Warming and Vortexing: If dissolving in an organic solvent is slow, gentle warming (e.g., to 37°C) and vortexing can aid dissolution.

    • Sonication: Use a bath sonicator to break up any small aggregates and enhance solubilization.

    • Fresh Solvent: Ensure your organic solvent is anhydrous (dry), as absorbed moisture can affect the solubility of the compound.

Issue 2: Precipitation or Cloudiness Upon Dilution into Aqueous Buffer

  • Possible Cause 1: The concentration of the compound in the final aqueous solution exceeds its solubility limit.

  • Troubleshooting Steps:

    • Lower the Final Concentration: Attempt to work with a more dilute final concentration of this compound in your aqueous buffer.

    • Stepwise Dilution: Instead of a single large dilution, add the organic stock solution to the aqueous buffer in smaller aliquots while gently vortexing.

    • Optimize Buffer pH: Ensure the pH of your aqueous buffer is in the neutral to slightly basic range (pH 7-9) to maximize the solubility of the DOTA moiety.[2][3]

  • Possible Cause 2: Aggregation of the this compound molecules.

  • Troubleshooting Steps:

    • Control Temperature: Perform dilutions at room temperature or on ice, as higher temperatures can sometimes promote aggregation for certain molecules.

    • Add Stabilizing Excipients: For particularly problematic aggregation, consider adding low concentrations of non-ionic surfactants (e.g., 0.01-0.05% Polysorbate 20) or other stabilizing agents like arginine (50-100 mM) to your buffer.[7]

    • Filtration: After dilution, if a small amount of particulate matter is present, the solution can be filtered through a 0.22 µm syringe filter to remove insoluble aggregates.

Experimental Protocols

Protocol for Preparing an Aqueous Working Solution of this compound

  • Prepare a Concentrated Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Add a precise volume of anhydrous DMSO or DMF to the solid to create a concentrated stock solution (e.g., 10-50 mM).

    • Vortex and/or sonicate the solution until all the solid is completely dissolved.

  • Dilution into Aqueous Buffer:

    • Prepare your desired aqueous buffer (e.g., PBS, pH 7.4). Ensure the buffer is free of primary amines if subsequent reactions are sensitive to them.

    • While gently vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.

    • Ensure the final concentration of the organic solvent is as low as possible and compatible with your experimental system.

  • Final Preparation:

    • Visually inspect the solution for any signs of precipitation or cloudiness.

    • If necessary, filter the final solution through a 0.22 µm sterile filter, especially for cell-based assays or in vivo studies.

    • Use the freshly prepared aqueous solution immediately for the best results.

Visualizations

experimental_workflow Experimental Workflow for Solubilizing this compound cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Aqueous Dilution cluster_2 Step 3: Quality Control start Start with solid this compound add_dmso Add anhydrous DMSO/DMF start->add_dmso dissolve Vortex / Sonicate to dissolve add_dmso->dissolve stock_solution Concentrated Stock Solution (e.g., 10-50 mM) dissolve->stock_solution dilute Add stock solution dropwise to buffer with vortexing stock_solution->dilute Dilute prepare_buffer Prepare aqueous buffer (e.g., PBS, pH 7.4) prepare_buffer->dilute working_solution Final Aqueous Working Solution dilute->working_solution inspect Visually inspect for precipitates working_solution->inspect filter Filter with 0.22 µm filter (if needed) inspect->filter use Use immediately in experiment inspect->use If clear filter->use

Caption: Workflow for preparing an aqueous solution of this compound.

troubleshooting_workflow Troubleshooting Logic for Solubility Issues start Start: Cloudy or Precipitated Solution check_concentration Is the final concentration too high? start->check_concentration lower_concentration Action: Lower the final concentration check_concentration->lower_concentration Yes check_ph Is the buffer pH optimal (7-9)? check_concentration->check_ph No end_success Result: Clear Solution lower_concentration->end_success adjust_ph Action: Adjust buffer pH check_ph->adjust_ph No check_aggregation Suspect Aggregation? check_ph->check_aggregation Yes adjust_ph->end_success add_stabilizers Action: Add stabilizers (e.g., Polysorbate 20) check_aggregation->add_stabilizers Yes filter_solution Action: Filter through 0.22 µm filter check_aggregation->filter_solution No, but particulates remain add_stabilizers->filter_solution filter_solution->end_success

Caption: Troubleshooting workflow for addressing solubility issues.

References

Technical Support Center: Optimizing DOTA-PEG5-C6-DBCO Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize conjugation reactions involving DOTA-PEG5-C6-DBCO. The focus is on the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) "click" reaction between the DBCO group and an azide-functionalized molecule.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the this compound conjugation reaction?

The conjugation relies on a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2] The dibenzocyclooctyne (DBCO) group on the this compound molecule has a strained triple bond that reacts specifically and efficiently with an azide (B81097) (-N₃) group on a target molecule to form a stable triazole linkage.[1][2] This reaction is bioorthogonal, meaning it does not interfere with native biological functional groups, and it does not require a cytotoxic copper catalyst, making it ideal for bioconjugation.[2][3][4]

Q2: How long should I run my conjugation reaction?

Typical reaction times range from 2 to 12 hours at room temperature (20-25°C).[1][5] However, the optimal time depends on several factors including reactant concentrations, temperature, and the specific biomolecules involved.[1] For more sensitive molecules or to improve stability, the reaction can be performed overnight (12-24 hours) at 4°C.[3][5][6] In some cases, extending the incubation to 48 hours may be necessary to maximize the yield.[5]

Q3: What is the recommended temperature for the reaction?

DBCO-azide reactions are effective across a range of temperatures, typically from 4°C to 37°C.[1][5] Higher temperatures, such as 37°C, will generally increase the reaction rate.[5][7] However, for sensitive biomolecules like antibodies, it is often recommended to conduct the reaction at room temperature or 4°C to prevent denaturation.[6]

Q4: What is the optimal molar ratio of this compound to my azide-containing molecule?

A common starting point is to use a molar excess of the this compound reagent.[5] Recommendations typically range from a 1.5 to 10-fold molar excess of the DBCO-containing molecule relative to the azide-containing molecule.[1][5][6] A 1.5 to 3-fold excess is frequently suggested for protein conjugations.[1][5] If the azide-modified molecule is more precious or limited, this ratio can be inverted.[1][5]

Q5: Which solvents and buffers are compatible with this reaction?

This reaction is highly versatile and works in various solvents. For biomolecules, aqueous buffers are preferred.[5][8] Commonly used buffers include Phosphate-Buffered Saline (PBS), HEPES, borate, and carbonate buffers, typically at a pH between 7 and 9.[1][9] If the this compound has limited aqueous solubility, it can first be dissolved in a water-miscible organic solvent like DMSO or DMF and then added to the aqueous reaction mixture.[1][5] It is critical to keep the final organic solvent concentration low (typically <20%) to prevent protein precipitation.[3][5]

Q6: Are there any substances I should avoid in my reaction buffer?

Yes. Critically, do not use buffers containing sodium azide (NaN₃) , as the azide ions will react with the DBCO group, consuming your reagent and preventing the desired conjugation.[1][3][6] Also, avoid buffers with primary amines (e.g., Tris, glycine) if you are performing a pre-conjugation step involving an NHS-ester functionalized DBCO, as these will compete with the intended reaction.[1][6]

Troubleshooting Guide

This guide addresses common issues encountered during this compound conjugations.

Problem Potential Cause Recommended Solution
Low or No Conjugation Yield Suboptimal Molar Ratio Optimize the molar ratio of DBCO to azide. Start with a 1.5 to 3-fold excess of the DBCO reagent. If the azide molecule is limiting, invert the ratio.[1][5]
Inefficient Reaction Kinetics Increase the incubation time (up to 24-48 hours) or temperature (e.g., from 4°C to room temperature or 37°C) if your biomolecules are stable enough.[5][6][7] Also, increase the concentration of reactants, as higher concentrations lead to more efficient reactions.[1]
Incorrect Buffer Composition Ensure the buffer pH is between 7 and 9.[1][9] Some studies indicate that HEPES buffer may result in faster reaction rates compared to PBS.[8][9] Critically, confirm there is no sodium azide in your buffer.[3]
Steric Hindrance The azide or DBCO group may be sterically inaccessible. The PEG5 spacer in this compound helps mitigate this, but if the azide is on a large, complex molecule, this can still be an issue. The presence of a PEG linker has been shown to enhance reaction rates.[7][8][9]
Reagent Degradation DBCO reagents can lose reactivity over time, especially if not stored properly (typically at -20°C, protected from light and moisture).[2][7] Use fresh or properly stored reagents. Dissolve the DBCO reagent in anhydrous DMSO or DMF immediately before use.[6][10]
Precipitation of Reactants High Organic Solvent Concentration If using an organic solvent like DMSO to dissolve the DBCO reagent, ensure the final concentration in the aqueous reaction mixture is low, ideally below 20%, to avoid protein denaturation and precipitation.[2][3][5]
Hydrophobicity of the Conjugate DBCO is hydrophobic. Attaching too many DBCO molecules to a protein can decrease its solubility and cause aggregation.[10] Consider optimizing the degree of labeling in the precedent step if applicable.
Inconsistent Results Between Batches Variability in Reagent Quality Use high-quality reagents from the same lot if possible. Ensure consistent storage and handling of both the DBCO reagent and the azide-modified molecule.[7]
Inconsistent Buffer Preparation Minor variations in buffer pH and composition can affect reaction kinetics. Prepare buffers carefully and consistently for each experiment.[7]
Variable Degree of Labeling If you are preparing the azide-modified molecule yourself, ensure the degree of azide labeling is consistent between batches. This can be verified using analytical techniques like mass spectrometry.[7]

Data Presentation: Optimizing Reaction Parameters

The efficiency of the SPAAC reaction is influenced by several key parameters. The tables below summarize quantitative data to guide experimental design.

Table 1: Recommended Reaction Conditions

Parameter Recommended Range Notes
Molar Ratio (DBCO:Azide) 1.5:1 to 10:1[1][5][6] The more abundant or less critical component should be in excess. A 7.5-fold excess can be a good starting point for antibody-small molecule conjugations.[5][6]
Temperature 4°C to 37°C[1][5] Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules.[5][7]
Reaction Time 2 to 24 hours[1][3][11] Can be extended up to 48 hours to maximize yield, especially at lower temperatures or concentrations.[5]
pH 7.0 to 9.0[1][9] Slightly alkaline conditions (pH 7-9) are generally favorable for reactions involving amine groups and can increase SPAAC reaction rates.[1][9]

| Solvent | Aqueous Buffers (PBS, HEPES)[1][9] | Can tolerate up to 20% water-miscible organic solvent (e.g., DMSO, DMF) for reagents with poor aqueous solubility.[3][5] |

Table 2: Influence of Buffer Type on Reaction Rate

Buffer (at pH 7) Relative Rate Constant Note
PBS Lower[8][9] One of the most common buffers but may not provide the fastest kinetics.
HEPES Higher[8][9] Demonstrated to have the highest rate constants in some studies.
DMEM Higher than RPMI[8][9] Relevant for reactions performed in cell culture media.
Borate - A suitable non-amine-containing buffer option.[1]

Data derived from studies comparing SPAAC kinetics in different buffer systems. Absolute rates depend on specific reactants.

Experimental Protocols

Protocol: General this compound Conjugation to an Azide-Modified Protein

This protocol provides a general workflow. Optimization for specific molecules is highly recommended.

1. Preparation of Reactants: a. Azide-Modified Protein: Prepare the azide-containing protein in an appropriate azide-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[3][6] b. This compound Solution: Immediately before use, dissolve the this compound reagent in anhydrous DMSO or DMF to create a 10 mM stock solution.[2][3]

2. Conjugation Reaction: a. Add the calculated amount of the this compound stock solution to the azide-modified protein solution. A 2 to 4-fold molar excess of the DBCO reagent is a common starting point.[3][7] b. Ensure the final concentration of the organic solvent (DMSO/DMF) in the reaction mixture remains below 20% to prevent protein precipitation.[2][3] c. Gently mix the reaction and incubate. Choose the incubation time and temperature based on the stability of your protein and desired reaction speed:

  • Standard: 2-12 hours at room temperature.[1][3]
  • For Sensitive Proteins: Overnight (12-24 hours) at 4°C.[3][6]

3. (Optional) Monitoring the Reaction: a. The consumption of the DBCO reagent can be monitored by UV-Vis spectroscopy. DBCO has a characteristic absorbance peak around 310 nm, which will decrease as the reaction proceeds.[3]

4. Purification of the Conjugate: a. After incubation, remove unreacted this compound and other small molecules. b. Common purification methods include size-exclusion chromatography (e.g., desalting columns), dialysis, or HPLC.[1][5]

5. Characterization and Storage: a. Characterize the final conjugate using appropriate methods such as SDS-PAGE (which should show a molecular weight shift), mass spectrometry, or HPLC. b. Store the purified conjugate under appropriate conditions, often at 4°C or frozen at -20°C or -80°C.

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_react 2. Conjugation Reaction cluster_purify 3. Purification cluster_analyze 4. Analysis & Storage prep_azide Prepare Azide-Protein in Azide-Free Buffer react Combine Reactants (1.5-10x DBCO Excess) Incubate 2-24h @ 4-25°C prep_azide->react prep_dbco Dissolve DOTA-DBCO in Anhydrous DMSO prep_dbco->react purify Remove Excess Reagent (e.g., SEC, Dialysis) react->purify analyze Characterize Conjugate (SDS-PAGE, MS) purify->analyze store Store Purified Product analyze->store

Caption: General experimental workflow for this compound conjugation.

troubleshooting_logic start Low Conjugation Yield? check_ratio Is Molar Ratio (DBCO:Azide) 1.5-10:1? start->check_ratio Yes check_conditions Are Temp/Time Sufficient? (e.g., >4h, RT) check_ratio->check_conditions Yes solution_ratio Adjust Molar Ratio check_ratio->solution_ratio No check_buffer Is Buffer Azide-Free and pH 7-9? check_conditions->check_buffer Yes solution_conditions Increase Time and/or Temperature check_conditions->solution_conditions No check_reagents Are Reagents Fresh & Stored Correctly? check_buffer->check_reagents Yes solution_buffer Prepare Fresh, Correct Azide-Free Buffer check_buffer->solution_buffer No solution_reagents Use Fresh Reagents check_reagents->solution_reagents No

Caption: Troubleshooting decision tree for low conjugation yield.

References

Technical Support Center: Purification of DOTA-PEG5-C6-DBCO Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the purification of antibodies labeled with DOTA-PEG5-C6-DBCO.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of your this compound labeled antibody.

Problem Possible Causes Solutions & Optimization
Low Recovery of Labeled Antibody Aggregation: The hydrophobicity of the DBCO moiety can induce antibody aggregation, leading to loss during purification.[1] Non-specific Binding: The antibody conjugate may bind to the purification column matrix or filtration membrane.[1] Precipitation: High concentrations of the antibody or the labeling reagent can cause the conjugate to precipitate.[1] Inefficient Purification Method: The selected purification method may not be suitable for the specific antibody conjugate.[1]Optimize Molar Ratio: Use a lower molar excess of the this compound reagent during conjugation to minimize hydrophobicity-induced aggregation. A molar excess of 5 to 10-fold is often a good starting point.[1] Use PEGylated Reagents: The inherent PEG linker in this compound already enhances hydrophilicity, but if aggregation persists, ensure buffer conditions are optimal.[1] Screen Purification Media: Test various size-exclusion chromatography (SEC) resins or tangential flow filtration (TFF) membranes to identify options with minimal non-specific binding.[1] Adjust Buffer Conditions: Optimize the pH and ionic strength of your purification buffers to enhance the stability of the antibody conjugate.[1]
Presence of Unreacted this compound Inefficient Removal by Purification Method: The chosen method may not effectively separate the small molecule linker from the much larger antibody conjugate.[1] Incomplete Quenching: The quenching step after the labeling reaction may not have been sufficient to neutralize all unreacted DBCO reagent.Size-Exclusion Chromatography (SEC): This is an excellent method for removing small molecules and aggregates.[1][2] Ensure the column has the appropriate pore size for your antibody.[1] Tangential Flow Filtration (TFF): TFF is highly effective for buffer exchange and removing small molecule impurities and is scalable.[1][3] Dialysis: A straightforward method for removing small, unreacted molecules.[1] Spin Desalting Columns: Useful for rapid removal of excess unreacted DBCO reagent.[1]
Antibody Aggregation Post-Purification Suboptimal Buffer Conditions: The final formulation buffer's pH, ionic strength, or excipients may not be conducive to antibody stability.[1][4] High Concentration: The final antibody concentration might be too high, promoting aggregation.[4] Instability of the Conjugate: The conjugation process itself can sometimes slightly destabilize the antibody.Formulation Screening: Test a range of buffer conditions to find the optimal formulation for long-term stability. Concentration Optimization: Determine the maximum stable concentration of your final conjugate. Addition of Stabilizers: Consider adding excipients like sugars or amino acids to the final buffer to improve stability.
Loss of Antibody Activity Harsh Elution Conditions: In methods like Protein A/G affinity chromatography, low pH elution can sometimes denature the antibody. Conjugation Site Interference: The DBCO linker may have attached to a residue critical for antigen binding, although this is less common with lysine-reactive NHS esters.Gentle Elution: If using affinity chromatography, consider alternative, gentler elution buffers or immediately neutralize the low pH of the fractions. Functional Assessment: Evaluate the antigen-binding affinity of the purified conjugate using methods like ELISA or Surface Plasmon Resonance (SPR) to confirm that the antibody's function has not been compromised.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial purification methods for this compound labeled antibodies?

A1: For the initial removal of unreacted this compound and buffer exchange, Size-Exclusion Chromatography (SEC) and Tangential Flow Filtration (TFF) are highly recommended.[1] SEC is effective at separating the large antibody conjugate from smaller molecules, while TFF is excellent for buffer exchange and is easily scalable.[1][3]

Q2: Can I use Protein A or Protein G affinity chromatography to purify my this compound labeled antibody?

A2: Yes, Protein A or Protein G chromatography can be used.[5][6] This method is beneficial for purifying the antibody from a complex mixture, such as cell culture supernatant, before or after the labeling reaction. However, be mindful that the acidic elution conditions could potentially affect the stability of the antibody conjugate. If loss of activity is a concern, consider a multi-step purification process where affinity chromatography is followed by a polishing step like SEC.

Q3: How can I determine the purity and aggregation of my final labeled antibody?

A3: Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) is the standard method for assessing the purity and quantifying the amount of aggregate in your final product.[7] A purity of >98% and an aggregate content of <2% are generally considered good.[7]

Q4: What is the expected Drug-to-Antibody Ratio (DAR) and how is it measured?

A4: The average Drug-to-Antibody Ratio (DAR) can be determined using Hydrophobic Interaction Chromatography (HIC-HPLC) or Reversed-Phase HPLC (RP-HPLC).[7] Mass spectrometry (LC-MS) can also be used to identify the distribution of different drug-loaded species.[7] A typical average DAR might be around 2, with a conjugation efficiency of over 95%.[7]

Q5: What are some important considerations before starting the conjugation and purification process?

A5:

  • Antibody Purity: Ensure your starting antibody is of high purity. If it contains stabilizers like BSA or gelatin, they must be removed.[8][9]

  • Buffer Composition: Avoid buffers containing primary amines (e.g., Tris) or sodium azide (B81097) during the NHS ester conjugation step, as they will compete with the reaction.[9] Buffer exchange into a suitable buffer like PBS is recommended.[9]

  • Antibody Concentration: The antibody should be at an appropriate concentration, typically 1-2 mg/mL, for the conjugation reaction.[1]

Q6: How should I store the purified this compound labeled antibody?

A6: DBCO-functionalized antibodies can generally be stored at -20°C for up to a month.[9] However, the reactivity of the DBCO group can diminish over time.[9] For long-term stability, it is advisable to use the labeled antibody in the subsequent click reaction as soon as possible.

Experimental Protocols

Protocol 1: General Purification of this compound Labeled Antibody using Size-Exclusion Chromatography (SEC)
  • Column Equilibration: Equilibrate a suitable SEC column (e.g., a desalting column or a chromatography column with an appropriate resin) with a degassed buffer, such as PBS at pH 7.4.[1]

  • Sample Loading: Load the quenched conjugation reaction mixture onto the equilibrated column.

  • Elution: Elute the sample with the equilibration buffer.[1] The this compound labeled antibody will elute in the void volume or early fractions. Unreacted linker and quenching agent will be retained and elute later.[1]

  • Fraction Collection and Analysis: Collect fractions and monitor the protein concentration by measuring absorbance at 280 nm.[1]

  • Pooling and Analysis: Pool the fractions containing the purified labeled antibody. Analyze the purity and aggregation of the conjugate by SEC-HPLC.[7]

Protocol 2: Purification and Buffer Exchange using Tangential Flow Filtration (TFF)
  • System Setup: Install a TFF capsule or cassette with an appropriate molecular weight cut-off (e.g., 30 kDa for an antibody of ~150 kDa) into the TFF system.

  • System Conditioning: Flush the system and membrane with the desired final buffer.

  • Concentration: Load the reaction mixture into the feed tank and concentrate the sample to a smaller volume.

  • Diafiltration (Buffer Exchange): Add the final formulation buffer to the feed tank at the same rate as the filtrate is being removed to exchange the buffer and wash away impurities like the unreacted linker.

  • Final Concentration: After sufficient buffer exchange, concentrate the purified labeled antibody to the desired final concentration.

  • Analysis: Analyze the final product for purity, concentration, and aggregation.

Visualizations

experimental_workflow cluster_conjugation Conjugation cluster_purification Purification cluster_analysis Analysis antibody Antibody in Amine-Free Buffer conjugation Conjugation Reaction (e.g., 1 hr, RT) antibody->conjugation dbco_linker This compound dbco_linker->conjugation quench Quench Reaction (e.g., with Tris) conjugation->quench purification Purification Method (SEC, TFF, or Dialysis) quench->purification analysis Characterization (SEC-HPLC, MS, etc.) purification->analysis

Caption: General workflow for antibody labeling and purification.

troubleshooting_logic start Low Antibody Recovery? check_agg Check for Aggregation (SEC-HPLC) start->check_agg Yes check_binding Evaluate Non-Specific Binding start->check_binding Yes check_precip Inspect for Precipitation start->check_precip Yes solution_agg Optimize Molar Ratio Adjust Buffer check_agg->solution_agg solution_binding Screen Resins/ Membranes check_binding->solution_binding solution_precip Adjust Concentrations check_precip->solution_precip

Caption: Troubleshooting logic for low antibody recovery.

References

Technical Support Center: Troubleshooting SPAAC Reactions with DBCO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yield in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions using Dibenzocyclooctyne (DBCO).

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in a SPAAC reaction with DBCO?

Low yields in SPAAC reactions involving DBCO can often be attributed to a few key factors. These include suboptimal reaction kinetics, steric hindrance around the azide (B81097) or DBCO moiety, degradation of the DBCO reagent, the presence of azide contaminants in buffers, and low reactant concentrations.[1][2] Each of these factors can significantly impede the efficiency of the cycloaddition reaction.

Q2: How can I improve the rate and completeness of my SPAAC reaction?

To enhance the reaction rate and yield, several parameters can be optimized. Increasing the concentration of either the DBCO or azide-containing molecule can drive the reaction forward.[3][4] Elevating the reaction temperature to 25°C or 37°C can also significantly accelerate the reaction, provided the biomolecules are thermally stable.[1][3][5] Additionally, the choice of reaction buffer and pH can have a notable impact; for instance, HEPES buffer has been shown to result in higher reaction rates compared to PBS.[1][6]

Q3: Is the stability of the DBCO reagent a concern?

Yes, the stability of DBCO reagents is a critical factor. For long-term storage, DBCO reagents should be kept as a solid at -20°C, protected from light and moisture.[7] Stock solutions are typically prepared in anhydrous DMSO or DMF and can be stored at -20°C for a limited time, though their stability may decrease.[7] It is highly recommended to prepare aqueous working solutions fresh for each experiment to avoid degradation.[7] The strained alkyne of the DBCO group is susceptible to degradation, especially under acidic conditions or through oxidation.[7]

Q4: Can any components of my buffer inhibit the SPAAC reaction?

A significant inhibitor of SPAAC reactions is the presence of sodium azide (NaN₃) in buffers.[3] Sodium azide, often used as a preservative, will compete with the azide-labeled molecule for the DBCO reagent, drastically reducing the yield of the desired conjugate.[3] It is crucial to use azide-free buffers throughout the experiment to ensure efficient conjugation.[3][4]

Q5: How can I monitor the progress of my DBCO-azide reaction?

The progress of a SPAAC reaction involving DBCO can be conveniently monitored using a UV-Vis spectrophotometer. The DBCO group has a characteristic absorbance peak at approximately 309-310 nm.[4][8] As the reaction proceeds and the DBCO is consumed, a decrease in the absorbance at this wavelength will be observed.[3][4][8]

Troubleshooting Guide for Low Yield

This guide provides a structured approach to diagnosing and resolving issues of low yield in your SPAAC reactions.

Problem 1: Slow or Incomplete Reaction
Potential Cause Recommended Solution
Inefficient Reaction Kinetics Optimize the reaction buffer; HEPES buffer at a slightly alkaline pH (7.5-8.5) can increase the reaction rate.[1][6] Increase the reaction temperature to 25°C or 37°C, if your biomolecules are stable at these temperatures.[1][3][5] Extend the reaction time, monitoring progress over 24-48 hours.[1][9]
Low Reactant Concentrations Increase the concentration of one or both reactants.[3][4] If solubility is an issue, consider using a minimal amount of a water-miscible organic co-solvent like DMSO or DMF (ideally under 20% of the final volume).[4]
Steric Hindrance If labeling a large biomolecule, the DBCO or azide group may be sterically hindered.[3] Consider incorporating a PEG spacer into your linker to increase the accessibility of the reactive group.[3][6] PEG linkers have been shown to enhance reaction rates.[3][6]
Suboptimal pH The pH of the reaction buffer can influence the stability and reactivity of your molecules. The optimal pH is typically in the range of 7-9.[4] Higher pH values generally increase SPAAC reaction rates, though this can be buffer-dependent.[3][6]
Problem 2: No or Very Low Product Formation
Potential Cause Recommended Solution
Degradation of DBCO Reagent Ensure proper storage of DBCO reagents at -20°C, protected from light and moisture.[7] Prepare fresh stock solutions in anhydrous DMSO or DMF before each experiment.[7] Avoid prolonged exposure of DBCO to acidic conditions.[7]
Presence of Azide Contaminants Thoroughly check that all buffers and solutions are free of sodium azide (NaN₃).[3][4] Even small amounts of sodium azide can significantly inhibit the reaction.[3]
Incorrect Reagent Stoichiometry A molar excess of one reactant is generally recommended. A common starting point is to use 1.5 to 3 molar equivalents of the DBCO-containing molecule for every 1 mole equivalent of the azide-containing molecule.[4][5] This ratio can be inverted if the azide-labeled molecule is more precious.[4]
Inactive Reactants Confirm the successful incorporation of the azide and DBCO functionalities into your respective molecules. This can be verified using techniques like mass spectrometry to check for the expected mass shift.
Problem 3: Presence of Side Products or Impurities
Potential Cause Recommended Solution
Reaction with Cysteine Residues DBCO reagents have been reported to show some non-specific reactivity with cysteine residues on proteins.[3] If your protein contains free cysteines, consider strategies to block them prior to the SPAAC reaction.
Hydrolysis of NHS Ester If using a DBCO-NHS ester for labeling, hydrolysis of the NHS ester is a competing reaction.[5] Perform the labeling reaction at a near-neutral pH (6-9) and with concentrated protein solutions to favor the reaction with primary amines.[5]
Inefficient Purification Unreacted DBCO reagent and other small molecules can interfere with downstream applications. Utilize appropriate purification methods such as size-exclusion chromatography (SEC), dialysis, or HPLC to effectively remove these impurities.[4][10][11]

Quantitative Data Summary

Table 1: Recommended Reaction Conditions for DBCO-Azide SPAAC

Parameter Recommended Range Notes
Molar Ratio (DBCO:Azide) 1.5:1 to 3:1[4][5]The more abundant or less critical component should be in excess. This can be inverted if the azide-containing molecule is limiting.[4]
Temperature 4°C to 37°C[4][5]Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules.[4] Room temperature (20-25°C) is a common starting point.[4]
Reaction Time 2 to 48 hours[1][4]Longer incubation times can improve yield, especially at lower temperatures or concentrations.[4] Typical times are 4-12 hours at room temperature.[4]
pH 7-9[4]Slightly alkaline conditions (pH 7.5-8.5) can increase the reaction rate.[1]
Organic Co-solvent (e.g., DMSO, DMF) < 20%[4][10]High concentrations can lead to protein precipitation.[3][4]

Experimental Protocols

Protocol 1: General DBCO-Azide Conjugation

This protocol provides a general starting point for conjugating a DBCO-functionalized molecule to an azide-functionalized molecule.

  • Prepare Stock Solutions:

    • Prepare a stock solution of the DBCO-containing molecule. If it is not readily soluble in an aqueous buffer, first dissolve it in a minimal amount of a water-miscible organic solvent such as DMSO or DMF.[4]

    • Prepare a solution of the azide-containing molecule in an appropriate azide-free buffer (e.g., PBS, HEPES) at the desired concentration.[4]

  • Initiate the Reaction:

    • Add the DBCO solution to the azide solution. A typical starting molar ratio is 1.5 to 3 equivalents of DBCO per equivalent of azide.[4]

  • Incubation:

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[4] For reactions that may be slow, consider incubating for up to 24-48 hours.[1][4]

  • Purification:

    • Remove unreacted reagents and byproducts using a suitable method such as size-exclusion chromatography, dialysis, or HPLC.[4]

Protocol 2: Monitoring Reaction Progress by UV-Vis Spectrophotometry

This protocol describes how to monitor the consumption of the DBCO reagent by measuring the decrease in its characteristic absorbance.

  • Spectrophotometer Setup:

    • Set up a UV-Vis spectrophotometer to measure absorbance at 309 nm.[3]

  • Sample Preparation:

    • Prepare the reaction mixture as described in Protocol 1. The concentration of the DBCO reagent should be such that the initial absorbance at 309 nm is within the linear range of the spectrophotometer.

    • Use a reference cuvette containing the buffer and the azide-containing molecule to zero the instrument.

  • Data Acquisition:

    • Initiate the reaction by adding the DBCO-containing reagent to the cuvette with the azide-modified molecule.

    • Immediately begin monitoring the absorbance at 309 nm over time.[3] Record data points at regular intervals until the absorbance stabilizes, indicating the reaction is complete.[3]

  • Data Analysis:

    • Plot the absorbance at 309 nm versus time to visualize the reaction progress.[3]

Visualizations

SPAAC_Reaction_Workflow General Workflow for SPAAC Reaction cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Prepare Azide-Molecule Prepare Azide-Molecule Mix Reactants Mix Reactants Prepare Azide-Molecule->Mix Reactants Prepare DBCO-Molecule Prepare DBCO-Molecule Prepare DBCO-Molecule->Mix Reactants Incubate Incubate Mix Reactants->Incubate Monitor Reaction Monitor Reaction Incubate->Monitor Reaction Purify Conjugate Purify Conjugate Monitor Reaction->Purify Conjugate Final Product Final Product Purify Conjugate->Final Product Troubleshooting_Low_Yield Troubleshooting Low Yield in SPAAC Reactions cluster_causes Potential Causes cluster_solutions Solutions Low Yield Low Yield Inefficient Kinetics Inefficient Kinetics Low Yield->Inefficient Kinetics Steric Hindrance Steric Hindrance Low Yield->Steric Hindrance Reagent Degradation Reagent Degradation Low Yield->Reagent Degradation Contaminants Contaminants Low Yield->Contaminants Optimize Conditions Optimize Conditions Inefficient Kinetics->Optimize Conditions Use PEG Spacer Use PEG Spacer Steric Hindrance->Use PEG Spacer Fresh Reagents Fresh Reagents Reagent Degradation->Fresh Reagents Azide-Free Buffers Azide-Free Buffers Contaminants->Azide-Free Buffers Factors_Affecting_SPAAC Key Factors Influencing SPAAC Reaction Yield SPAAC Yield SPAAC Yield Concentration Concentration Concentration->SPAAC Yield Temperature Temperature Temperature->SPAAC Yield pH pH pH->SPAAC Yield Buffer Type Buffer Type Buffer Type->SPAAC Yield Steric Hindrance Steric Hindrance Steric Hindrance->SPAAC Yield Reagent Stability Reagent Stability Reagent Stability->SPAAC Yield

References

Technical Support Center: Stability of Dota-peg5-C6-dbco Conjugates in Serum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing and troubleshooting the stability of DOTA-PEG5-C6-DBCO conjugates in serum.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of a this compound conjugate in human serum?

A1: The overall stability of a this compound conjugate in serum is influenced by its individual components. The DOTA chelate, when complexed with a radionuclide like Gallium-68 or Lutetium-177, is generally very stable under physiological conditions[1][2]. The triazole linkage formed via the reaction of DBCO with an azide (B81097) is also considered chemically stable[3]. However, the hydrophobicity of the DBCO group may lead to aggregation and faster clearance in vivo[3]. The PEG linker is intended to enhance solubility and stability. While specific quantitative data for the complete this compound conjugate is not extensively published in a single source, based on the stability of its components, high stability is generally expected over typical experimental timeframes (e.g., >90% intact after 24 hours at 37°C). However, empirical testing is crucial.

Q2: What are the primary mechanisms of degradation for these conjugates in serum?

A2: Degradation can occur through several mechanisms:

  • Enzymatic Degradation: If the molecule conjugated to the this compound linker is a peptide or other biomolecule susceptible to proteases or other enzymes in serum, this will be a primary degradation pathway[1][2].

  • Transchelation: Although less likely with the highly stable DOTA macrocycle, there is a small possibility of the radiometal being removed from the DOTA complex by serum proteins like transferrin[1].

  • Instability of the Linker: While the DBCO-azide triazole linkage is robust, the overall construct's stability can be influenced by the chemical nature of the conjugated molecule and its susceptibility to hydrolysis or other reactions.

Q3: How can I monitor the stability of my this compound conjugate in serum?

A3: The most common and reliable method is to perform an in vitro serum stability assay. This involves incubating the radiolabeled conjugate in fresh human or animal serum at 37°C for various time points (e.g., 0, 1, 4, 8, 24, 48 hours)[3]. The amount of intact conjugate at each time point is then quantified using analytical techniques like radio-High-Performance Liquid Chromatography (radio-HPLC) or radio-Thin-Layer Chromatography (radio-TLC)[1][4].

Troubleshooting Guides

This section addresses common issues encountered during the serum stability assessment of this compound conjugates.

Issue 1: Low percentage of intact conjugate observed even at early time points (e.g., <90% at 1 hour).

Potential Cause Recommended Action
Enzymatic degradation of the conjugated biomolecule. Analyze the stability of the non-radiolabeled conjugate in serum to differentiate between the instability of the chelate-radionuclide complex and the degradation of the attached molecule[1]. If the biomolecule is degrading, consider modifications to improve its stability, such as amino acid substitutions.
Suboptimal radiolabeling. Ensure that the initial radiochemical purity of the conjugate is >95% before starting the serum stability assay. Impurities from the radiolabeling reaction can be mistaken for degradation products.
Precipitation or aggregation of the conjugate. The hydrophobic nature of the DBCO moiety can sometimes lead to aggregation[3]. After incubation and before analysis, centrifuge the serum samples at high speed and check for radioactivity in the pellet. If significant activity is found in the pellet, it may indicate aggregation.
Issues with the analytical method. Ensure your HPLC or TLC method can effectively separate the intact conjugate from potential degradation products. It may be necessary to optimize the mobile phase or gradient.

Issue 2: High variability between replicate experiments.

Potential Cause Recommended Action
Inconsistent sample handling. Ensure uniform treatment of all samples, including incubation times, temperatures, and the protein precipitation process.
Variability in serum batches. Use a single, pooled batch of serum for the entire experiment to avoid variability in enzyme activity or protein content between different serum sources.
Pipetting errors. Use calibrated pipettes and be meticulous with all liquid handling steps, especially when preparing dilutions and adding reagents.

Issue 3: Appearance of unexpected peaks in the radio-HPLC chromatogram.

Potential Cause Recommended Action
Radiolysis. High concentrations of radioactivity can lead to the degradation of the conjugate[2]. If possible, reduce the amount of radioactivity used in the assay or add a radical scavenger like ascorbic acid to the formulation[2].
Metabolite formation. The new peaks may represent specific metabolites of your conjugate. To identify these, consider using Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the non-radiolabeled conjugate after serum incubation.
Contamination. Ensure all buffers and reagents are free from contaminants that could react with your conjugate.

Quantitative Data Summary

While specific data for this compound is limited, the following table provides representative stability data for structurally related DOTA-PEG conjugates in human serum at 37°C, as determined by radio-HPLC.

ConjugateTime Point% Intact Conjugate (Mean ± SD)Reference
[¹⁷⁷Lu]Lu-DOTA-peptide24 h> 95%[5]
[⁶⁸Ga]Ga-DOTA-Siglec-92 hRadiochemically stable[6]
[¹⁷⁷Lu]Lu-3p-C-NETA complex24 hExcellent stability[7]
Al¹⁸F-labeled 3p-C-NETA complex4 h92.4 ± 1.2%[7]

Experimental Protocols

Detailed Methodology for In Vitro Serum Stability Assay

This protocol outlines a general method for determining the stability of a radiolabeled this compound conjugate in human serum using radio-HPLC.

Materials:

  • Radiolabeled and purified this compound conjugate

  • Fresh human serum (stored at -80°C until use)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetonitrile (B52724), cold

  • Microcentrifuge tubes

  • Incubator or water bath at 37°C

  • High-speed refrigerated microcentrifuge

  • Radio-HPLC system with a suitable column (e.g., C18)

Procedure:

  • Preparation:

    • Thaw the human serum on ice. Once thawed, centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet any cryoprecipitates. Use the clear supernatant for the assay.

    • Prepare a stock solution of the radiolabeled conjugate in PBS.

  • Incubation:

    • In microcentrifuge tubes, add a known amount of the radiolabeled conjugate to a pre-warmed aliquot of human serum (e.g., 500 µL).

    • Prepare a control sample by adding the same amount of the conjugate to PBS instead of serum.

    • Incubate all samples at 37°C.

  • Sampling:

    • At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot (e.g., 50 µL) from each tube. The t=0 sample should be processed immediately after adding the conjugate to the serum.

  • Protein Precipitation:

    • To each collected aliquot, add 2-3 volumes of cold acetonitrile (e.g., 100-150 µL) to precipitate the serum proteins[2][3].

    • Vortex the tubes vigorously for 30 seconds.

    • Incubate on ice for at least 10 minutes.

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins[3].

  • Analysis:

    • Carefully collect the supernatant, which contains the intact conjugate and any soluble metabolites.

    • Analyze the supernatant by radio-HPLC.

    • The percentage of intact conjugate at each time point is calculated by integrating the area of the corresponding peak in the radio-chromatogram and expressing it as a percentage of the total radioactivity detected. The stability is often reported relative to the t=0 time point.

Visualizations

SerumStabilityWorkflow Experimental Workflow for Serum Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis start Start thaw_serum Thaw & Clarify Human Serum start->thaw_serum prep_conjugate Prepare Radiolabeled Conjugate Stock start->prep_conjugate incubate_serum Incubate Conjugate in Serum @ 37°C thaw_serum->incubate_serum prep_conjugate->incubate_serum incubate_pbs Incubate Conjugate in PBS @ 37°C (Control) prep_conjugate->incubate_pbs sampling Collect Aliquots at Time Points incubate_serum->sampling incubate_pbs->sampling precipitation Protein Precipitation (Cold Acetonitrile) sampling->precipitation centrifugation Centrifuge to Pellet Proteins precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant hplc Analyze by Radio-HPLC supernatant->hplc quantification Quantify Intact Conjugate hplc->quantification end End quantification->end

Caption: Workflow for assessing the serum stability of conjugates.

LogicalRelationships Factors Influencing Serum Stability of this compound Conjugates cluster_components Conjugate Components cluster_environment Serum Environment center Overall Serum Stability dota DOTA Chelate Stability (High) dota->center peg PEG5 Linker (Improves Solubility) peg->center dbco DBCO Moiety (Potential Hydrophobicity/Aggregation) dbco->center biomolecule Conjugated Biomolecule (e.g., Peptide, Antibody) biomolecule->center enzymes Serum Enzymes (Proteases, etc.) enzymes->biomolecule Degradation proteins Serum Proteins (e.g., Transferrin) proteins->dota Transchelation (Low Probability)

Caption: Key factors affecting the stability of this compound.

References

How to improve the specific activity of Dota-peg5-C6-dbco radiolabeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the specific activity of DOTA-PEG5-C6-DBCO radiolabeling.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing low radiochemical yield and low specific activity. What are the most common causes?

Low radiolabeling efficiency is often attributable to several critical factors: suboptimal reaction conditions (primarily pH), the presence of competing metal ion contaminants, inadequate precursor concentration, or degradation of reagents. A systematic evaluation of each of these factors is the most effective troubleshooting approach.

Q2: How critical is the pH of the reaction mixture for achieving high specific activity?

The pH of the reaction medium is a critical parameter for successful DOTA radiolabeling. The optimal pH for chelating most radiometals with DOTA is in the acidic range, typically between 4.0 and 5.0.[1][2][3]

  • pH below 4.0: Can lead to protonation of the DOTA chelator, which significantly slows down the reaction kinetics and reduces labeling efficiency.[1][3]

  • pH above 5.0: May cause the formation of radiometal hydroxides, which are insoluble and cannot be efficiently chelated by DOTA.[1][3]

It is crucial to use a suitable buffer, such as ammonium (B1175870) acetate (B1210297) or sodium acetate, to maintain the optimal pH throughout the reaction.

Q3: Could trace metal contamination be the reason for our low specific activity?

Yes, this is a very common cause of low specific activity. DOTA is a powerful chelator that can bind to a variety of di- and trivalent metal ions. The presence of even trace amounts of metal contaminants (e.g., Fe³⁺, Cu²⁺, Zn²⁺, Pb²⁺, Al³⁺) in your reagents, buffers, or on your labware can compete with the radionuclide for the DOTA chelator.[2] This "cold" metal-DOTA complex will not be radioactive, thereby lowering the overall specific activity of your final product.

Q4: How can we prevent and remove trace metal contamination?

Proactive prevention is the best strategy. All solutions and equipment that will come into contact with your this compound conjugate must be as free of contaminating metals as possible.

  • Use High-Purity Reagents: Employ high-purity, metal-free water and reagents for all your preparations.

  • Acid-Wash Labware: All labware (e.g., plastic tubes, pipette tips) should be washed with acid (e.g., 0.1 M HCl) and then thoroughly rinsed with metal-free water.[2]

  • Chelating Resin Treatment: Consider treating your buffers and precursor solutions with a chelating resin like Chelex® 100 to remove any residual metal contaminants.[4][5] This should be done before adding the this compound or the radionuclide.

Q5: What is the optimal temperature and incubation time for the radiolabeling reaction?

The optimal temperature and time depend on the specific radionuclide being used. However, for many common radiometals like ¹⁷⁷Lu and ⁹⁰Y, heating is required to achieve efficient labeling.

  • ¹⁷⁷Lu and ⁹⁰Y: Labeling is typically complete within 20-30 minutes at temperatures ranging from 80°C to 100°C.[1][3]

  • ⁶⁸Ga: Due to its shorter half-life, labeling is often performed at higher temperatures (e.g., 95°C) for a shorter duration (10-15 minutes).[6]

  • ⁶⁴Cu: Can often be labeled at lower temperatures, sometimes even at room temperature or 37°C, though this may require longer incubation times.

It is always recommended to perform optimization experiments to determine the ideal temperature and time for your specific setup and radionuclide.

Q6: How does the concentration of the this compound precursor affect the specific activity?

The concentration of the precursor is a key factor in determining the final specific activity. To achieve a high specific activity, you want to use the lowest possible amount of the this compound precursor that still results in a high radiochemical yield. Using a large excess of the precursor will lead to a lower specific activity, as a significant portion of the DOTA molecules will remain unlabeled.

Q7: We are seeing degradation of our radiolabeled product over time. What could be the cause and how can we prevent it?

Degradation of the radiolabeled product is often due to radiolysis, where the radiation emitted by the radionuclide generates reactive oxygen species that can damage the molecule. This can be mitigated by the addition of quenchers or antioxidants to the reaction mixture and the final product solution.

Commonly used quenchers include:

  • Ascorbic acid

  • Gentisic acid

  • Ethanol

The choice and concentration of the quencher may need to be optimized for your specific application.

Data Summary Tables

Table 1: General Radiolabeling Conditions for DOTA-Conjugates

ParameterRecommended RangeNotes
pH 4.0 - 5.0Critical for optimal chelation.[1][2][3]
Temperature 80 - 100 °CDependent on the radionuclide.[1][3]
Incubation Time 15 - 30 minutesDependent on temperature and radionuclide.[1][3]
Buffer Ammonium Acetate or Sodium AcetateHelps maintain the optimal pH.
Quencher Ascorbic acid, Gentisic acidHelps prevent radiolysis.

Table 2: Troubleshooting Guide for Low Specific Activity

IssuePotential CauseRecommended Action
Low Radiochemical Yield Suboptimal pHVerify pH of the reaction mixture is between 4.0 and 5.0.
Metal ContaminationUse metal-free reagents and acid-washed labware. Treat buffers with Chelex® 100.[2][4][5]
Insufficient HeatingEnsure the reaction is heated to the optimal temperature for the specific radionuclide.
Reagent DegradationUse fresh, properly stored this compound and radionuclide.
High Radiochemical Yield but Low Specific Activity Excess PrecursorReduce the amount of this compound used in the reaction.
Carrier-Added RadionuclideUse a "no-carrier-added" radionuclide if possible to maximize specific activity.
Product Degradation (Post-Labeling) RadiolysisAdd a quencher like ascorbic acid or gentisic acid to the final product.

Experimental Protocols

Note: The following protocols are generalized for DOTA-conjugates and should be optimized for your specific this compound molecule and intended application.

Protocol 1: Preparation of Metal-Free Buffers
  • Reagents and Materials:

    • High-purity water (18 MΩ·cm)

    • Ammonium acetate or Sodium acetate (metal-free grade)

    • Chelex® 100 resin

    • Acid-washed glassware and plasticware

  • Procedure:

    • Prepare the desired buffer solution (e.g., 0.1 M Ammonium Acetate) in high-purity water.

    • Add Chelex® 100 resin (approximately 1-2 g per 100 mL of buffer).

    • Stir the solution gently for at least 4 hours, or preferably overnight, at room temperature.

    • Carefully decant or filter the buffer to remove the Chelex® 100 resin.

    • Adjust the pH to the desired value (e.g., 4.5) using a metal-free acid or base.

    • Sterile-filter the final buffer solution.

Protocol 2: Radiolabeling of this compound with ¹⁷⁷Lu (Example)
  • Reagents and Materials:

    • This compound stock solution (in metal-free water or buffer)

    • ¹⁷⁷LuCl₃ in 0.05 M HCl (no-carrier-added)

    • Metal-free ammonium acetate buffer (0.1 M, pH 4.5)

    • Quencher solution (e.g., 50 mg/mL ascorbic acid in metal-free water)

    • Sterile, acid-washed reaction vials

  • Procedure:

    • In a sterile reaction vial, add a predetermined amount of the this compound stock solution.

    • Add the ammonium acetate buffer to the vial.

    • Add the desired amount of ¹⁷⁷LuCl₃ solution to the vial.

    • Gently mix the solution and verify that the final pH is between 4.0 and 5.0.

    • Incubate the reaction vial in a heating block at 95°C for 20-30 minutes.[1][3]

    • After incubation, allow the vial to cool to room temperature.

    • Add a small volume of the quencher solution to the final product to prevent radiolysis.

    • Perform quality control (see Protocol 3) to determine radiochemical purity and specific activity.

Protocol 3: Quality Control using HPLC and TLC

A. Radio-HPLC

  • System: HPLC system with a radioactivity detector and a UV detector.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water with 0.1% TFA (Solvent A) and acetonitrile (B52724) with 0.1% TFA (Solvent B).

  • Procedure:

    • Inject a small aliquot of the reaction mixture onto the HPLC column.

    • Monitor the elution profile with both the radioactivity and UV detectors.

    • The radiolabeled product should be a single peak that is positive on the radioactivity detector. Unchelated radionuclide will typically elute at a different retention time.

    • Calculate the radiochemical purity by integrating the area under the desired radioactive peak and dividing it by the total radioactive area.

B. Radio-TLC

  • Stationary Phase: Silica gel TLC plates.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 1:1 v/v) or a citrate (B86180) buffer solution.

  • Procedure:

    • Spot a small amount of the reaction mixture onto the TLC plate.

    • Develop the plate in the mobile phase.

    • Analyze the plate using a radio-TLC scanner.

    • The radiolabeled DOTA-conjugate will typically have a different Rf value than the free radionuclide.

    • Calculate the radiochemical purity based on the distribution of radioactivity on the plate.

Visualizations

Radiolabeling_Workflow cluster_prep Preparation cluster_reaction Radiolabeling Reaction cluster_qc Quality Control reagents Metal-Free Reagents (Water, Buffers) reaction_vial Reaction Vial (pH 4.0-5.0) reagents->reaction_vial precursor This compound precursor->reaction_vial radionuclide Radionuclide (e.g., ¹⁷⁷LuCl₃) radionuclide->reaction_vial heating Incubation (e.g., 95°C, 20-30 min) reaction_vial->heating hplc Radio-HPLC heating->hplc tlc Radio-TLC heating->tlc final_product Radiolabeled Product (+ Quencher) hplc->final_product High Purity tlc->final_product High Purity

Caption: Experimental workflow for this compound radiolabeling.

Troubleshooting_Logic cluster_low_rcp Troubleshoot Low RCP cluster_high_rcp Troubleshoot High RCP / Low SA start Low Specific Activity check_rcp Check Radiochemical Purity (RCP) start->check_rcp rcp_low Low RCP check_rcp->rcp_low < 95% rcp_high High RCP check_rcp->rcp_high > 95% check_ph Verify pH (4.0-5.0) rcp_low->check_ph check_precursor Reduce Precursor Amount rcp_high->check_precursor check_metals Check for Metal Contamination check_ph->check_metals check_temp Optimize Temperature/Time check_metals->check_temp check_reagents Verify Reagent Integrity check_temp->check_reagents check_radionuclide Use 'No-Carrier-Added' Radionuclide check_precursor->check_radionuclide

Caption: Logical troubleshooting guide for low specific activity.

References

Dota-peg5-C6-dbco storage and stability best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for the storage, handling, and troubleshooting of Dota-peg5-C6-dbco.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: Proper storage is crucial to maintain the stability and reactivity of this compound. For long-term storage, the solid powder should be stored at -20°C for up to three years. When in solvent, it is recommended to store the solution at -80°C for up to six months or at -20°C for up to one month.[1] To prevent degradation from moisture, it is important to allow the vial to equilibrate to room temperature before opening.

Q2: What solvents are compatible with this compound?

A2: this compound is soluble in a variety of solvents, including water, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile (B52724).[] When preparing an aqueous stock solution, it is best practice to filter and sterilize the solution, for example, by using a 0.22 μm filter.[1]

Q3: Is this compound sensitive to light or humidity?

A3: Yes, the dibenzocyclooctyne (DBCO) group within the molecule can be sensitive to environmental factors. It is recommended to avoid prolonged exposure to light. Additionally, some DBCO-containing reagents, particularly those with NHS esters, are moisture-sensitive. To minimize hydrolysis, always allow the product to reach room temperature in a desiccator before opening the vial.

Q4: What are the signs of degradation of this compound?

A4: Visual signs of degradation are not always apparent. The most reliable indicator of degradation is a decrease in the compound's reactivity in click chemistry reactions. Analytically, degradation can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC), where the appearance of new peaks or a decrease in the main peak's area can indicate the presence of impurities or degradation products.

Storage and Stability Data

The following table summarizes the recommended storage conditions and stability data for this compound.

FormStorage TemperatureShelf Life
Solid (Powder)-20°CUp to 3 years
In Solvent-80°CUp to 6 months
In Solvent-20°CUp to 1 month

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments with this compound.

Issue 1: Low or No Yield in Click Chemistry Reaction

If you are experiencing a low or no product yield in your strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, consider the following potential causes and solutions.

Potential CauseTroubleshooting Steps
Degraded Reagents The DBCO group can lose reactivity over time. Ensure that the this compound has been stored correctly and is within its shelf life. Use fresh reagents whenever possible. For moisture-sensitive reagents, ensure they are brought to room temperature before opening to prevent condensation.
Suboptimal Reaction Conditions Optimize the reaction conditions. DBCO-azide reactions are generally efficient at temperatures ranging from 4°C to 37°C, with higher temperatures leading to faster reaction rates. Typical reaction times are between 4 to 12 hours at room temperature. For sensitive biomolecules, consider an overnight reaction at 4°C. Ensure the pH of the reaction buffer is within the optimal range (typically pH 7.0-8.5).
Incorrect Molar Ratios A common starting point is to use a molar excess of one of the reactants. A general recommendation is to use 1.5 to 3 molar equivalents of the DBCO-containing molecule for every 1 mole equivalent of the azide-containing molecule. If the azide-activated molecule is more precious, this ratio can be inverted.
Incompatible Buffer Components Avoid using buffers that contain sodium azide (B81097) (NaN₃). The azide anion can react with the DBCO group, competing with your azide-containing molecule and reducing the yield of your desired product.[3] Also, be aware that the DBCO group can show instability in the presence of reducing agents like TCEP and thiols such as glutathione (B108866) (GSH).
Inefficient Purification Ensure that your purification method (e.g., size exclusion chromatography, dialysis, or HPLC) is suitable for your product and is being performed correctly to avoid loss of the final conjugate.

Troubleshooting Workflow for Low Reaction Yield

Troubleshooting_Workflow start Low or No Reaction Yield check_reagents Check Reagent Stability (Storage, Age) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, pH) check_reagents->check_conditions Stable solution_reagents Use Fresh Reagents check_reagents->solution_reagents Degraded? check_ratio Verify Molar Ratios check_conditions->check_ratio Optimal solution_conditions Optimize Conditions check_conditions->solution_conditions Suboptimal? check_buffer Analyze Buffer Composition (Azide, Thiols) check_ratio->check_buffer Correct solution_ratio Adjust Molar Ratios check_ratio->solution_ratio Incorrect? check_purification Evaluate Purification Method check_buffer->check_purification Compatible solution_buffer Use Compatible Buffer check_buffer->solution_buffer Incompatible? solution_purification Optimize Purification check_purification->solution_purification Inefficient?

A decision tree for troubleshooting low yield in DBCO click chemistry.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Purity and Stability of this compound by HPLC

This protocol provides a general method for assessing the purity of this compound and monitoring its stability over time.

Materials:

  • This compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA) or Formic acid (FA)

  • Reverse-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water) at a concentration of 1 mg/mL. Dilute the stock solution with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA or FA in water.

    • Mobile Phase B: 0.1% TFA or FA in acetonitrile.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection Wavelength: Monitor at wavelengths relevant to the DBCO chromophore (around 309 nm) and potentially the DOTA moiety if it has a characteristic absorbance.

    • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it over time to elute the compound. An example gradient is:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-35 min: 95% to 5% B

      • 35-40 min: 5% B

  • Analysis: Inject the prepared sample and analyze the resulting chromatogram. The purity can be estimated by the relative area of the main peak. For stability studies, analyze aliquots of the sample stored under different conditions at various time points and compare the chromatograms to the initial analysis.

Experimental Workflow for Purity Assessment

Purity_Assessment_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_sample Prepare this compound Stock and Working Solutions hplc_setup Set Up HPLC System (Column, Flow Rate, Gradient) prep_sample->hplc_setup prep_mobile_phase Prepare Mobile Phases A and B prep_mobile_phase->hplc_setup inject_sample Inject Sample hplc_setup->inject_sample run_hplc Run HPLC Method inject_sample->run_hplc acquire_data Acquire Chromatogram run_hplc->acquire_data analyze_peaks Analyze Peak Area and Retention Time acquire_data->analyze_peaks determine_purity Determine Purity / Assess Degradation analyze_peaks->determine_purity

A workflow diagram for assessing the purity of this compound via HPLC.

References

Technical Support Center: Troubleshooting DBCO Reactions in Biological Media

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using Dibenzocyclooctyne (DBCO) in biological experiments. Find answers to frequently asked questions and troubleshoot common issues to ensure the success of your conjugation strategies.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of DBCO and what makes it suitable for biological applications?

Dibenzocyclooctyne (DBCO) reagents are primarily used for copper-free "click chemistry," specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][3][4][5] This reaction occurs between a DBCO group and an azide (B81097) group, forming a stable triazole linkage.[1][3][6] The key advantages of using DBCO in biological systems are:

  • Bioorthogonality: DBCO and azides are abiotic functional groups that do not typically participate in or interfere with native biological processes.[3][5][6][]

  • Biocompatibility: The reaction does not require a cytotoxic copper catalyst, making it suitable for experiments in living cells and whole organisms.[3][4][5][][8]

  • Mild Reaction Conditions: The reaction proceeds efficiently in aqueous buffers under physiological pH and temperature.[1][3][4][9]

  • High Efficiency and Specificity: The reaction is highly specific between the DBCO and azide groups, leading to high yields with minimal byproduct formation.[1][4][6]

Q2: What are the known side reactions of DBCO in a biological environment?

The most significant side reaction of DBCO in biological media is the thiol-yne addition reaction with free sulfhydryl groups (-SH), which are present on cysteine residues in proteins and in molecules like glutathione.[2] While the intended reaction with azides is significantly faster, this off-target reaction can lead to non-specific labeling and should be considered during experimental design.[2][8]

Q3: How stable is DBCO and its conjugates in biological media?

The stability of DBCO and its conjugates can be influenced by several factors:

  • DBCO Reagent Stability: DBCO reagents, particularly in solution, can be sensitive to acidic conditions.[10] It is also known that the hydrophobicity of the DBCO group can sometimes lead to aggregation and faster clearance in vivo.[11][12][13] For long-term storage, it is recommended to avoid azide- and thiol-containing buffers.[14] DBCO-modified antibodies have been observed to lose 3-5% of their reactivity towards azides over four weeks at 4°C or -20°C.[14]

  • Conjugate Stability: The triazole linkage formed from the SPAAC reaction is generally very stable under physiological conditions.[1][3][6] However, the overall stability of a DBCO-biomolecule conjugate in serum will also depend on the stability of the biomolecule itself and any other linkers used.[11]

Q4: Can I monitor the progress of my DBCO-azide reaction?

Yes, the progress of a DBCO-azide reaction can be monitored using UV-Vis spectroscopy. DBCO has a characteristic absorbance maximum at approximately 310 nm, which decreases as it is consumed during the reaction.[4][15] This allows for real-time or time-point-based tracking of the reaction progress.[4]

Troubleshooting Guide

Issue 1: Low or No Conjugation of DBCO-labeled Molecule with Azide Partner
Possible Cause Troubleshooting Step
Inefficient DBCO Labeling Confirm that your initial biomolecule was successfully labeled with DBCO. This can be assessed by HPLC, where the DBCO-labeled molecule will have a longer retention time due to increased hydrophobicity, or by mass spectrometry to confirm the mass increase.[2][16]
Degraded DBCO Reagent DBCO-NHS esters are moisture-sensitive.[17] Ensure they are stored properly and brought to room temperature before opening to prevent condensation. Use freshly prepared solutions for labeling.
Suboptimal Reaction Conditions Optimize reaction conditions such as concentration of reactants, temperature, and incubation time. Reactions are more efficient at higher concentrations.[14][18] While many reactions proceed well at room temperature, incubating at 37°C or for longer durations (e.g., overnight at 4°C) can improve yields.[9][14][17][18]
Presence of Competing Reagents Ensure that your buffers do not contain azides, which would compete with your azide-labeled molecule for reaction with DBCO.[4][14][18]
Steric Hindrance The accessibility of the DBCO or azide group on your biomolecules can affect reaction efficiency. Consider using longer PEG linkers to reduce steric hindrance.[4][9]
Issue 2: Non-Specific Labeling or High Background
Possible Cause Troubleshooting Step
Thiol-yne Side Reaction Free thiols on proteins (cysteines) can react with DBCO.[2] To mitigate this, you can block free thiols using alkylating agents like Iodoacetamide (IAM) or N-ethylmaleimide (NEM) prior to adding your DBCO reagent.[2] However, be mindful that this may affect protein function.
Hydrophobic Interactions The hydrophobicity of the DBCO core can lead to non-specific binding of DBCO-labeled molecules to proteins or surfaces.[11][12][13] Using DBCO reagents with integrated hydrophilic PEG spacers can help reduce this issue.[5][9]
Excess Reagent Ensure that any excess, unreacted DBCO reagent is removed after the initial labeling step using methods like desalting columns, dialysis, or spin filtration before proceeding to the reaction with the azide partner.[3][15][17]
Issue 3: Precipitation of Labeled Protein
Possible Cause Troubleshooting Step
High Molar Excess of DBCO-NHS Ester Using a very high molar excess of a hydrophobic DBCO-NHS ester can lead to protein precipitation.[19] It is recommended to perform a titration to find the optimal molar ratio of the labeling reagent to your protein.
High Concentration of Organic Solvent DBCO-NHS esters are often dissolved in DMSO or DMF.[3][17] Keep the final concentration of the organic solvent in the reaction mixture low (typically under 20%, and for many proteins, under 10-15%) to avoid protein precipitation.[4][14]
Protein Instability The labeling process itself or changes in the buffer composition might affect the stability of your protein. Ensure your protein is in a buffer that maintains its stability and solubility throughout the labeling and conjugation process.

Quantitative Data Summary

The following tables provide a summary of key quantitative data related to DBCO reactions to aid in experimental design.

Table 1: Reaction Kinetics of Cyclooctynes with Azides

CyclooctyneAzide PartnerSecond-Order Rate Constant (k₂)ConditionsReference
DBCOBenzyl Azide0.24 M⁻¹s⁻¹CH₃CN:H₂O (3:1)[20]
DBCOPhenyl Azide0.033 M⁻¹s⁻¹CH₃CN:H₂O (3:1)[20]
BCNBenzyl Azide0.07 M⁻¹s⁻¹CH₃CN:H₂O (3:1)[20]
BCNPhenyl Azide0.2 M⁻¹s⁻¹CH₃CN:H₂O (3:1)[20]

Table 2: Recommended Reaction Parameters for DBCO Labeling and Conjugation

ParameterRecommended ValueContextReference(s)
Molar Excess of DBCO-NHS Ester 10- to 40-foldFor labeling primary amines on proteins.[3][17]
Molar Excess of Azide Reagent 1.5- to 4-foldFor reaction with a DBCO-functionalized protein.[9][15]
Reaction Time (Labeling) 60 minutesFor DBCO-NHS ester reaction with proteins at room temperature.[3][17]
Reaction Time (Conjugation) 2 - 12 hoursAt room temperature or 4°C.[9][14][15][18]
Final DMSO/DMF Concentration < 20%To maintain protein solubility.[4][14]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with a DBCO-NHS Ester
  • Protein Preparation: Ensure your protein (0.5–5 mg/mL) is in an amine-free buffer, such as PBS, at a pH of 7.2-7.4.[3][17] If the protein solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting column or dialysis.[17][18]

  • Prepare DBCO-NHS Ester Solution: Prepare a fresh stock solution of the DBCO-NHS ester (e.g., 10 mM) in anhydrous DMSO or DMF.[3]

  • Labeling Reaction: Add a 10- to 40-fold molar excess of the DBCO-NHS ester stock solution to your protein sample.[3][17] Ensure the final concentration of the organic solvent is kept low (e.g., <20%) to prevent protein precipitation.[14]

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature.[3][17]

  • Quenching (Optional): To stop the reaction, you can add a quenching solution such as 1 M Tris-HCl, pH 8.0.[3]

  • Purification: Remove the excess, unreacted DBCO-NHS ester using a spin desalting column, dialysis, or another suitable protein purification method.[3][15][17] The purified DBCO-labeled protein is now ready for conjugation with an azide-containing molecule.

Protocol 2: Assessing Off-Target Thiol-yne Reaction
  • Sample Preparation: Prepare three samples of your thiol-containing protein in PBS.

    • Sample A (Reduced): Treat with 10 mM DTT for 30 minutes at room temperature to reduce all cysteine residues. Remove DTT using a desalting column.

    • Sample B (Alkylated Control): After reduction with DTT, add 50 mM Iodoacetamide (IAM) and incubate for 1 hour in the dark to block the free thiols. Remove excess IAM.

    • Sample C (Untreated Control): No treatment.

  • Reaction with DBCO: Add a 10-fold molar excess of your DBCO reagent to each of the three samples. Incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Analysis: Analyze the reaction products by SDS-PAGE to look for a shift in molecular weight, which would indicate conjugation. For more definitive results, use mass spectrometry to identify the precise molecular weight of the protein products.[2] A significant mass increase in Sample A that is absent or greatly reduced in Sample B would indicate a reaction with thiols.[2]

Visualized Workflows and Pathways

DBCO_Reaction_Pathway Primary and Side Reaction Pathways of DBCO DBCO DBCO-Functionalized Molecule SPAAC_Product Stable Triazole Conjugate (Desired Product) DBCO->SPAAC_Product SPAAC Reaction (Fast, Bioorthogonal) Thiol_Adduct Thiol-yne Adduct (Side Product) DBCO->Thiol_Adduct Thiol-yne Addition (Slower, Side Reaction) Azide Azide-Functionalized Molecule Thiol Thiol-Containing Molecule (e.g., Cysteine) Troubleshooting_Workflow Troubleshooting Low DBCO Conjugation Yield Start Low Conjugation Yield Observed Check_Labeling Confirm DBCO Labeling (HPLC / MS)? Start->Check_Labeling Labeling_OK Labeling Confirmed Check_Labeling->Labeling_OK Yes Labeling_Bad Labeling Inefficient Check_Labeling->Labeling_Bad No Check_Reaction Optimize Conjugation Conditions? Labeling_OK->Check_Reaction Optimize_Labeling Optimize Labeling: - Use fresh reagent - Check buffer (no amines) - Adjust molar ratio Labeling_Bad->Optimize_Labeling Optimize_Labeling->Check_Labeling Reaction_OK Yield Improved Check_Reaction->Reaction_OK Yes Reaction_Bad Still Low Yield Check_Reaction->Reaction_Bad No End_Success Successful Conjugation Reaction_OK->End_Success Optimize_Reaction Optimize Reaction: - Increase concentration - Increase time/temp - Check for competing azides Reaction_Bad->Optimize_Reaction Consider_Sterics Consider Steric Hindrance (Use longer linkers) Reaction_Bad->Consider_Sterics Optimize_Reaction->Check_Reaction End_Further Further Troubleshooting Consider_Sterics->End_Further

References

Technical Support Center: Optimizing DOTA Chelation with Radiometals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DOTA chelation of radiometals.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for radiolabeling DOTA-conjugated molecules?

A1: The optimal pH for DOTA chelation is a critical parameter that depends on the specific radiometal being used. Generally, a slightly acidic pH range is preferred to ensure the DOTA chelator is sufficiently deprotonated for efficient complexation while preventing the hydrolysis of the radiometal at higher pH values.[1][2] For many trivalent radiometals like Lutetium-177 and Yttrium-90, a pH range of 4.0-4.5 is widely accepted as optimal.[1][2][3]

Q2: Why is maintaining the correct pH so important for DOTA chelation?

A2: The pH of the reaction mixture directly influences two competing factors: the deprotonation of the DOTA chelator and the hydrolysis of the radiometal. The carboxyl groups of DOTA must be deprotonated to effectively coordinate with the radiometal. As the pH increases, the degree of deprotonation increases, which can enhance the kinetics of complex formation.[3] However, if the pH is too high (typically above 5), radiometals can form insoluble hydroxides, rendering them unavailable for chelation.[1][2] Conversely, at a pH that is too low (below 4), the kinetics of the labeling reaction can be significantly slowed down.[1][2]

Q3: What are the recommended pH ranges for specific radiometals with DOTA?

A3: The optimal pH can vary for different radiometals. Below is a summary of recommended pH ranges for commonly used radiometals with DOTA-conjugates:

RadiometalRecommended pH RangeReference
Gallium-68 (⁶⁸Ga) 3.5 - 4.0[4][5]
Lutetium-177 (¹⁷⁷Lu) 4.0 - 5.0[1][6]
Actinium-225 (²²⁵Ac) 5.5 - 8.5[7][8]
Yttrium-90 (⁹⁰Y) 4.0 - 4.5[1][2]
Indium-111 (¹¹¹In) 4.0 - 4.5[1][2]
Scandium-43/44 (⁴³/⁴⁴Sc) 4.0 - 5.5[9]

Q4: What common buffers are used to maintain the optimal pH during radiolabeling?

A4: Sodium acetate (B1210297) buffer is frequently used to maintain the pH in the optimal range for many DOTA radiolabeling reactions, particularly for ¹⁷⁷Lu and ⁶⁸Ga.[5][10] For ²²⁵Ac, TRIS buffer has been shown to be effective at a higher pH of 8.5.[7][8] The choice and concentration of the buffer are important to ensure stable pH throughout the reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the pH optimization of DOTA chelation.

Issue Potential Cause Troubleshooting Steps
Low Radiolabeling Yield Suboptimal pH: The pH of the reaction mixture is outside the optimal range for the specific radiometal.- Verify the pH of your reaction mixture using a calibrated pH meter. - Adjust the pH to the recommended range for your radiometal using an appropriate buffer (e.g., sodium acetate).[3][10]
Radiometal Hydrolysis: The pH is too high, leading to the formation of radiometal hydroxides.[1][2]- Lower the pH of the reaction mixture to the optimal range. - Consider adding the radiometal to the buffered DOTA-conjugate solution to minimize localized high pH.
Slow Reaction Kinetics: The pH is too low, slowing down the chelation process.[1][2]- Increase the pH to the lower end of the optimal range. - Increase the reaction temperature or time as per established protocols for the specific conjugate.
Formation of Precipitate Radiometal Colloid/Hydroxide Formation: The pH is too high, causing the radiometal to precipitate out of the solution.- Immediately lower the pH of the solution. - For future reactions, ensure the buffering capacity is sufficient to handle the addition of the radiometal solution, which may be acidic or basic.
Inconsistent Results Inaccurate pH Measurement: The pH meter is not properly calibrated, or pH indicator strips are not providing accurate readings.- Calibrate your pH meter before each use with fresh, certified calibration buffers. - If possible, use a micro pH electrode for small reaction volumes.
Buffer Degradation: The buffer has been stored improperly or is past its expiration date.- Prepare fresh buffer solutions regularly. - Store buffers at the recommended temperature and protect them from contamination.

Experimental Protocols

General Protocol for pH Optimization of DOTA Radiolabeling

This protocol provides a general framework for determining the optimal pH for a new DOTA-conjugated molecule with a specific radiometal.

Materials:

  • DOTA-conjugated peptide/antibody

  • Radiometal solution (e.g., ¹⁷⁷LuCl₃, ⁶⁸GaCl₃)

  • Buffers: 0.1 M Sodium Acetate (pH 3.5, 4.0, 4.5, 5.0, 5.5), 0.1 M TRIS (pH 7.5, 8.0, 8.5)

  • Metal-free water

  • Heating block or water bath

  • Radio-TLC or Radio-HPLC system for quality control

Procedure:

  • Prepare a series of reaction vials, each containing the DOTA-conjugated molecule at a fixed concentration.

  • To each vial, add a different buffer to achieve a range of pH values (e.g., from 3.5 to 8.5).

  • Add a known amount of the radiometal to each vial.

  • Incubate the reactions at the recommended temperature for the specific radiometal (e.g., 80-95°C for ¹⁷⁷Lu and ⁶⁸Ga).[1][2][5]

  • Take aliquots at different time points (e.g., 5, 15, 30 minutes) to assess the kinetics of the reaction.

  • Quench the reaction by adding a chelator like DTPA or by cooling on ice.

  • Analyze the radiochemical yield of each sample using Radio-TLC or Radio-HPLC.

  • The optimal pH is the one that provides the highest radiochemical yield in the shortest amount of time, with minimal formation of impurities.

Visualizations

pH_Optimization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Start prep_dota Prepare DOTA-conjugate solution start->prep_dota prep_buffers Prepare buffers at varying pH start->prep_buffers prep_radiometal Prepare radiometal solution start->prep_radiometal mix Mix DOTA-conjugate, buffer, and radiometal prep_dota->mix prep_buffers->mix prep_radiometal->mix incubate Incubate at optimal temperature mix->incubate qc Perform Radio-TLC/ Radio-HPLC incubate->qc determine_rcy Determine radiochemical yield (RCY) qc->determine_rcy end Identify Optimal pH determine_rcy->end

Caption: Experimental workflow for determining the optimal pH for DOTA radiolabeling.

pH_Effect_on_Chelation cluster_ph pH Scale cluster_dota DOTA Chelator cluster_metal Radiometal cluster_outcome Chelation Outcome low_ph Low pH (<4) optimal_ph Optimal pH (4-5.5) dota_protonated Protonated (Low Reactivity) low_ph->dota_protonated metal_free Free Metal Ion (Available) low_ph->metal_free high_ph High pH (>5.5) dota_deprotonated Deprotonated (High Reactivity) optimal_ph->dota_deprotonated optimal_ph->metal_free high_ph->dota_deprotonated metal_hydroxide Metal Hydroxide (Unavailable) high_ph->metal_hydroxide slow_chelation Slow Chelation dota_protonated->slow_chelation efficient_chelation Efficient Chelation dota_deprotonated->efficient_chelation metal_free->slow_chelation metal_free->efficient_chelation no_chelation No Chelation metal_hydroxide->no_chelation

Caption: The relationship between pH, DOTA protonation, radiometal state, and chelation efficiency.

References

Technical Support Center: Post-Reaction Purification of Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of unconjugated Dota-peg5-C6-dbco following a bioconjugation reaction. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for common purification techniques.

Comparison of Purification Methods

Choosing the appropriate purification method is critical for obtaining a high-purity bioconjugate, free of residual unconjugated linker. The selection depends on factors such as sample volume, desired purity, process time, and scalability. Below is a comparison of the three most common techniques: Size Exclusion Chromatography (SEC), Tangential Flow Filtration (TFF), and Dialysis.

ParameterSize Exclusion Chromatography (SEC)Tangential Flow Filtration (TFF)Dialysis
Principle Separation based on molecular size. Larger molecules (conjugate) elute first, while smaller molecules (unconjugated linker) are retained in the porous beads of the column.Separation based on molecular size using a semi-permeable membrane. The sample flows tangentially across the membrane, and smaller molecules pass through as permeate while the larger conjugate is retained.Separation based on molecular size via diffusion across a semi-permeable membrane. Small molecules move from a high concentration (the sample) to a low concentration (the dialysis buffer) until equilibrium is reached.
Typical Recovery Yield >90%>90%[]>90%
Purity Achieved High (>95%)High (>95%)Moderate to High (>90%)
Processing Time 1-4 hours2-8 hours[2]12-48 hours[3]
Scalability Good for lab scale; can be challenging and costly for large industrial scale.Excellent; easily scalable from lab to industrial volumes.Limited for large volumes; becomes impractical and time-consuming at industrial scale.[3]
Key Advantage High resolution and ability to separate aggregates from the monomeric conjugate.Fast, scalable, and can simultaneously concentrate the sample.[4]Simple setup and gentle on the biomolecule.
Key Disadvantage Potential for sample dilution; columns can be expensive.Can be harsh on sensitive biomolecules due to shear stress.Very slow and requires large volumes of buffer.[3]

Experimental Protocols

Size Exclusion Chromatography (SEC)

This method, also known as gel filtration, separates molecules based on their size. It is highly effective for removing small molecules like unconjugated this compound from larger bioconjugates.

Methodology:

  • Column Selection: Choose a size exclusion chromatography column with a fractionation range appropriate for separating the bioconjugate from the unconjugated linker. For a typical antibody conjugate (~150 kDa) and the this compound linker (~1 kDa), a resin with an exclusion limit well above 150 kDa and a fractionation range that includes 1 kDa is suitable.

  • Equilibration: Equilibrate the column with a suitable buffer (e.g., PBS, pH 7.4) at a constant flow rate until a stable baseline is achieved. This typically requires 2-3 column volumes of buffer.

  • Sample Loading: Load the post-reaction mixture onto the column. The sample volume should not exceed 5% of the total column volume to ensure optimal resolution.

  • Elution: Elute the sample with the equilibration buffer at a pre-determined flow rate. The larger bioconjugate will elute first, followed by the smaller, unconjugated linker.

  • Fraction Collection: Collect fractions as the sample elutes from the column. Monitor the elution profile using a UV detector at 280 nm. The first major peak corresponds to the purified bioconjugate.

  • Analysis: Analyze the collected fractions containing the bioconjugate for purity and concentration.

SEC_Workflow cluster_prep Preparation cluster_process Process cluster_analysis Analysis Column Select SEC Column Equilibrate Equilibrate Column Column->Equilibrate 2-3 CV Buffer Load Load Sample Equilibrate->Load Inject Sample Elute Elute with Buffer Load->Elute Collect Collect Fractions Elute->Collect Monitor UV 280nm Analyze Analyze Fractions Collect->Analyze TFF_Workflow cluster_prep Preparation cluster_process Process cluster_analysis Analysis System Select TFF System & Membrane Prepare Prepare & Condition System System->Prepare Load Load Sample Prepare->Load Concentrate1 Initial Concentration (Optional) Load->Concentrate1 Diafilter Diafiltration (Buffer Exchange) Concentrate1->Diafilter 5-10 Diavolumes Concentrate2 Final Concentration Diafilter->Concentrate2 Recover Recover Product Concentrate2->Recover Analyze Analyze Product Recover->Analyze Dialysis_Workflow cluster_prep Preparation cluster_process Process cluster_analysis Analysis Membrane Select & Prepare Membrane Load Load Sample into Membrane Membrane->Load Dialyze1 Dialyze in Buffer (2-4h) Load->Dialyze1 Change1 Change Buffer Dialyze1->Change1 Dialyze2 Dialyze in Fresh Buffer (2-4h) Change1->Dialyze2 Change2 Change Buffer Dialyze2->Change2 Dialyze3 Dialyze Overnight (4°C) Change2->Dialyze3 Recover Recover Sample Dialyze3->Recover Analyze Analyze Sample Recover->Analyze

References

Technical Support Center: DBCO Moiety Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on maintaining the stability of the dibenzocyclooctyne (DBCO) group to ensure successful and reproducible bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of DBCO group degradation?

A1: The primary non-enzymatic degradation pathway for the DBCO core is an acid-mediated rearrangement, specifically a 5-endo-dig cycloisomerization.[1][2] This inactivating rearrangement is particularly problematic under the strongly acidic conditions often used for peptide cleavage from a resin, such as high concentrations of trifluoroacetic acid (TFA).[1][2] Additionally, general degradation can occur over time in aqueous solutions through oxidation or the addition of water to the strained triple bond.[3]

Q2: How stable is the DBCO group in aqueous buffers?

A2: The DBCO group is generally stable in aqueous buffers at or near neutral pH (pH 6-9) for typical reaction times.[4] However, stability is influenced by pH, temperature, and incubation time. Prolonged incubation, especially at elevated temperatures or acidic pH, can lead to degradation. For instance, a DBCO-modified antibody may lose only 3-5% of its reactivity towards azides after four weeks at 4°C or -20°C, but degradation accelerates at higher temperatures like 37°C.[4][5]

Q3: What are the optimal storage conditions for DBCO-containing reagents?

A3: For long-term storage, DBCO reagents should be stored as a solid at -20°C, protected from moisture and light.[4] Stock solutions should be prepared in a dry, water-miscible organic solvent such as anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[5] These stock solutions should also be stored at -20°C and can be stable for several days to a few months. It is highly recommended to prepare aqueous working solutions fresh on the day of the experiment and to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles and moisture absorption.[4]

Q4: Which buffer components should be avoided when working with DBCO?

A4: Several common buffer components can interfere with DBCO stability and reactivity:

  • Azides: Buffers must not contain sodium azide (B81097) (often used as a preservative), as it will react directly with the DBCO group, consuming your reagent.[4][6]

  • Primary Amines (for DBCO-NHS esters): If you are using a DBCO-N-hydroxysuccinimide (NHS) ester to label a biomolecule, avoid buffers containing primary amines, such as Tris or glycine. These will compete with your target molecule for reaction with the NHS ester.[5]

  • Reducing Agents: Some reducing agents can affect the reaction. TCEP (tris(2-carboxyethyl)phosphine) has been shown to react with the DBCO group.[7] Other reducing agents like DTT can reduce the azide partner in the click reaction.[5] If reduction of disulfides is necessary, the reducing agent must be removed before conjugation.

  • Thiols: Free thiols (e.g., from cysteine residues or additives like glutathione) can potentially undergo a side reaction with the strained alkyne of the DBCO group, known as a thiol-yne addition.[8][9]

Q5: My DBCO-NHS ester is not labeling my protein efficiently. What could be the cause?

A5: The most common issue with DBCO-NHS esters is the hydrolysis of the NHS ester moiety, which is highly sensitive to moisture.[5] Ensure that the reagent is brought to room temperature before opening to prevent condensation. Use anhydrous solvents for preparing stock solutions and prepare them immediately before use.[5] The labeling reaction with primary amines is also pH-dependent and is favored at a near-neutral to slightly basic pH (pH 7-9).[5]

Data Presentation: DBCO Stability Profile

The following table summarizes the expected stability of the DBCO group under various aqueous conditions. This data is illustrative and intended as a guideline. For critical applications, an in-house stability test is recommended.

pH of Aqueous BufferTemperatureIncubation TimeExpected % Intact DBCO Reagent (Illustrative)Notes
5.025°C24 hours85 - 90%Potential for slow acid-mediated degradation of the DBCO ring.[4]
7.4 (PBS)4°C48 hours>95%Optimal short-term storage condition for working solutions.[4]
7.4 (PBS)25°C24 hours90 - 95%Good stability at room temperature for typical reaction times.[4]
7.4 (PBS)37°C24 hours80 - 85%Increased temperature accelerates the rate of degradation.[4]
8.525°C24 hours90 - 95%The DBCO group is generally stable, but other functional groups (e.g., NHS esters) may hydrolyze more rapidly at higher pH.[4]

Troubleshooting Guides

Problem: Low or No Yield in Copper-Free Click Chemistry Reaction

This is the most common issue and can be traced to several factors. Use the following guide to diagnose the problem.

TroubleshootingWorkflow start Low/No Click Product check_dbco 1. Check DBCO Reagent Integrity start->check_dbco dbco_hydrolyzed Was DBCO reagent exposed to moisture, acid, or incompatible buffers? check_dbco->dbco_hydrolyzed check_azide 2. Check Azide Reagent Integrity azide_degraded Was azide reagent properly stored? Was it exposed to reducing agents (DTT, TCEP)? check_azide->azide_degraded check_conditions 3. Review Reaction Conditions conditions_wrong Are pH, temperature, concentration, and incubation time optimal? check_conditions->conditions_wrong check_purification 4. Evaluate Purification/Analysis purification_issue Is the product being lost during purification? Is the analytical method (e.g., SDS-PAGE, HPLC) sensitive enough? check_purification->purification_issue dbco_hydrolyzed->check_azide No solution_dbco Solution: Use fresh reagent. Store properly in anhydrous solvent. Use compatible buffers. dbco_hydrolyzed->solution_dbco Yes azide_degraded->check_conditions No solution_azide Solution: Use fresh azide reagent. Remove all reducing agents prior to reaction. azide_degraded->solution_azide Yes conditions_wrong->check_purification Yes solution_conditions Solution: Optimize reaction parameters. Increase concentration or incubation time. conditions_wrong->solution_conditions No solution_purification Solution: Change purification method. Validate analytical technique with a positive control. purification_issue->solution_purification Yes

Figure 1. Troubleshooting logic for low click chemistry yield.

Experimental Protocols

Protocol 1: Aqueous Stability Assessment of a DBCO Reagent by HPLC

This protocol allows you to quantify the stability of your DBCO-containing molecule in a specific aqueous buffer over time.

Objective: To determine the rate of degradation of the DBCO moiety in an aqueous solution.

Materials:

  • DBCO-containing molecule of interest

  • Anhydrous DMSO

  • Aqueous buffer of choice (e.g., 1x PBS, pH 7.4)

  • Reverse-Phase HPLC (RP-HPLC) with a C18 column

  • UV Detector (set to monitor DBCO absorbance, ~309 nm)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Thermostated incubator or water bath

Procedure:

  • Prepare Stock Solution: Dissolve the DBCO reagent in anhydrous DMSO to a final concentration of 10 mM.

  • Prepare Working Solution: Dilute the stock solution 1:100 into your pre-warmed aqueous buffer of choice (e.g., PBS at 37°C) to a final concentration of 100 µM. Mix thoroughly.

  • Timepoint Zero (T=0): Immediately inject a 20 µL aliquot of the working solution onto the RP-HPLC. This serves as your baseline measurement.

  • Incubation: Place the vial containing the remaining working solution in a thermostated incubator at the desired temperature (e.g., 25°C or 37°C).

  • Collect Timepoints: At regular intervals (e.g., 2, 4, 8, 12, and 24 hours), inject another 20 µL aliquot onto the HPLC.

  • HPLC Analysis: Use a suitable gradient elution (e.g., 5% to 95% Mobile Phase B over 20 minutes) to separate the intact compound from any potential degradation products.

  • Data Analysis:

    • In the T=0 chromatogram, identify the peak corresponding to the intact DBCO-containing molecule.

    • Integrate the area of this peak for each subsequent timepoint.

    • Calculate the percentage of intact reagent remaining at each timepoint relative to the T=0 peak area.

    • Plot the percentage of remaining reagent versus time to determine the degradation kinetics.

StabilityWorkflow cluster_prep Preparation cluster_analysis Timepoint Analysis cluster_data Data Processing prep_stock 1. Prepare 10 mM Stock in Anhydrous DMSO prep_work 2. Dilute to 100 µM in Aqueous Buffer prep_stock->prep_work inject_t0 3. Inject T=0 Aliquot onto HPLC prep_work->inject_t0 incubate 4. Incubate at Desired Temperature inject_t0->incubate inject_tx 5. Inject Aliquots at Various Timepoints incubate->inject_tx integrate 6. Integrate Peak Area of Intact DBCO inject_tx->integrate calculate 7. Calculate % Remaining vs. T=0 integrate->calculate plot 8. Plot % Remaining vs. Time calculate->plot

Figure 2. Experimental workflow for assessing aqueous stability.

Visualization of Degradation Pathway

The primary degradation pathway for the DBCO core under strongly acidic conditions is an inactivating rearrangement.

DegradationMechanism cluster_main DBCO Degradation Pathway DBCO Active DBCO (Dibenzocyclooctyne) Rearranged Inactive Rearranged Product (Non-reactive) DBCO->Rearranged  Acid-Mediated  Rearrangement  (5-endo-dig cycloisomerization) Protonation H+ DBCO_node DBCO Rearranged_node Inactive Product DBCO_node->Rearranged_node Strong Acid (e.g., TFA)

Figure 3. Acid-mediated rearrangement of the DBCO group.

References

Validation & Comparative

Validating DOTA-PEG5-C6-DBCO Conjugation by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is paramount. The trifunctional linker, DOTA-PEG5-C6-DBCO, offers a versatile platform for the development of targeted therapeutics and imaging agents. Its DOTA moiety serves as a powerful chelator for radiometals, the PEG5 spacer enhances solubility and bioavailability, and the DBCO group enables highly specific and efficient copper-free click chemistry. This guide provides a comprehensive overview of validating this compound conjugation using mass spectrometry, comparing its performance with alternative methods and offering detailed experimental protocols.

This guide will delve into the quantitative analysis of conjugation efficiency, provide a step-by-step protocol for conjugation and subsequent mass spectrometry analysis, and compare the strain-promoted alkyne-azide cycloaddition (SPAAC) chemistry of DBCO with other common bioconjugation techniques.

Data Presentation: Quantitative Analysis of Conjugation Efficiency

Mass spectrometry is a powerful tool for confirming the successful conjugation of this compound to a biomolecule and for quantifying the degree of labeling. The addition of the linker (molecular weight: 982.13 g/mol ) results in a predictable mass shift in the resulting conjugate, which can be readily detected.

Below are tables summarizing mass spectrometry data from the conjugation of similar PEGylated linkers to proteins and peptides, demonstrating the utility of this technique for validation.

Table 1: MALDI-TOF Mass Spectrometry Data for the Conjugation of a DBCO-PEG5-NHS Ester to Protein A [1]

Molar Ratio (DBCO-PEG5-NHS : Protein A)Observed Molecular Weight (Da)Mass Shift (Da)Number of Linkers per Protein A
Unconjugated Protein A45,230-0
7.5 : 145,808578~1
15 : 146,3861156~2
30 : 146,9641734~3

Note: The observed mass shift of ~578 Da corresponds to the molecular weight of the DBCO-PEG5-NHS ester linker used in the cited study.[1]

Table 2: MALDI-TOF Mass Spectrometry Data for a DOTA-PEG4-Peptide Conjugate [2]

PeptideCalculated Molecular Weight (Da)Observed Molecular Weight (Da)
DOTA-A91388.481388.517
DOTA-PEG4-A91679.821679.682

Comparison with Alternative Conjugation Chemistries

The choice of conjugation chemistry is critical for the successful development of bioconjugates. The DBCO moiety in this compound utilizes strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry" that offers significant advantages over other methods.

Table 3: Comparison of DBCO (SPAAC) with Other Common Conjugation Chemistries

FeatureDBCO (SPAAC)NHS EsterMaleimide
Target Residue Azide-modified moleculesPrimary amines (e.g., Lysine)Thiols (e.g., Cysteine)
Specificity High (bioorthogonal)Moderate (can react with multiple lysines)High (specific to free thiols)
Reaction Conditions Mild (physiological pH, room temp)Mild to slightly basic (pH 7-9)Mild (pH 6.5-7.5)
Catalyst Required No (copper-free)NoNo
Stability of Linkage High (stable triazole ring)Stable amide bondStable thioether bond
Potential for Side Reactions MinimalCan lead to hydrolysis of the NHS esterCan react with other nucleophiles at higher pH
Homogeneity of Product High (predictable conjugation)Low (often results in a heterogeneous mixture)High (if free cysteines are engineered)

Experimental Protocols

This section provides a detailed protocol for the conjugation of a protein (e.g., an antibody) with this compound and subsequent validation by MALDI-TOF mass spectrometry. This protocol is adapted from methodologies used for similar DBCO-PEG-NHS ester conjugations.[1][3]

Protocol 1: Conjugation of a Protein with this compound

Materials:

  • Protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction buffer (e.g., 100 mM sodium phosphate, pH 8.3)

  • Size-exclusion chromatography (SEC) column for purification

  • Amicon Ultra centrifugal filter units (or similar) for buffer exchange and concentration

Procedure:

  • Prepare the Protein:

    • If necessary, perform a buffer exchange to remove any primary amines (e.g., Tris) or other interfering substances from the protein solution.

    • Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.

  • Prepare the this compound Solution:

    • Dissolve this compound in anhydrous DMSO to a stock concentration of 10-50 mM. This solution should be prepared fresh.

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution at a desired molar excess (e.g., 10 to 30-fold molar excess of linker to protein).

    • Incubate the reaction mixture at room temperature for 1-12 hours with gentle mixing. The optimal reaction time and molar ratio may need to be determined empirically for each specific protein.

  • Purification:

    • Remove the excess, unreacted this compound from the conjugated protein using size-exclusion chromatography (SEC).

    • Collect the fractions containing the conjugated protein.

    • Concentrate the purified conjugate and perform a buffer exchange into a storage buffer (e.g., PBS) using centrifugal filter units.

Protocol 2: Validation by MALDI-TOF Mass Spectrometry

Materials:

  • Purified protein-DOTA-PEG5-C6-DBCO conjugate

  • Unconjugated protein (as a control)

  • MALDI matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid in acetonitrile/water/TFA)

  • MALDI-TOF mass spectrometer

Procedure:

  • Sample Preparation:

    • Mix the protein conjugate (or unconjugated control) solution with the MALDI matrix solution at a 1:1 ratio.

    • Spot 1-2 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Mass Spectrometry Analysis:

    • Acquire the mass spectra for both the unconjugated and conjugated protein samples in the linear positive ion mode.

    • Calibrate the instrument using a protein standard of a similar molecular weight.

  • Data Analysis:

    • Determine the average molecular weight of the main peaks in the spectra for both the unconjugated and conjugated protein.

    • Calculate the mass shift by subtracting the molecular weight of the unconjugated protein from that of the conjugated protein.

    • The number of conjugated this compound linkers can be estimated by dividing the total mass shift by the molecular weight of the linker (982.13 Da).

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the conjugation and validation process.

experimental_workflow Experimental Workflow for this compound Conjugation and Validation cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_validation Validation protein_prep Protein Preparation (Buffer Exchange, Concentration) conjugation Conjugation Reaction (Protein + Linker) protein_prep->conjugation linker_prep This compound Solution Preparation linker_prep->conjugation sec Size-Exclusion Chromatography (Removal of excess linker) conjugation->sec ms_analysis MALDI-TOF MS Analysis sec->ms_analysis data_analysis Data Analysis (Mass Shift, Degree of Labeling) ms_analysis->data_analysis

Caption: Workflow for protein conjugation and MS validation.

logical_relationship Logical Relationship of Components in Targeted Therapy/Imaging cluster_construct Theranostic/Imaging Agent cluster_target Biological Target biomolecule Targeting Biomolecule (e.g., Antibody) linker This compound biomolecule->linker Conjugation target Target Cell/Molecule biomolecule->target Targeting payload Payload (e.g., Radionuclide) linker->payload Chelation payload->target Delivery

Caption: Component relationships in targeted applications.

References

A Comparative Guide to the HPLC Characterization of Dota-peg5-C6-dbco Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the characterization of Dota-peg5-C6-dbco conjugates. It includes detailed experimental protocols and supporting data to assist researchers in selecting and implementing appropriate analytical methods for these complex biomolecules. The this compound linker is a valuable tool in bioconjugation, combining a DOTA chelator for radiolabeling, a polyethylene (B3416737) glycol (PEG) spacer for improved solubility, and a dibenzocyclooctyne (DBCO) group for copper-free click chemistry.[1][2][3] Accurate characterization of conjugates formed using this linker is critical for ensuring purity, consistency, and efficacy in downstream applications such as targeted drug delivery and molecular imaging.

Comparison of Analytical Methodologies

The successful conjugation of this compound to a target molecule must be confirmed through rigorous analytical methods. While HPLC is a powerful and widely used technique, other methods can provide complementary information. The choice of method depends on the specific requirements of the analysis, including the nature of the biomolecule, the need for quantitative vs. qualitative data, and available instrumentation.[4]

Table 1: Comparison of Key Analytical Methods for this compound Conjugate Characterization

MethodPrincipleInformation ProvidedAdvantagesLimitations
Reversed-Phase HPLC (RP-HPLC) Separation based on differences in hydrophobicity.[4]Confirms successful conjugation via retention time shift; allows for purification and quantification of the conjugate and impurities.[4]High resolution and sensitivity; provides both qualitative and quantitative data; can be used for purification.[4]Can be time-consuming to develop methods; may require specialized equipment.[4]
UV-Vis Spectroscopy Measurement of light absorbance at specific wavelengths.Determines the degree of labeling (DOL) by comparing the absorbance of the protein (~280 nm) and the DBCO group (~309 nm).[4]Quick, simple, and non-destructive; uses common laboratory equipment.[4]An indirect method; can be affected by other molecules that absorb at similar wavelengths.[4]
Size-Exclusion Chromatography (SEC-HPLC) Separation based on hydrodynamic radius (molecular size).[5]Assesses aggregation and separates the larger conjugate from smaller, unreacted linkers.Provides rapid analysis of reaction products if size differences are significant.[5]May not resolve unconjugated protein from the PEGylated conjugate if their sizes are too similar.[5]
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.Provides precise molecular weight of the conjugate, confirming the number of linkers attached.Highly accurate and specific; confirms identity unequivocally.Requires specialized and expensive instrumentation; can be complex to interpret spectra from heterogeneous samples.[6]
SDS-PAGE Electrophoretic separation of proteins based on molecular weight.Visualizes a shift in the molecular weight of the protein after conjugation, providing qualitative confirmation.[4]Simple, widely available, and provides a quick visual assessment.[4]Low resolution; not suitable for small molecule labeling; does not provide precise quantitative data.[4]

Detailed Experimental Protocol: RP-HPLC Method

RP-HPLC is the preferred method for routine analysis and quality control of this compound conjugates due to its high resolution and quantitative power. The hydrophobic DBCO group and the hydrophilic PEG chain alter the retention characteristics of the parent molecule, allowing for clear separation of the conjugate from starting materials.[4]

Instrumentation and Materials
  • HPLC System: A standard analytical HPLC or UPLC system equipped with a binary pump, autosampler, column thermostat, and a diode array detector (DAD) or multi-wavelength UV detector.

  • Column: A reversed-phase C4 or C18 column is recommended (e.g., Agilent ZORBAX 300SB-C18, Waters BEH C18). Dimensions such as 4.6 x 150 mm, 3.5 µm particle size are a good starting point.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile (ACN).

  • Sample Diluent: Mobile Phase A or a suitable buffer like PBS.

Sample Preparation
  • If the reaction mixture contains high concentrations of organic solvents (like DMSO from the linker stock), dilute the sample at least 10-fold with the Sample Diluent to ensure proper peak shape.[1]

  • Prepare a control sample of the unconjugated starting material (e.g., antibody, peptide) at the same concentration as the conjugate.

  • Filter all samples through a 0.22 µm syringe filter before injection to remove particulates.

HPLC Operating Conditions
  • Flow Rate: 0.8 - 1.0 mL/min

  • Column Temperature: 40 - 60 °C (elevated temperatures can improve peak shape for proteins)[5]

  • Detection Wavelengths: Monitor at 280 nm (for protein/peptide backbone) and 309 nm (characteristic absorbance for the DBCO group).[4][7]

  • Injection Volume: 10 - 20 µL

  • Gradient Elution: A typical starting gradient is a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.[4] This should be optimized based on the specific conjugate.

Table 2: Example Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
30.0595
35.0595
35.1955
40.0955
Data Analysis and Interpretation
  • Inject the Control: Analyze the unconjugated starting material to determine its retention time.

  • Inject the Conjugate: Analyze the this compound conjugate. Successful conjugation is confirmed by the appearance of a new, later-eluting peak (due to the increased hydrophobicity from the DBCO moiety) compared to the control.

  • Peak Purity: Assess the purity of the conjugate peak using the dual-wavelength data. The ratio of absorbance at 280 nm to 309 nm should be consistent across the peak.

  • Quantification: Calculate the percentage of conjugated product by integrating the peak areas. Purity is often expressed as the area of the main conjugate peak relative to the total area of all peaks in the chromatogram.

Data Presentation: Summarized HPLC Results

The following table presents hypothetical data from an RP-HPLC analysis comparing an unconjugated antibody to its this compound conjugate.

Table 3: Hypothetical HPLC Analysis Results

SampleRetention Time (min)Peak Area (%)Purity (%)
Unconjugated Antibody15.299.1>99
This compound Conjugate18.594.5>95
Unreacted Antibody (in conjugate mix)15.23.5N/A
Other ImpuritiesVarious2.0N/A

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow from the conjugation reaction to the final characterization using RP-HPLC.

G cluster_prep Conjugation & Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis & Characterization biomolecule Target Biomolecule (e.g., Antibody) reaction Conjugation Reaction (e.g., NHS ester coupling) biomolecule->reaction linker This compound (in DMSO) linker->reaction quench Quench Reaction (e.g., Tris buffer) reaction->quench purify Initial Purification (e.g., Desalting Column) quench->purify sample_prep Sample Dilution & Filtration purify->sample_prep hplc RP-HPLC System (C18 Column) sample_prep->hplc detection UV Detection (280 nm & 309 nm) hplc->detection chromatogram Generate Chromatogram detection->chromatogram compare Compare Retention Times (Conjugate vs. Control) chromatogram->compare purity_calc Calculate Purity & % Conjugation compare->purity_calc report Final Report purity_calc->report

Caption: Workflow for conjugation and HPLC characterization.

References

Navigating the PEG Linker Landscape: A Comparative Guide to Dota-peg5-C6-dbco and Dota-peg8-C6-dbco for In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate linker is a critical determinant of the in vivo efficacy and safety of targeted radiopharmaceuticals and antibody-drug conjugates (ADCs). This guide provides an objective comparison of two commonly utilized heterobifunctional linkers, Dota-peg5-C6-dbco and Dota-peg8-C6-dbco, focusing on their anticipated in vivo performance based on established principles of polyethylene (B3416737) glycol (PEG) linker chemistry. While direct comparative studies are not extensively available, this guide synthesizes data from related research to project the impact of the differing PEG chain lengths on key pharmacokinetic and pharmacodynamic parameters.

The Critical Role of the PEG Linker

The incorporation of a PEG chain in a targeting molecule serves multiple purposes. It enhances hydrophilicity, which can improve solubility and reduce aggregation of the final conjugate. Furthermore, the length of the PEG linker can significantly influence the molecule's hydrodynamic radius, which in turn affects its circulation half-life, biodistribution, and tumor accumulation. The DOTA chelator enables the stable complexation of radiometals for imaging or therapy, while the DBCO group allows for copper-free click chemistry, a bioorthogonal conjugation method.

Expected In Vivo Performance: A Comparative Analysis

The primary difference between this compound and Dota-peg8-C6-dbco lies in the length of the PEG chain (five versus eight ethylene (B1197577) glycol units). This seemingly minor structural variation can lead to significant differences in in vivo behavior.

Pharmacokinetics

A longer PEG chain generally leads to a larger hydrodynamic volume, which can shield the conjugate from renal filtration and enzymatic degradation, thereby extending its circulation time.[1][2]

ParameterThis compound (Shorter PEG)Dota-peg8-C6-dbco (Longer PEG)Rationale
Blood Half-Life ShorterLongerIncreased hydrodynamic size of the PEG8 conjugate is expected to reduce the rate of renal clearance.[1][2]
Clearance FasterSlowerPrimarily through renal filtration, which is inversely proportional to molecular size.
Volume of Distribution LargerSmallerSlower clearance of the PEG8 conjugate may lead to a more confined distribution primarily within the vasculature.
Biodistribution and Tumor Uptake

The biodistribution profile is a critical factor in determining both efficacy and off-target toxicity. The length of the PEG linker plays a pivotal role in modulating where the conjugate accumulates in the body.

Tissue/OrganThis compound (Shorter PEG)Dota-peg8-C6-dbco (Longer PEG)Rationale
Tumor Potentially LowerPotentially HigherThe longer circulation time of the PEG8 conjugate may enhance tumor accumulation via the Enhanced Permeability and Retention (EPR) effect.[1]
Kidneys HigherLowerReduced renal filtration of the larger PEG8 conjugate is expected to decrease kidney uptake.[1]
Liver VariableVariableLiver uptake can be influenced by multiple factors; however, very large PEG chains can sometimes lead to increased liver sequestration. The difference between PEG5 and PEG8 in this regard is likely to be modest.
Other Organs Lower backgroundLower backgroundBoth linkers are expected to contribute to low non-specific tissue binding.

Experimental Protocols

To empirically determine the in vivo performance of conjugates synthesized with this compound versus Dota-peg8-C6-dbco, the following experimental workflow is recommended.

General Workflow for In Vivo Comparison

cluster_0 Preparation cluster_1 In Vivo Evaluation cluster_2 Data Analysis A Conjugation of Targeting Moiety (e.g., Antibody, Peptide) with Dota-pegX-C6-dbco B Radiolabeling with Theranostic Isotope (e.g., 64Cu, 177Lu) A->B C Purification and QC (SEC-HPLC, TLC) B->C D Administration to Tumor-Bearing Animal Models C->D E PET/SPECT Imaging (at multiple time points) D->E F Biodistribution Study (Ex vivo organ counting) D->F G Quantification of Tumor and Organ Uptake (%ID/g) E->G F->G I Comparison of Performance Metrics G->I H Pharmacokinetic Modeling (Blood clearance rate) H->I

Caption: Experimental workflow for comparing the in vivo performance of Dota-peg5 and Dota-peg8 conjugates.

Detailed Methodologies
  • Conjugation and Radiolabeling:

    • The azide-functionalized targeting molecule (e.g., antibody, peptide) is reacted with this compound or Dota-peg8-C6-dbco via copper-free click chemistry in a suitable buffer (e.g., PBS, pH 7.4).

    • The resulting DOTA-conjugated molecule is purified using size-exclusion chromatography (SEC).

    • The purified conjugate is radiolabeled with a suitable radioisotope (e.g., ⁶⁴Cu, ⁶⁸Ga, ¹⁷⁷Lu) under appropriate temperature and pH conditions.

    • Radiolabeling efficiency and purity are assessed by radio-TLC or radio-HPLC.

  • Animal Studies:

    • All animal experiments should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

    • Tumor models are established by subcutaneously or orthotopically implanting cancer cells into immunocompromised mice.

    • Once tumors reach a suitable size, the radiolabeled conjugates are administered intravenously.

  • In Vivo Imaging and Biodistribution:

    • PET or SPECT imaging is performed at various time points post-injection (e.g., 1, 4, 24, 48 hours) to visualize the biodistribution of the radiotracer.

    • For quantitative biodistribution, animals are euthanized at specific time points, and organs of interest (including the tumor) are harvested, weighed, and their radioactivity is measured using a gamma counter.

    • The uptake in each organ is expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Signaling Pathways and Logical Relationships

The underlying principle governing the differential performance of these linkers is rooted in fundamental pharmacokinetic principles.

cluster_0 Linker Properties cluster_1 Physicochemical Characteristics cluster_2 Pharmacokinetics cluster_3 In Vivo Outcome peg5 This compound (Shorter PEG) hd_small Smaller Hydrodynamic Radius peg5->hd_small peg8 Dota-peg8-C6-dbco (Longer PEG) hd_large Larger Hydrodynamic Radius peg8->hd_large clearance_fast Faster Renal Clearance hd_small->clearance_fast clearance_slow Slower Renal Clearance hd_large->clearance_slow half_life_short Shorter Blood Half-Life clearance_fast->half_life_short kidney_high Higher Kidney Uptake clearance_fast->kidney_high half_life_long Longer Blood Half-Life clearance_slow->half_life_long kidney_low Lower Kidney Uptake clearance_slow->kidney_low tumor_low Lower Tumor Uptake (EPR) half_life_short->tumor_low tumor_high Higher Tumor Uptake (EPR) half_life_long->tumor_high

Caption: Logical relationship between PEG linker length and expected in vivo outcomes.

Conclusion

The choice between this compound and Dota-peg8-C6-dbco represents a trade-off between clearance rate and circulation time. For applications where rapid clearance of unbound conjugate is desired to minimize background signal and radiation dose to non-target organs, the shorter PEG5 linker may be advantageous. Conversely, for maximizing tumor accumulation through the EPR effect, the longer circulation time afforded by the PEG8 linker is likely to be beneficial. Ultimately, the optimal choice will depend on the specific targeting molecule, the therapeutic or diagnostic isotope, and the desired clinical application. Empirical validation through well-designed in vivo studies is crucial for selecting the most effective linker for a given system.

References

A Comparative Guide to Alternative Chelators for Radiolabeling: Beyond DOTA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of radiopharmaceuticals, the choice of a chelator to securely bind a radiometal to a targeting biomolecule is of paramount importance. For decades, DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) has been the gold standard, particularly for theranostic pairs like Gallium-68 (⁶⁸Ga) and Lutetium-177 (¹⁷⁷Lu). However, the demanding labeling conditions often required for DOTA, such as high temperatures, have spurred the development of a new generation of chelators that offer milder labeling conditions, faster kinetics, and improved stability for a range of radiometals. This guide provides an objective comparison of prominent alternative chelators to DOTA, supported by experimental data, to aid researchers in selecting the optimal chelator for their specific application.

Performance Comparison of Chelators for ⁶⁸Ga Radiolabeling

Gallium-68 is a positron-emitting radionuclide widely used for PET imaging. The development of chelators that allow for rapid and efficient ⁶⁸Ga labeling at room temperature is a significant advancement, enabling the use of heat-sensitive biomolecules and facilitating the preparation of radiopharmaceuticals in a kit-based formulation.

ChelatorRadiolabeling ConditionsRadiochemical Yield (RCY)Key AdvantagesKey Disadvantages
DOTA 95°C, 5-15 min, pH 3.5-4.5[1][2]>95%[2]High in vivo stability of the complex.[3] Versatile for theranostics (e.g., with ¹⁷⁷Lu).Requires heating, which can be detrimental to sensitive biomolecules. Slower labeling kinetics compared to newer chelators.[1][2]
NOTA Room Temperature, 5-10 min, pH 4.0-6.5[1][4]>98%[1][4]Rapid labeling at room temperature.[4] Forms highly stable complexes with ⁶⁸Ga.[3]Labeling efficiency can be reduced by competing metal ions like Cu²⁺, Fe³⁺, and In³⁺.[1]
HBED-CC Room Temperature, <5 min, pH 4.0-7.0>99%[5]Extremely fast and efficient labeling at room temperature over a wide pH range.[5] High thermodynamic stability of the ⁶⁸Ga complex.[5]Acyclic structure may lead to lower in vivo stability compared to macrocyclic chelators in some contexts.
DATA Room Temperature, <10 min, pH 4.0-6.5[2][6]>95%[2]Allows for "kit-type" labeling at ambient temperature.[2][6] Favorable radiolabeling kinetics.[2]May exhibit lower stability against serum and competitors compared to some macrocyclic chelators.[6]

Performance Comparison of Chelators for ⁸⁹Zr Radiolabeling

Zirconium-89 is a positron-emitting radionuclide with a longer half-life, making it ideal for antibody-based immuno-PET imaging. The current clinical standard, Desferrioxamine B (DFO), has shown limitations regarding in vivo stability, leading to the release of ⁸⁹Zr and its accumulation in bone.[7] This has driven the development of more stable chelators.

ChelatorRadiolabeling ConditionsIn Vitro Stability (vs. DFO)In Vivo Stability (Bone Uptake)Key AdvantagesKey Disadvantages
DFO Room Temperature, 30-60 min, pH 6.8-7.5[8]ReferenceHigh bone uptake, indicating in vivo release of ⁸⁹Zr.[7][9]Well-established and widely used.Suboptimal in vivo stability.[7][9]
DFO *Room Temperature, 30-60 min, pH 7.0Higher stability in EDTA challenge assays.[9]Significantly lower bone uptake compared to DFO.[9]Improved in vivo stability over DFO.[9]Synthesis can be more complex than DFO.
3,4,3-(LI-1,2-HOPO) Room Temperature, 60 min, pH 7.2-7.6Superior stability in EDTA and metal challenge assays.[10]Rapid clearance with no signs of demetalation.[10]Octadentate coordination leads to highly stable complexes.[10]May exhibit different pharmacokinetic properties compared to DFO-conjugates.

Experimental Protocols

General Protocol for ⁶⁸Ga Radiolabeling of a NOTA-conjugated Peptide

This protocol provides a general guideline for the radiolabeling of a NOTA-conjugated peptide with ⁶⁸Ga.

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • NOTA-conjugated peptide

  • 0.1 M HCl for generator elution

  • Sodium acetate (B1210297) or HEPES buffer (e.g., 1 M, pH 4.5)

  • Sterile, metal-free water

  • Solid-phase extraction (SPE) cartridge (e.g., C18) for purification

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.

  • Buffering: To the ⁶⁸GaCl₃ eluate, add the appropriate buffer to adjust the pH to approximately 4.5.[11]

  • Addition of Precursor: Add the NOTA-conjugated peptide (typically 1-10 nmol) dissolved in sterile water or buffer to the buffered ⁶⁸Ga solution.[11]

  • Incubation: Gently vortex the reaction mixture and incubate at room temperature for 5-10 minutes.[11]

  • Purification: Purify the radiolabeled peptide using an SPE cartridge to remove unreacted ⁶⁸Ga and hydrophilic impurities.

  • Quality Control: Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC.[11]

General Protocol for In Vitro Serum Stability Assay

This assay is crucial for evaluating the stability of a radiolabeled complex in a biological environment.

Materials:

  • Purified radiolabeled complex

  • Fresh human or animal serum

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Method for analysis (e.g., radio-TLC, radio-HPLC, size-exclusion chromatography)

Procedure:

  • Preparation: Prepare the purified radiolabeled complex in a suitable buffer like PBS.

  • Incubation: Add a small volume of the radiolabeled complex to fresh serum.[11][12]

  • Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 1, 4, 24 hours), take aliquots of the serum mixture.[11][12]

  • Analysis: Analyze the aliquots to separate the intact radiolabeled complex from any released radiometal or transchelated species.[11][12] For example, using size-exclusion HPLC, the intact, high-molecular-weight radiopharmaceutical will elute earlier than the smaller, free radiometal.

  • Quantification: Quantify the radioactivity in the different fractions to determine the percentage of the complex that remains intact over time.[12]

Visualizing Key Processes

To further aid in the understanding of the concepts discussed, the following diagrams illustrate a typical experimental workflow and a relevant biological pathway.

ExperimentalWorkflow cluster_radiolabeling Radiolabeling cluster_qc Quality Control cluster_stability Stability Assays cluster_invivo In Vivo Evaluation ChelatorPeptide Chelator-Peptide Conjugate RadiolabeledPeptide Radiolabeled Peptide ChelatorPeptide->RadiolabeledPeptide Radiometal Radiometal (e.g., 68Ga) Radiometal->RadiolabeledPeptide RadioTLC Radio-TLC/ Radio-HPLC RadiolabeledPeptide->RadioTLC Purity Radiochemical Purity >95% RadioTLC->Purity SerumStability Serum Stability Purity->SerumStability ChallengeAssay Challenge Assay (e.g., EDTA) Purity->ChallengeAssay StableComplex Stable Complex SerumStability->StableComplex ChallengeAssay->StableComplex Biodistribution Biodistribution StableComplex->Biodistribution PETImaging PET Imaging StableComplex->PETImaging Efficacy Targeting Efficacy Biodistribution->Efficacy PETImaging->Efficacy

Caption: Experimental workflow for developing a new radiopharmaceutical.

PSMA_Signaling PSMA PSMA Glutamate (B1630785) Glutamate PSMA->Glutamate cleavage of NAAG/Folate mGluR mGluR Glutamate->mGluR activates PI3K PI3K mGluR->PI3K activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates CellSurvival Cell Survival & Proliferation AKT->CellSurvival mTOR->CellSurvival

Caption: Simplified PSMA-mediated signaling pathway in prostate cancer.[13][14][15]

Conclusion

The landscape of chelators for radiolabeling is expanding beyond the traditional reliance on DOTA. Novel chelators such as NOTA, HBED-CC, and DATA offer significant advantages for ⁶⁸Ga radiolabeling, particularly the ability to perform labeling under mild, room temperature conditions. For ⁸⁹Zr, chelators like DFO* and HOPO are demonstrating superior in vivo stability, addressing a key limitation of the current standard, DFO. The choice of chelator will ultimately depend on the specific radiometal, the nature of the targeting biomolecule, and the desired application. This guide provides a starting point for researchers to navigate the growing options and select the most appropriate chelator to advance their radiopharmaceutical development.

References

A Researcher's Guide to DBCO and Other Click Chemistry Moieties: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, drug development, and molecular imaging, "click chemistry" has emerged as a powerful and versatile toolset. These reactions are prized for their high efficiency, specificity, and biocompatibility, allowing for the precise coupling of molecules in complex biological environments.[1] At the forefront of copper-free click chemistry is Dibenzocyclooctyne (DBCO), a strained alkyne that has gained significant traction for its reactivity in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3]

This guide provides an objective comparison of DBCO with other prominent click chemistry moieties, including those used in Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) and Inverse-Electron-Demand Diels-Alder (IEDDA) reactions. We present a comprehensive analysis of their performance based on experimental data, detailed methodologies for key experiments, and visualizations of relevant workflows to aid researchers, scientists, and drug development professionals in selecting the optimal tool for their specific applications.

Quantitative Comparison of Click Chemistry Moieties

The selection of a click chemistry moiety is often dictated by a balance of factors, primarily reaction kinetics, stability in biological media, and the potential for off-target reactions. The following tables provide a summary of quantitative data to facilitate a direct comparison of DBCO with other commonly used click chemistry partners.

Table 1: Reaction Kinetics

The second-order rate constant (k₂) is a critical parameter that quantifies the intrinsic reactivity of a pair of click chemistry partners. A higher k₂ value indicates a faster reaction, which is often desirable for applications requiring rapid labeling or when working with low concentrations of reactants.[4]

Reaction TypeReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Advantages
SPAAC DBCO + Azide~0.1 - 1.0Good kinetics, commercially available
BCN + Azide~0.1 - 1.0Good kinetics, smaller and less hydrophobic than DBCO
SPANC DBCO + NitroneUp to 60Rapid kinetics, tunable reactivity
BCN + Nitrone~1.49Good kinetics, stable starting materials
IEDDA Tetrazine + trans-Cyclooctene (TCO)10³ - 10⁶Exceptionally fast kinetics, highly specific
Tetrazine + Bicyclononyne (BCN)~1 - 8More stable dienophile than TCO
Tetrazine + Norbornene~1 - 5Stable dienophile

Note: Reaction rates can be influenced by the specific derivatives of the reactants, solvent, and temperature.[4][5][6]

Table 2: Stability in Biological Milieu

The stability of click chemistry moieties in a biological environment is crucial to minimize off-target reactions and ensure that the reactive handles remain intact until the desired ligation event. A primary concern is the reactivity with endogenous nucleophiles, such as thiols found in glutathione (B108866) (GSH).[7]

MoietyConditionHalf-lifeObservations
DBCO Glutathione (GSH)~71 minutesShows significant reactivity with thiols.[7]
TCEPUnstable over 24hNot compatible with this common reducing agent.[7]
Human Plasma-Stability can be influenced by serum components.[8]
BCN Glutathione (GSH)~6 hoursMore stable to thiols compared to DBCO.[7]
TCEPStableA better choice when reducing conditions are required.[7]
Human Plasma-Generally considered to have good stability.
trans-Cyclooctene (TCO) SerumVariableCan be prone to isomerization, affecting reactivity.[8]

Experimental Protocols

To aid researchers in their experimental design and evaluation of different click chemistry moieties, we provide detailed protocols for key comparative experiments.

Protocol 1: Determination of Second-Order Rate Constants using Pseudo-First-Order Kinetics

This protocol describes how to determine the second-order rate constant (k₂) of a click reaction by creating pseudo-first-order conditions. This is achieved by using a large excess of one reactant relative to the other.[9][10]

Materials:

  • Reactant A (e.g., DBCO-containing molecule)

  • Reactant B (e.g., Azide-containing molecule)

  • Appropriate solvent (e.g., DMSO, PBS)

  • NMR spectrometer or UV-Vis spectrophotometer

Procedure:

  • Prepare Stock Solutions: Prepare concentrated stock solutions of Reactant A and Reactant B in the chosen solvent.

  • Set up the Reaction: In an NMR tube or a cuvette, add a known concentration of Reactant A.

  • Initiate the Reaction: Add a large excess (at least 10-fold) of Reactant B to the solution containing Reactant A and mix quickly.

  • Monitor the Reaction: Immediately begin acquiring data using the NMR spectrometer (monitoring the disappearance of a reactant peak or the appearance of a product peak) or the UV-Vis spectrophotometer (monitoring a change in absorbance at a specific wavelength) at regular time intervals.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of Reactant A (ln[A]) versus time.

    • The slope of the resulting linear plot will be the negative of the observed rate constant (-k_obs).

    • Calculate the second-order rate constant (k₂) using the following equation: k₂ = k_obs / [B], where [B] is the concentration of the reactant in excess.[11]

Protocol 2: In-Cell Click Chemistry Labeling

This protocol provides a general procedure for labeling intracellular targets using a bioorthogonal click reaction.

Materials:

  • Cells of interest

  • Metabolic labeling reagent containing one click handle (e.g., an azide-modified sugar)

  • Detection reagent containing the complementary click handle (e.g., a DBCO-fluorophore)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling: Culture cells in the presence of the metabolic labeling reagent for a sufficient time to allow for its incorporation into the target biomolecules (e.g., 24-48 hours).

  • Cell Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with the fixative for 15-20 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with the permeabilization buffer for 10-15 minutes at room temperature.

    • Wash the cells with PBS.

  • Click Reaction:

    • Prepare a solution of the detection reagent in PBS.

    • Incubate the permeabilized cells with the detection reagent solution for 1-2 hours at room temperature, protected from light.

  • Washing and Imaging:

    • Wash the cells thoroughly with PBS to remove any unbound detection reagent.

    • Mount the cells on a microscope slide and visualize the labeled structures using a fluorescence microscope with the appropriate filter set.[12]

Mandatory Visualizations

To further illustrate the concepts and workflows discussed, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_antibody_prep Antibody Preparation cluster_linker_prep Linker-Payload Preparation cluster_adc_synthesis ADC Synthesis antibody Monoclonal Antibody azide_intro Introduce Azide Group antibody->azide_intro azido_ab Azide-Functionalized Antibody azide_intro->azido_ab click_reaction SPAAC Click Reaction azido_ab->click_reaction linker DBCO-PEG-Linker conjugation Conjugate Linker and Payload linker->conjugation payload Cytotoxic Payload payload->conjugation linker_payload DBCO-Linker-Payload conjugation->linker_payload linker_payload->click_reaction adc Antibody-Drug Conjugate click_reaction->adc

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using DBCO-linker and SPAAC.[3][13][14]

egfr_pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Promotes

Caption: Simplified EGFR signaling pathway, a target for visualization using click chemistry probes.[15][16][17]

References

A Head-to-Head Comparison: Site-Specific vs. Random Antibody Conjugation for Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the use of Dota-peg5-C6-dbco for creating homogenous and effective antibody-drug conjugates.

For researchers, scientists, and professionals in drug development, the method of conjugating a payload to a monoclonal antibody (mAb) is a critical decision that profoundly impacts the efficacy, safety, and manufacturability of an antibody-drug conjugate (ADC). This guide provides an objective comparison between site-specific and random antibody conjugation techniques, with a particular focus on the application of the innovative this compound linker in site-specific methodologies. We will explore the experimental data that underscores the advantages of precise payload placement and provide detailed protocols for the key experiments involved in the characterization and evaluation of the resulting conjugates.

The Conjugation Conundrum: Precision vs. Simplicity

The traditional approach to antibody conjugation involves the random attachment of drug-linkers to endogenous amino acid residues, most commonly the primary amines of lysine (B10760008) residues or the sulfhydryl groups of cysteines. While straightforward, this method results in a heterogeneous mixture of ADC species with a wide distribution of drug-to-antibody ratios (DAR) and conjugation sites.[1][] This heterogeneity can lead to a narrow therapeutic window, with under-conjugated antibodies being ineffective and over-conjugated species potentially exhibiting poor pharmacokinetics and increased toxicity.[3][4]

Site-specific conjugation, on the other hand, offers a sophisticated alternative by precisely attaching payloads to predetermined locations on the antibody.[5][6] This is often achieved by introducing a unique reactive handle, such as an azide (B81097) group, onto the antibody, which can then be selectively targeted by a linker carrying a complementary reactive group, like the dibenzocyclooctyne (DBCO) moiety found in this compound.[7][8][9] This "click chemistry" approach, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), is bioorthogonal and highly efficient, leading to a homogenous ADC product with a defined DAR.[7][10]

Quantitative Comparison of Conjugation Outcomes

The advantages of site-specific conjugation become evident when quantitatively comparing the resulting ADCs with their randomly conjugated counterparts. The following tables summarize typical experimental data obtained from the characterization of ADCs prepared by both methods.

Table 1: Drug-to-Antibody Ratio (DAR) and Product Homogeneity

ParameterRandom Conjugation (NHS Ester)Site-Specific Conjugation (this compound)
Average DAR 3.5 (variable)2.0 (highly controlled)
DAR Distribution 0 - 8Primarily DAR = 2
% Unconjugated Antibody 5 - 15%< 1%
% Aggregates 2 - 8%< 1%
Analytical Method HIC-HPLC, Mass SpectrometryHIC-HPLC, Mass Spectrometry

Data presented is representative and compiled from typical results reported in scientific literature.[9][11][12][13][14][15]

Table 2: In Vitro and In Vivo Performance

ParameterRandom Conjugation (NHS Ester)Site-Specific Conjugation (this compound)
In Vitro Cytotoxicity (IC50) 5.2 nM1.8 nM
Plasma Stability (% Intact ADC after 7 days) ~60%>90%
In Vivo Efficacy (Tumor Growth Inhibition) 65%95%
Therapeutic Index ModerateHigh

Data presented is representative and compiled from typical results reported in scientific literature.[3][4][16][17][18][19][20][21][22][23]

Visualizing the Conjugation Workflow

To better understand the practical differences between these two approaches, the following diagrams illustrate the experimental workflows for random and site-specific antibody conjugation.

Random_Conjugation_Workflow cluster_0 Random Conjugation: NHS Ester Chemistry Antibody Antibody Reaction Conjugation Reaction (pH 8.0-9.0) Antibody->Reaction NHS_Ester_Linker_Payload NHS Ester-Linker-Payload NHS_Ester_Linker_Payload->Reaction Purification Purification (SEC/TFF) Reaction->Purification Heterogeneous_ADC Heterogeneous ADC Mixture (DAR 0-8) Purification->Heterogeneous_ADC

Figure 1. Workflow for random antibody conjugation via NHS ester chemistry.

Site_Specific_Conjugation_Workflow cluster_1 Site-Specific Conjugation: Azide-DBCO Click Chemistry Engineered_Antibody Engineered Antibody (with Azide) Click_Reaction SPAAC Click Reaction Engineered_Antibody->Click_Reaction Dota_Linker This compound-Payload Dota_Linker->Click_Reaction Purification_SS Purification (SEC/Affinity) Click_Reaction->Purification_SS Homogeneous_ADC Homogeneous ADC (Defined DAR) Purification_SS->Homogeneous_ADC

Figure 2. Workflow for site-specific antibody conjugation using this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are the protocols for the key experiments cited in this guide.

Protocol 1: Random Antibody Conjugation via NHS Ester Chemistry
  • Antibody Preparation: Dialyze the antibody against a suitable buffer (e.g., PBS, pH 7.4) to remove any amine-containing stabilizers. Adjust the pH of the antibody solution to 8.0-8.5 with a bicarbonate buffer to facilitate the reaction.[24][25][26]

  • Linker-Payload Activation: Dissolve the NHS ester-functionalized linker-payload in an anhydrous organic solvent like DMSO to prepare a stock solution.[27]

  • Conjugation Reaction: Add the activated linker-payload solution to the antibody solution at a specific molar ratio (e.g., 10:1 linker-payload to antibody). Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

  • Quenching: Add a quenching reagent, such as Tris or glycine, to cap any unreacted NHS esters.

  • Purification: Purify the resulting ADC from unreacted linker-payload and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[]

Protocol 2: Site-Specific Antibody Conjugation via Azide-DBCO Click Chemistry
  • Antibody Engineering and Azide Introduction: Site-specifically introduce an azide group onto the antibody. This can be achieved through various methods, including the incorporation of an unnatural amino acid with an azide-containing side chain during antibody expression or through enzymatic modification of the antibody's glycans.[8][28] Purify the azide-modified antibody.

  • This compound-Payload Preparation: The this compound linker is conjugated to the desired payload. The DOTA moiety can be used for chelation of radiometals for imaging or therapy.[9][19][29][30][31]

  • Click Chemistry Reaction: Mix the azide-modified antibody with the this compound-payload at a slight molar excess of the linker-payload. The strain-promoted alkyne-azide cycloaddition (SPAAC) reaction proceeds efficiently at room temperature in a suitable buffer (e.g., PBS, pH 7.4) without the need for a catalyst.[10][32][33] The reaction is typically allowed to proceed for 4-24 hours.

  • Purification: Purify the ADC conjugate using SEC or affinity chromatography to remove any unreacted linker-payload.

Protocol 3: Characterization of ADCs
  • Drug-to-Antibody Ratio (DAR) Determination:

    • Hydrophobic Interaction Chromatography (HIC-HPLC): This technique separates ADC species based on their hydrophobicity, which correlates with the number of conjugated drug molecules. It provides a profile of the DAR distribution.[9][12][13][14][15]

    • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS can be used to determine the exact mass of the intact or reduced antibody chains, allowing for precise calculation of the average DAR.[1][5][6][7][11]

  • Purity and Aggregation Analysis: Size-exclusion chromatography (SEC-HPLC) is used to determine the percentage of monomeric antibody and to quantify the level of aggregation.

Protocol 4: In Vitro Cytotoxicity Assay
  • Cell Culture: Culture target antigen-positive and antigen-negative cancer cell lines in appropriate media.

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug for a specified period (e.g., 72-96 hours).[3][4][16][18][19]

  • Viability Assay: Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay.[3][4][16][18][19]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound to determine its potency.

Protocol 5: In Vivo Efficacy Study in a Xenograft Model
  • Animal Model: Implant human tumor cells subcutaneously into immunocompromised mice.[17][20][22][23]

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into treatment groups and administer the ADC, vehicle control, and unconjugated antibody intravenously.

  • Monitoring: Monitor tumor volume and body weight regularly throughout the study.

  • Efficacy Evaluation: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis. Calculate the tumor growth inhibition (TGI) for each treatment group.

Conclusion: The Future is Site-Specific

The evidence strongly supports the superiority of site-specific conjugation for the development of next-generation ADCs. The use of advanced linkers like this compound enables the creation of homogeneous and well-defined therapeutic agents with improved pharmacokinetic properties, a wider therapeutic window, and enhanced efficacy. While random conjugation methods offer simplicity, the precise control and reproducibility afforded by site-specific approaches are invaluable for developing safer and more effective targeted cancer therapies. As the field of antibody-drug conjugates continues to evolve, the adoption of site-specific strategies will undoubtedly be a key driver of innovation and clinical success.

References

A Comparative Guide to In Vitro Binding Assays for DOTA-PEG5-C6-DBCO Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate in vitro characterization of labeled antibodies is paramount for the successful development of targeted therapeutics and diagnostics. The choice of labeling chemistry and the subsequent binding assays are critical determinants of data quality and reproducibility. This guide provides a comparative overview of in vitro binding assays for antibodies labeled with DOTA-PEG5-C6-DBCO, a popular chelator and linker combination for radiolabeling and bioorthogonal conjugation, against alternative labeling methods.

Introduction to this compound Labeling

The this compound linker combines three key functionalities:

  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic chelator that can stably coordinate with various radiometals, such as Gallium-68 (⁶⁸Ga) and Lutetium-177 (¹⁷⁷Lu), for use in Positron Emission Tomography (PET) and radioimmunotherapy, respectively.

  • PEG5 (pentaethylene glycol): A flexible and hydrophilic spacer that can improve the solubility and pharmacokinetic properties of the conjugated antibody.

  • DBCO (dibenzocyclooctyne): A strained alkyne that enables copper-free "click chemistry" via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction allows for highly specific and efficient conjugation to azide-modified antibodies under mild conditions, minimizing potential damage to the antibody structure and function.[][2][3]

The primary advantage of the DBCO-azide click chemistry approach is its high selectivity and bioorthogonality, meaning the reaction occurs specifically between the DBCO and azide (B81097) groups without interfering with other functional groups present in biological systems.[][3] This often leads to a more homogeneous product with a well-defined drug-to-antibody ratio (DAR) compared to more traditional, less specific methods like N-hydroxysuccinimide (NHS) ester chemistry, which targets primary amines (lysine residues) on the antibody.[4] Site-specific conjugation, often facilitated by click chemistry, can be crucial for preserving the antibody's binding affinity.[4][5]

Comparative Performance of Labeled Antibodies in In Vitro Binding Assays

The choice of labeling chemistry can influence the binding affinity of an antibody. The following table summarizes representative binding affinity data (Kd values) for antibodies labeled with different chelators and conjugation strategies. It is important to note that direct comparisons should be made with caution, as the antibodies, target antigens, and specific assay conditions differ between studies.

AntibodyLabeling ChemistryTarget AntigenAssay TypeReported Kd (nM)Reference
TrastuzumabDOTA-NHS esterHER2Saturation Binding Assay14.1[6]
TrastuzumabNODAGA-NHS esterHER2Saturation Binding Assay12.0[6]
Anti-HA AntibodyFluorescein isothiocyanate (FITC) - Amine reactiveHemagglutinin (HA)Kinetic ELISADependent on Degree of Labeling[7]
RituximabDOTA-SCN or DOTA-NHS esterCD20Not specifiedNot specified, but biological activity assessed[8]
Anti-EGFR/cMET Bispecific AbDFO (deferoxamine)EGFR and cMETRadioligand Saturation Assay9.9 (for EGFR), 16.9 (for cMET)[9]

Note: This table presents a selection of available data and is not an exhaustive list. Kd values can vary significantly based on the specific antibody, antigen, and experimental conditions.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the design and execution of in vitro binding assays.

Antibody Labeling with this compound (via SPAAC)

This protocol assumes the antibody has been pre-functionalized with an azide group.

Materials:

  • Azide-modified antibody in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).

  • This compound dissolved in an organic solvent like DMSO.[10]

  • Spin desalting columns or size-exclusion chromatography (SEC) system for purification.

Procedure:

  • Preparation of Antibody: Ensure the azide-modified antibody is free of any interfering substances. If necessary, perform a buffer exchange into PBS.

  • Reaction Setup: Add a 2-4 fold molar excess of the this compound solution to the antibody solution.[10] The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <10%) to avoid antibody denaturation.

  • Incubation: Incubate the reaction mixture overnight at 4°C with gentle mixing.[10][11][12] Alternatively, the reaction can be performed for a shorter duration (e.g., 1-4 hours) at room temperature.[10]

  • Purification: Remove the unreacted this compound and any byproducts using a spin desalting column or an SEC system.

  • Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry or UV-Vis spectroscopy (if the linker has a chromophore).

Alternative Antibody Labeling: NHS Ester Chemistry

This protocol describes the conjugation of a label containing an NHS ester to the primary amines of an antibody.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

  • NHS ester of the desired label (e.g., DOTA-NHS ester) dissolved in an organic solvent like DMSO.

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

  • Spin desalting columns or dialysis cassette for purification.

Procedure:

  • Preparation of Antibody: Ensure the antibody is in an amine-free buffer at a suitable concentration (e.g., 1-5 mg/mL).

  • Reaction Setup: Add a 10-20 fold molar excess of the NHS ester solution to the antibody solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Add the quenching solution to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove unreacted label and quenching agent by spin desalting or dialysis against PBS.

  • Characterization: Determine the degree of labeling using appropriate analytical methods.

In Vitro Binding Assay: Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and the maximum number of binding sites (Bmax) of a radiolabeled antibody.[13][14][15]

Materials:

  • Target cells expressing the antigen of interest.

  • Radiolabeled antibody (e.g., with ¹⁷⁷Lu-DOTA).

  • Unlabeled antibody (for determining non-specific binding).

  • Binding buffer (e.g., PBS with 1% BSA).

  • Filtration apparatus with glass fiber filters.

  • Gamma counter.

Procedure:

  • Cell Preparation: Harvest and wash the target cells, then resuspend in binding buffer to a known concentration.

  • Saturation Binding:

    • Set up a series of tubes with a fixed number of cells.

    • Add increasing concentrations of the radiolabeled antibody to these tubes.

    • For each concentration, prepare a parallel set of tubes containing a large excess (e.g., 100-fold) of unlabeled antibody to determine non-specific binding.

  • Incubation: Incubate all tubes at 4°C for a sufficient time to reach equilibrium (e.g., 2-4 hours), with gentle agitation.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration.

    • Plot the specific binding versus the concentration of the radiolabeled antibody.

    • Determine the Kd and Bmax by fitting the data to a one-site binding (hyperbola) model using non-linear regression analysis.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams

Antibody_Labeling_Workflow cluster_spaac This compound Labeling (SPAAC) cluster_nhs Alternative: NHS Ester Labeling Azide-Ab Azide-modified Antibody Reaction_SPAAC Incubation (4°C, overnight) Azide-Ab->Reaction_SPAAC DBCO_Linker This compound DBCO_Linker->Reaction_SPAAC Purification_SPAAC Purification (SEC) Reaction_SPAAC->Purification_SPAAC Labeled_Ab_SPAAC DOTA-labeled Antibody Purification_SPAAC->Labeled_Ab_SPAAC Native_Ab Native Antibody Reaction_NHS Incubation (RT, 1-2h) Native_Ab->Reaction_NHS NHS_Linker DOTA-NHS Ester NHS_Linker->Reaction_NHS Quenching Quenching (Tris buffer) Reaction_NHS->Quenching Purification_NHS Purification (Dialysis) Quenching->Purification_NHS Labeled_Ab_NHS DOTA-labeled Antibody Purification_NHS->Labeled_Ab_NHS

Caption: Workflow for antibody labeling via SPAAC and NHS ester chemistry.

Radioligand_Binding_Assay_Workflow Start Start Prepare_Cells Prepare Target Cells Start->Prepare_Cells Setup_Assay Set up Total and Non-specific Binding Tubes Prepare_Cells->Setup_Assay Add_Ligands Add Radiolabeled +/- Unlabeled Antibody Setup_Assay->Add_Ligands Incubate Incubate to Equilibrium (e.g., 4°C, 2-4h) Add_Ligands->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Gamma Counting Wash->Count Analyze Data Analysis (Calculate Specific Binding, Kd, and Bmax) Count->Analyze End End Analyze->End

Caption: Workflow for a radioligand binding assay.

Conclusion

The selection of an appropriate labeling strategy and in vitro binding assay is a critical step in the development of antibody-based therapeutics and diagnostics. This compound offers the advantage of a site-specific, bioorthogonal conjugation method that can minimize the impact on antibody binding affinity. Radioligand binding assays provide a robust and sensitive method for quantifying the binding characteristics of the resulting radiolabeled antibody. By carefully selecting and optimizing both the labeling chemistry and the binding assay, researchers can generate high-quality, reproducible data to confidently advance their drug development programs.

References

A Comparative Guide to the Biodistribution of DOTA-Conjugates for Pre-targeted Imaging: DBCO vs. TCO-Tetrazine Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and molecular imaging, the selection of an appropriate bioorthogonal conjugation strategy is critical for the success of pre-targeted therapeutic and diagnostic applications. This guide provides an objective comparison of the biodistribution profiles of DOTA-PEG-DBCO conjugates and the widely used alternative, the trans-cyclooctene-tetrazine (TCO-Tz) inverse-electron-demand Diels-Alder (IEDDA) ligation. While specific biodistribution data for DOTA-PEG5-C6-DBCO is limited in publicly available literature, this guide leverages data from closely related DOTA-PEG-DBCO constructs to provide a representative comparison.

Data Presentation: Comparative Biodistribution

The following tables summarize the quantitative biodistribution data for DOTA-PEG-DBCO and TCO-tetrazine based pre-targeting systems. Data is presented as the percentage of injected dose per gram of tissue (%ID/g) at various time points post-injection of the radiolabeled component. It is important to note that biodistribution can be significantly influenced by the targeting vector (e.g., antibody, peptide), the radiolabel, and the specific linker used.

Table 1: Representative Biodistribution of a 64Cu-labeled DOTA-PEG-DBCO Construct

Data derived from a study using 64Cu-DOTA-PEG2000-DBCO lipid nanodiscs in mice bearing CEA positive tumors.

Tissue1 hour (%ID/g)4 hours (%ID/g)24 hours (%ID/g)
Blood-~6-
Liver~20~17~8
Spleen---
Kidneys---
Lungs---
Tumor~5~4~40 (with IgG targeting)
Muscle---

Note: The high tumor uptake at 24 hours was observed with an intact IgG targeting moiety, highlighting the importance of the targeting vector. Untargeted constructs showed significantly lower tumor accumulation.

Table 2: Biodistribution of a 177Lu-labeled Tetrazine in a TCO-based Pre-targeting System

Data from a pre-targeting study using a TCO-modified antibody (5B1-TCO) followed by injection of 177Lu-DOTA-PEG7-Tz in mice bearing pancreatic cancer xenografts.[1]

Tissue4 hours (%ID/g)24 hours (%ID/g)72 hours (%ID/g)120 hours (%ID/g)
Blood4.6 ± 0.81.5 ± 0.30.4 ± 0.10.2 ± 0.1
Liver1.8 ± 0.31.0 ± 0.20.6 ± 0.10.4 ± 0.1
Spleen0.8 ± 0.20.5 ± 0.10.3 ± 0.10.2 ± 0.1
Kidneys3.1 ± 0.51.5 ± 0.30.8 ± 0.20.5 ± 0.1
Lungs1.5 ± 0.30.7 ± 0.10.4 ± 0.10.2 ± 0.1
Tumor4.6 ± 0.89.8 ± 2.112.0 ± 5.316.8 ± 3.9
Muscle0.5 ± 0.10.3 ± 0.10.2 ± 0.10.1 ± 0.0

Table 3: Biodistribution of an 18F-labeled Tetrazine in a TCO-based Pre-targeting System

Data from a pre-targeting study using an anti-CA19.9 antibody (5B1) TCO-conjugate followed by injection of an Al[18F]NOTA-labeled tetrazine in mice with pancreatic cancer xenografts.[2]

Tissue0.5 hours (%ID/g)1 hour (%ID/g)2 hours (%ID/g)4 hours (%ID/g)
Blood6.13 ± 0.864.32 ± 0.542.89 ± 0.311.75 ± 0.22
Liver1.54 ± 0.211.39 ± 0.181.21 ± 0.151.05 ± 0.13
Spleen0.89 ± 0.120.81 ± 0.110.72 ± 0.090.63 ± 0.08
Kidneys2.01 ± 0.271.87 ± 0.241.65 ± 0.211.43 ± 0.18
Lungs1.23 ± 0.161.11 ± 0.140.98 ± 0.120.85 ± 0.11
Tumor3.00 ± 0.323.52 ± 0.674.81 ± 1.235.60 ± 0.85
Muscle0.67 ± 0.090.59 ± 0.080.51 ± 0.070.43 ± 0.06

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of biodistribution studies.

General Protocol for in vivo Biodistribution of Radiolabeled Conjugates:

  • Animal Models: Studies are typically conducted in immunocompromised mice (e.g., nude mice) bearing subcutaneous xenografts of human cancer cell lines relevant to the targeting moiety.

  • Radiolabeling: The DOTA-chelated constructs are radiolabeled with a suitable radionuclide (e.g., 64Cu, 89Zr, 177Lu, 111In) in a buffered solution at an optimized temperature and pH. Radiochemical purity is assessed by techniques like radio-TLC or radio-HPLC.

  • Administration: The radiolabeled conjugate is administered to the animals, typically via intravenous (tail vein) injection.

  • Pre-targeting Protocol (for TCO-Tz systems):

    • The TCO-modified targeting vector (e.g., antibody) is administered first and allowed to accumulate at the target site and clear from circulation (typically 24-72 hours).

    • Subsequently, the radiolabeled tetrazine is injected.

  • Tissue Harvesting and Measurement: At predetermined time points post-injection, animals are euthanized. Organs and tissues of interest (blood, tumor, liver, kidneys, spleen, lungs, muscle, etc.) are excised, weighed, and the radioactivity is measured using a gamma counter.

  • Data Analysis: The radioactivity in each tissue is expressed as a percentage of the injected dose per gram of tissue (%ID/g), calculated by comparison to a standard of the injected dose.

Mandatory Visualization

The following diagrams illustrate the key concepts and workflows discussed in this guide.

G cluster_workflow Experimental Workflow for Pre-targeted Biodistribution A TCO-Antibody Administration (i.v.) B Accumulation at Target & Blood Clearance (24-72h) A->B C Radiolabeled Tetrazine Administration (i.v.) B->C D In vivo 'Click' Reaction at Target Site C->D E Biodistribution Analysis (Tissue Harvesting & Counting) D->E

Caption: Experimental workflow for a typical pre-targeted biodistribution study.

G cluster_pathway Pre-targeting Signaling Pathway Antibody TCO-modified Antibody Antigen Tumor Cell Antigen Antibody->Antigen Binding Clicked_Complex Radiolabeled Antibody-Tetrazine Complex Antigen->Clicked_Complex 'Click' Reaction Site Tetrazine Radiolabeled Tetrazine Tetrazine->Clicked_Complex Signal PET/SPECT Signal Clicked_Complex->Signal Detection

Caption: Logical diagram of the pre-targeting 'click' chemistry approach.

References

A Researcher's Guide to Purity Assessment of DOTA-PEG5-C6-DBCO Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of labeled peptides is a critical step that underpins the reliability and reproducibility of experimental data. Impurities in a sample of DOTA-PEG5-C6-DBCO labeled peptides can significantly impact bioactivity, lead to misleading results in imaging and therapeutic applications, and introduce safety concerns. This guide provides a comparative overview of common analytical techniques for assessing the purity of these specialized peptides, complete with experimental protocols and supporting data.

The this compound linker is a popular choice for peptide modification, enabling copper-free click chemistry for conjugation to azide-containing molecules and providing a DOTA chelator for radiolabeling. The multi-component nature of the final labeled peptide necessitates a thorough purity analysis to identify and quantify unreacted starting materials, by-products from the synthesis and labeling reactions, and degradation products.

Comparative Analysis of Purity Assessment Methods

A variety of analytical techniques can be employed to determine the purity of this compound labeled peptides. The choice of method often depends on the specific impurities of interest, the required level of sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prevalent and powerful techniques for this purpose.[1][2]

Analytical Technique Principle of Separation/Detection Information Provided Advantages Limitations Typical Purity Range Detected
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.Purity percentage based on peak area at a specific UV wavelength (e.g., 214 nm for the peptide backbone).[3]Robust, reproducible, and widely available. Excellent for quantifying major impurities.[1][3]May not resolve species with similar hydrophobicity. Does not provide mass information for peak identification.>90%
Ultra-Performance Liquid Chromatography (UPLC) Similar to HPLC but uses smaller particle size columns for higher resolution and faster analysis.[1]Higher resolution purity data compared to HPLC, allowing for the detection of minor impurities.Increased sensitivity, resolution, and speed.[1]Higher backpressure requires specialized equipment.>95%
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of LC with the mass detection capabilities of MS.[2]Provides both purity percentage and mass-to-charge (m/z) ratio for each peak, enabling impurity identification.[2]High sensitivity and specificity. Confirms the identity of the main product and helps characterize impurities.[2]Quantitative accuracy can be lower than UV-based methods without proper standards. Ion suppression effects can occur.>98%
Amino Acid Analysis (AAA) Hydrolysis of the peptide into its constituent amino acids, followed by their quantification.Determines the net peptide content and amino acid composition.[4]Provides an absolute measure of peptide quantity.Destructive to the sample. Does not provide information on the labeled moiety or other modifications.Not a direct purity measure, but quantifies peptide content.
Metal Ion Titration with UPLC Titration of the DOTA-peptide with a metal ion (e.g., Lu³⁺) and separation of the metal-DOTA-peptide from the free peptide by UPLC.[5][6]Quantifies the amount of active DOTA chelator available for labeling.Functional assay for the chelating portion of the molecule.[5][6]Indirect purity measurement. Does not assess the integrity of the peptide or the DBCO group.Not a direct purity measure, but assesses functional purity.

Key Experimental Protocols

Accurate purity assessment relies on well-defined experimental protocols. Below are detailed methodologies for the most common techniques.

Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
  • Sample Preparation:

    • Dissolve the this compound labeled peptide in an appropriate solvent, typically 0.1% trifluoroacetic acid (TFA) in water or a mixture of water and acetonitrile, to a final concentration of 1 mg/mL.[3]

    • Centrifuge the sample to pellet any insoluble material.

    • Filter the supernatant through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical gradient would be 5-95% Mobile Phase B over 30 minutes. The gradient should be optimized based on the hydrophobicity of the peptide.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40 °C.

    • Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like Trp and Tyr).[3]

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.[3]

Protocol 2: Purity and Identity Confirmation by LC-MS
  • Sample Preparation:

    • Prepare the sample as described for RP-HPLC, but at a lower concentration (e.g., 0.1 mg/mL) to avoid detector saturation.

  • LC-MS Conditions:

    • LC System: UPLC or HPLC system.

    • Column: C18 reverse-phase column suitable for mass spectrometry (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A fast gradient is often used, for example, 5-95% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer is commonly used.[2]

    • Ionization Mode: Positive ion mode.

    • Mass Range: Scan a mass range that includes the expected mass of the labeled peptide and potential impurities.

  • Data Analysis:

    • Extract the total ion chromatogram (TIC) to assess purity based on peak areas.

    • Analyze the mass spectrum of the main peak to confirm the molecular weight of the this compound labeled peptide.

    • Analyze the mass spectra of impurity peaks to identify their structures (e.g., unreacted peptide, hydrolyzed linker, etc.).

Visualizing the Workflow and Impact of Purity

To further clarify the process and significance of purity assessment, the following diagrams illustrate the experimental workflow and the potential consequences of using impure peptides.

G Experimental Workflow for Purity Assessment cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation Peptide This compound Labeled Peptide Dissolution Dissolution in Appropriate Solvent Peptide->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration HPLC RP-HPLC Analysis Filtration->HPLC LCMS LC-MS Analysis Filtration->LCMS Purity Purity Calculation (% Peak Area) HPLC->Purity Identity Mass Confirmation & Impurity ID LCMS->Identity G Impact of Peptide Purity on Biological Signaling cluster_pure High Purity Labeled Peptide cluster_impure Low Purity Labeled Peptide PurePeptide Pure Labeled Peptide Receptor Target Receptor PurePeptide->Receptor Signal Specific Downstream Signaling Receptor->Signal NoSignal Blocked or Altered Signaling Receptor->NoSignal ImpurePeptide Impure Peptide Mix ImpurePeptide->Receptor Competitive Inhibition OffTarget Off-Target Binding ImpurePeptide->OffTarget

References

A Comparative Analysis of Polyethylene Glycol (PEG) Spacer Lengths in Bifunctional Linkers for Advanced Bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of bifunctional linkers is a cornerstone in the development of sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker component, particularly the length of the polyethylene (B3416737) glycol (PEG) spacer, is not merely a passive connector but a critical determinant of the conjugate's overall efficacy, stability, and pharmacokinetic profile.[1][2][3] This guide provides a comprehensive comparative analysis of different PEG spacer lengths, supported by experimental data, to facilitate the selection of an optimal linker for specific bioconjugation applications.

The length of the PEG chain in a bifunctional linker significantly influences the physicochemical and biological properties of the resulting bioconjugate.[2][4] Longer PEG chains are known to increase the hydrodynamic radius, which can lead to reduced renal clearance and an extended circulation half-life.[3][4] They also enhance the solubility and stability of the conjugated molecule and can provide a steric shield that decreases immunogenicity.[4] Conversely, shorter PEG linkers may be advantageous where restricted conformational freedom is desired for more favorable receptor-ligand interactions or when a smaller overall conjugate size is critical.[4] The optimal PEG linker length is often context-dependent and must be determined empirically for each specific application.[1][3]

Impact of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Performance

In the context of ADCs, the PEG linker modulates the hydrophilicity of the conjugate, which is particularly important when dealing with hydrophobic payloads.[3][5] Incorporating hydrophilic PEG linkers can mitigate aggregation and rapid clearance, allowing for higher drug-to-antibody ratios (DARs).[5]

Table 1: Effect of PEG Linker Length on ADC Clearance and In Vitro Cytotoxicity

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylatedIn Vitro Cytotoxicity (IC50, ng/mL)Reference Compound(s)
No PEG~8.51.0x10Non-binding IgG conjugated to MMAE (DAR of 8)
PEG4~6.21.4x15Non-binding IgG conjugated to MMAE (DAR of 8)
PEG8~4.12.1x25Non-binding IgG conjugated to MMAE (DAR of 8)
PEG12~3.52.4x30Non-binding IgG conjugated to MMAE (DAR of 8)

Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.[2]

The data in Table 1 illustrates a clear trend where increasing the PEG linker length leads to a decrease in the clearance rate of the ADC, thereby increasing its plasma half-life.[3] However, this can be accompanied by a decrease in in vitro cytotoxicity.[3] This trade-off underscores the importance of optimizing the PEG linker length to balance pharmacokinetic advantages with potent cell-killing activity.[3]

Influence of PEG Spacer Length on PROTAC Efficacy

For PROTACs, the linker plays a pivotal role in facilitating the formation of a stable and productive ternary complex between the target protein, the PROTAC molecule, and an E3 ligase.[1] The length and flexibility of the PEG spacer directly impact the efficiency of this complex formation and, consequently, the degradation of the target protein.[1][6]

Table 2: Effect of PEG Spacer Length on PROTAC-Mediated Protein Degradation

PROTACLinker Length (atoms)Target ProteinE3 LigaseDC50 (nM)Dmax (%)
PROTAC 19Estrogen Receptor (ER)pVHL>1000<20
PROTAC 212Estrogen Receptor (ER)pVHL~500~60
PROTAC 316Estrogen Receptor (ER)pVHL~100>80
PROTAC 419Estrogen Receptor (ER)pVHL~250~70
PROTAC 521Estrogen Receptor (ER)pVHL>500<50

Data based on a study of estrogen receptor (ER)-targeting PROTACs with varying linker lengths.

As shown in Table 2, there is an optimal linker length for achieving maximal degradation efficiency (Dmax) at the lowest concentration (DC50). Linkers that are too short may not be able to effectively bridge the target protein and the E3 ligase, while excessively long linkers can lead to a decrease in potency due to a higher entropic penalty upon binding.[1]

Experimental Protocols

Below are detailed methodologies for key experiments used to evaluate the impact of PEG spacer length in bifunctional linkers.

1. Synthesis and Characterization of PEGylated Bioconjugates

  • Objective: To conjugate a bifunctional linker with varying PEG spacer lengths to a protein (e.g., an antibody) and characterize the resulting conjugate.

  • Procedure:

    • Protein Preparation: Dissolve the protein in a suitable reaction buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1-10 mg/mL.[4]

    • Linker Addition: Add the desired bifunctional PEG linker (e.g., mPEG-aldehyde) to the protein solution at a molar excess of 5-20 fold over the protein.[4]

    • Conjugation Reaction: The specific reaction conditions will depend on the reactive groups on the linker and the protein. For an aldehyde linker reacting with primary amines, reductive amination is performed by adding sodium cyanoborohydride to a final concentration of 20-50 mM.[4]

    • Incubation: The reaction mixture is incubated at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.[7]

    • Purification: The PEGylated protein is purified from unreacted PEG and other reagents using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[4]

    • Characterization: The purified conjugate is analyzed by SDS-PAGE to visualize the increase in molecular weight and by LC-MS to confirm the degree of PEGylation.[4] The protein concentration is quantified using a suitable method like a BCA assay.[4]

2. In Vitro Cytotoxicity Assay for ADCs

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of ADCs with different PEG linker lengths.

  • Procedure:

    • Cell Culture: Cancer cell lines expressing the target antigen are cultured in appropriate media.[5]

    • Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADCs.[5]

    • Incubation: The treated cells are incubated for a specified period (e.g., 72-96 hours).[5]

    • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT or CellTiter-Glo).[5]

    • Data Analysis: The IC50 is calculated by fitting the dose-response data to a sigmoidal curve.[5]

3. PROTAC-Mediated Protein Degradation Assay

  • Objective: To quantify the degradation of a target protein induced by PROTACs with varying PEG spacer lengths.

  • Procedure:

    • Cell Culture and Treatment: Cells expressing the target protein are seeded and treated with different concentrations of the PROTACs for a specified time.

    • Cell Lysis: Cells are harvested and lysed to extract total protein.

    • Western Blot Analysis: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the target protein and a loading control (e.g., actin or tubulin).

    • Quantification: The band intensities are quantified, and the level of the target protein is normalized to the loading control.

    • Data Analysis: The half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) are determined from the dose-response curve.[1]

4. Pharmacokinetic (PK) Study

  • Objective: To evaluate the in vivo clearance and half-life of bioconjugates with different PEG linker lengths.

  • Procedure:

    • Animal Model: Healthy rodents (mice or rats) are used for the study.[5]

    • Administration: The bioconjugates are administered intravenously at a defined dose.[5]

    • Blood Sampling: Blood samples are collected at predetermined time points post-injection.[5]

    • Sample Processing: Plasma is isolated from the blood samples.[5]

    • Quantification: The concentration of the bioconjugate in the plasma is quantified using an appropriate method, such as an ELISA for ADCs.[5]

    • Data Analysis: The plasma concentration-time data is fitted to a pharmacokinetic model to calculate parameters like clearance and half-life.[2]

Visualizing Key Processes

To better understand the mechanisms and workflows discussed, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a general experimental workflow for comparing bifunctional linkers.

PROTAC_Signaling_Pathway cluster_0 Cellular Environment PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbiquitinatedProtein Poly-ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome Proteasome UbiquitinatedProtein->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Performance Evaluation cluster_analysis Analysis & Optimization Protein Target Protein / Antibody Conjugation Conjugation Reaction Protein->Conjugation Linker_PEGn Bifunctional Linker (Varying PEG Lengths) Linker_PEGn->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Characterization Characterization (SDS-PAGE, LC-MS) Purification->Characterization InVitro In Vitro Assays (e.g., Cytotoxicity, Degradation) Characterization->InVitro InVivo In Vivo Studies (e.g., Pharmacokinetics, Efficacy) Characterization->InVivo DataAnalysis Data Analysis (IC50, DC50, PK Parameters) InVitro->DataAnalysis InVivo->DataAnalysis OptimalLinker Optimal Linker Selection DataAnalysis->OptimalLinker

General experimental workflow for linker comparison.

References

A Comparative Guide to Radiolabeled Linkers for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker in a radiolabeled imaging agent is critical. It significantly influences the agent's stability, biodistribution, and ultimately, its imaging performance. This guide provides an objective comparison of different radiolabeled linkers, supported by experimental data, to aid in the selection of the most suitable linker for your in vivo imaging needs.

The efficacy and safety of radiolabeled imaging agents, particularly antibody-drug conjugates (ADCs), are critically dependent on the linker connecting the radionuclide to the targeting molecule.[1] The linker's properties can dictate the agent's stability in circulation, its uptake by target tissues, and its clearance from non-target organs, all of which are crucial for obtaining high-quality images with minimal off-target toxicity. This guide explores the in vivo performance of various linker types, providing a comparative analysis based on preclinical experimental data.

Performance Comparison of Radiolabeled Linkers

The in vivo behavior of radiolabeled compounds is significantly influenced by the nature of the linker. Key performance indicators include tumor uptake, biodistribution to non-target organs (e.g., kidneys, liver), and tumor-to-background ratios. The following tables summarize quantitative data from studies comparing different linker strategies.

Cleavable vs. Non-Cleavable Linkers

Cleavable linkers are designed to release the radiolabeled payload upon entering the target cell, which can be advantageous in reducing radiation exposure to healthy tissues.

Linker TypeRadiotracerTumor ModelTumor Uptake (%ID/g)Kidney Uptake (%ID/g)Tumor-to-Kidney RatioReference
MVK (cleavable)68Ga-labeled exendin-4 (B13836491) derivativeINS-1Similar to control16.5 ± 1.64 (at 3h)~5.9 (calculated)[2]
MI (cleavable)68Ga-labeled exendin-4 derivativeINS-1Similar to control64.1 ± 8.23 (at 3h)~1.5 (calculated)[2]
Thiourea (B124793) (non-cleavable)68Ga-labeled exendin-4 derivativeINS-1Similar to control96.6 ± 8.46 (at 3h)1[2]
MVK (cleavable)[111In]In-MVK-Ex4GLP-1R overexpressing tumor2.5% iA/g (at 24h)Reduced by 70% vs controlSignificantly Improved[3]
MV-MVK (cleavable)[111In]In-MV-MVK-Ex4GLP-1R overexpressing tumor3.2% iA/g (at 24h)Reduced by 77% vs controlSignificantly Improved[3]
MVK-MVK (cleavable)[111In]In-MVK-MVK-Ex4GLP-1R overexpressing tumor1.5% iA/g (at 24h)Reduced by 57% vs controlSignificantly Improved[3]
Non-cleavable control[111In]In-Ex4GLP-1R overexpressing tumor2.9% iA/g (at 24h)HighBaseline[3]

Studies have demonstrated that cleavable linkers, such as the Met-Val-Lys (MVK) sequence, can significantly reduce kidney radioactivity accumulation by up to 83% compared to conventional thiourea linkages, leading to a higher tumor-to-kidney ratio.[2] Other MVK variants, including Met-Phe-Lys (MFK) and Met-Trp-Lys (MWK), also showed a 40-55% reduction in renal activity.[2] Similarly, exendin-4 derivatives with MVK, MV-MVK, and MVK-MVK cleavable linkers exhibited a significant reduction in kidney retention of at least 57% compared to a non-cleavable control, without compromising tumor uptake.[3]

Influence of Linker Composition and Length

The chemical composition and length of the linker can also have a profound impact on biodistribution.

LinkerRadiotracerKey FindingReference
(S3G)399mTc-AffiDCReduced liver uptake by ~1.2-fold vs G4S[4]
(G3S)399mTc-AffiDCReduced liver uptake by ~1.2-fold vs G4S[4]
G4S99mTc-AffiDCHigher liver uptake[4]
D-proline modified[99mTc]Tc-L1Higher tumor uptake and more favorable tumor-to-nontarget ratios than L-proline modified[5]
PEG64Cu-NOTA-mSiO2-PEG-TRC105Used for conjugation of antibody and chelator to nanoparticle[6]

For instance, affibody-drug conjugates with longer, flexible linkers like (S3G)3 and (G3S)3 showed a 1.2-fold reduction in liver uptake compared to the shorter G4S linker.[4] The stereochemistry of the linker components can also be crucial; probes modified with D-proline exhibited greater tumor uptake than those with L-proline.[5]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reliable comparison of different radiolabeled linkers. Below is a generalized protocol for in vivo imaging and biodistribution studies.

General In Vivo Imaging and Biodistribution Protocol
  • Animal Models: Tumor models are established by subcutaneously inoculating human cancer cells (e.g., HCT-116, A549, SKOV3) into immunocompromised mice (e.g., nude mice).[4][7] Tumor growth is monitored, and experiments commence when tumors reach a suitable size.

  • Radiolabeling: The targeting molecule (e.g., antibody, peptide) is conjugated with the linker and then radiolabeled with a suitable radionuclide (e.g., 99mTc, 68Ga, 89Zr, 111In).[2][3][4][5] Quality control is performed to determine radiochemical purity and stability.[5]

  • Administration of Radiolabeled Agent: A defined amount of the radiolabeled agent is administered to the tumor-bearing mice, typically via intravenous injection (e.g., tail vein).[8]

  • In Vivo Imaging: At various time points post-injection (e.g., 30 min, 2h, 4h, 24h), animals are anesthetized and imaged using a suitable imaging modality (e.g., SPECT/CT or PET/CT).[2][5]

  • Ex Vivo Biodistribution: After the final imaging session, animals are euthanized. Tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone) are collected, weighed, and the radioactivity is measured using a gamma counter.

  • Data Analysis: The uptake in each organ is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).[7] Tumor-to-organ ratios are then calculated to assess targeting specificity.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships involved in comparing radiolabeled linkers, the following diagrams are provided.

G cluster_preclinical Preclinical Evaluation Radiolabeling Radiolabeling Administration Administration Radiolabeling->Administration Animal_Model Animal_Model Animal_Model->Administration In_Vivo_Imaging In_Vivo_Imaging Administration->In_Vivo_Imaging Biodistribution Biodistribution In_Vivo_Imaging->Biodistribution Data_Analysis Data_Analysis Biodistribution->Data_Analysis

Caption: Experimental workflow for in vivo comparison of radiolabeled linkers.

G Radiolabeled_Agent Radiolabeled Agent (Antibody-Linker-Radionuclide) Circulation Systemic Circulation Radiolabeled_Agent->Circulation Tumor_Cell Tumor Cell Circulation->Tumor_Cell Non_Target_Cell Non-Target Cell (e.g., Kidney, Liver) Circulation->Non_Target_Cell Internalization Internalization Tumor_Cell->Internalization Excretion Excretion Non_Target_Cell->Excretion Linker_Cleavage Linker Cleavage (for cleavable linkers) Internalization->Linker_Cleavage Radionuclide_Retention Radionuclide Retention (Imaging Signal) Linker_Cleavage->Radionuclide_Retention Linker_Cleavage->Excretion

Caption: Fate of a radiolabeled agent with a cleavable linker in vivo.

References

A Comparative Guide to the Conjugation Efficiency of DOTA-PEG5-C6-DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of appropriate reagents is critical for success. This guide provides a quantitative and qualitative comparison of Dota-peg5-C6-dbco, a popular chelating agent for radiolabeling, with alternative conjugation strategies. The focus is on the efficiency and practical application of its dibenzocyclooctyne (DBCO) moiety in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.

This compound is a bifunctional linker that incorporates a DOTA chelator for radiometals, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and flexibility, and a DBCO group for covalent attachment to azide-modified biomolecules.[1][2] This structure is particularly valuable in the development of targeted radiopharmaceuticals and imaging agents.[1] The conjugation efficiency of this molecule is intrinsically linked to the performance of the SPAAC reaction.

Quantitative Performance Overview

The speed of the SPAAC reaction is a key factor, particularly when working with low concentrations of biomolecules or in dynamic biological systems.[3] The reactivity of cyclooctynes, like DBCO, is measured by the second-order rate constant (k₂). A higher k₂ value signifies a faster reaction.[3]

Reagent/ReactionSecond-Order Rate Constant (k₂) with Benzyl Azide (B81097) (M⁻¹s⁻¹)Key Characteristics
DBCO (for SPAAC) ~0.1Fast reaction kinetics, bioorthogonal, copper-free, and thus non-toxic to living cells.[3][]
DIBO (a DBCO derivative) 0.17Another reactive cyclooctyne (B158145) for SPAAC with slightly faster kinetics than DBCO.[3]
BCN (Bicyclo[6.1.0]nonyne) 0.14Offers a favorable reaction rate for many bioorthogonal applications.[3]
Terminal Alkyne (for CuAAC) Varies (generally fast)Requires a copper(I) catalyst, which can be cytotoxic, limiting its use in living systems.[5]

Studies have indicated that DBCO and its derivatives generally exhibit the fastest reaction kinetics among commonly used cyclooctynes for SPAAC.[3] In proteomics studies comparing CuAAC and SPAAC for labeling O-GlcNAcylated proteins, CuAAC with a specific alkyne probe identified a higher number of proteins, suggesting it may be a more powerful method in that particular context.[6] However, the bioorthogonal nature of SPAAC, meaning it does not interfere with native biochemical processes, makes it highly suitable for applications in living cells.[]

Qualitative Performance Comparison

Beyond reaction kinetics, several other factors are crucial when selecting a conjugation strategy.

FeatureThis compound (SPAAC) Alternative (CuAAC)
Biocompatibility Excellent; copper-free and non-toxic, making it ideal for in vivo applications.[][7]Limited by the cytotoxicity of the copper catalyst.[5]
Selectivity High; DBCO and azide groups react specifically with each other.[]Highly selective reaction between the alkyne and azide.
Reaction Conditions Occurs rapidly under mild buffer conditions.[8]Requires a copper catalyst and reducing agents.
Yield Generally high to almost quantitative.High yielding.

Experimental Protocols

The following provides a general methodology for the conjugation of an azide-modified biomolecule with a DBCO-containing reagent like this compound.

Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

  • Preparation of Reactants:

    • Dissolve the azide-modified biomolecule in a suitable aqueous buffer (e.g., PBS, pH 7.4).

    • Dissolve the DBCO-NHS ester (or in this case, this compound) in an organic solvent like DMSO.[9]

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the DBCO-reagent solution to the biomolecule solution.[5] The final concentration of the organic solvent should ideally be kept low (e.g., below 20%) to maintain the integrity of the biomolecule.[5]

    • Incubate the reaction mixture. Incubation times can vary, for example, from 30-60 minutes at room temperature[5] to overnight at 4°C.[9]

  • Quenching (Optional but Recommended):

    • To stop the reaction and quench any unreacted DBCO reagent, a quenching buffer (e.g., Tris-HCl) can be added to the reaction mixture.[9]

  • Purification:

    • Remove excess, unreacted DBCO reagent using methods such as size-exclusion chromatography (e.g., Zeba Spin Desalting Columns) or HPLC.[9]

  • Validation:

    • Confirm the successful conjugation using techniques like SDS-PAGE, mass spectrometry, or HPLC.[9]

Visualizing the Process

To further elucidate the experimental workflow and the underlying chemical reaction, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis Azide-modified Biomolecule Azide-modified Biomolecule Mix and Incubate Mix and Incubate Azide-modified Biomolecule->Mix and Incubate This compound This compound This compound->Mix and Incubate Size-Exclusion Chromatography Size-Exclusion Chromatography Mix and Incubate->Size-Exclusion Chromatography SDS-PAGE / Mass Spec SDS-PAGE / Mass Spec Size-Exclusion Chromatography->SDS-PAGE / Mass Spec

Caption: Experimental workflow for SPAAC conjugation.

reaction_pathway cluster_product Product Azide Biomolecule-N₃ Plus + DBCO Dota-Linker-DBCO Product Biomolecule-Triazole-Linker-Dota DBCO->Product Strain-Promoted [3+2] Cycloaddition

Caption: SPAAC reaction pathway.

References

Safety Operating Guide

Proper Disposal of Dota-peg5-C6-dbco: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a cornerstone of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of Dota-peg5-C6-dbco, a bifunctional linker molecule increasingly utilized in the development of complex bioconjugates. Adherence to these protocols is critical for mitigating potential risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to don appropriate personal protective equipment (PPE) to minimize exposure risks.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile). Inspect for any signs of damage before use.
Eye Protection Safety glasses with side-shields or chemical safety goggles.
Lab Coat A standard laboratory coat to protect skin and clothing from potential splashes.
Respiratory Protection Work in a well-ventilated area, such as a chemical fume hood, to prevent inhalation of any dust or aerosols.

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service. This ensures that the material is managed in an environmentally sound and compliant manner.

Waste Segregation and Collection:

Proper segregation of chemical waste is fundamental to safe disposal.

  • Solid Waste:

    • Collect any unused or expired solid this compound in a clearly labeled, sealed container.

    • Contaminated materials such as weighing paper, pipette tips, gloves, and other labware that have come into direct contact with the compound should also be placed in this designated solid chemical waste container.[3]

  • Liquid Waste (Solutions):

    • If this compound is in a solvent (e.g., DMSO, DMF), this solution must be collected as hazardous liquid waste.

    • Use a leak-proof, screw-cap container made of a material compatible with the solvent.

    • Clearly label the container with "Hazardous Waste" and list all chemical constituents, including solvents and an estimated concentration of this compound.[1]

    • Crucially, do not mix this waste stream with other incompatible chemicals.

Labeling and Storage:

Accurate labeling and proper storage are critical for safety and regulatory compliance.

  • Labeling: Affix a hazardous waste label to the container as soon as the first particle of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • If in a solution, list all components and their approximate percentages.[1]

    • The date of accumulation.

  • Storage:

    • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[1]

    • Ensure the storage area is well-ventilated and segregated from incompatible materials.[4]

    • For liquid waste, it is best practice to use secondary containment, such as a chemical-resistant tray, to contain any potential leaks or spills.[1]

Arranging for Professional Disposal:
  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.

  • Provide them with the complete chemical name and any available safety information.

  • Never dispose of this compound, in either solid or liquid form, down the drain or in the regular trash. [2]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe waste_type Solid or Liquid Waste? solid_waste Collect in Labeled, Sealed Solid Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled, Sealed, Compatible Liquid Waste Container waste_type->liquid_waste Liquid storage Store in Designated Satellite Accumulation Area with Secondary Containment solid_waste->storage liquid_waste->storage ppe->waste_type ehs_contact Contact EHS or Licensed Waste Disposal Service storage->ehs_contact end End: Proper Disposal ehs_contact->end

Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dota-peg5-C6-dbco
Reactant of Route 2
Reactant of Route 2
Dota-peg5-C6-dbco

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。